Neurokinin A(4-10)
Description
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSTHFZZCHRCL-ORUZXOCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N8O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50913838 | |
| Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97559-35-8 | |
| Record name | Neurokinin A(4-10) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097559358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Neurokinin A (4-10) from Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. The discovery and isolation of NKA and its fragments, such as Neurokinin A (4-10), have been pivotal in understanding tachykinin biology and in the development of targeted therapeutics. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of Neurokinin A (4-10) from tissue, with a focus on the experimental protocols and quantitative data from key studies.
Discovery of Neurokinin A and its Fragments
Neurokinin A, initially referred to as Substance K, was first identified through the molecular cloning of its precursor, preprotachykinin-A, from bovine brain. This work, pioneered by Nawa and colleagues in the early 1980s, revealed that the same gene encoded both Substance P and a novel tachykinin, Substance K (now Neurokinin A).
A significant breakthrough in the direct isolation of NKA and its fragments from tissue was reported in 1987 by Theodorsson-Norheim and a team of researchers. They successfully isolated and characterized Neurokinin A, Neurokinin A (3-10), and Neurokinin A (4-10) from a neutral water extract of a metastatic ileal carcinoid tumor.[1] This discovery confirmed the existence of these N-terminally truncated fragments of NKA in biological tissues and suggested a potential for differential biological activities and regulation. Carcinoid tumors are known to produce and secrete various bioactive substances, including tachykinins.[2][3][4]
Experimental Protocols for Isolation and Purification
The isolation of Neurokinin A (4-10) from tissue is a multi-step process involving extraction, preliminary purification, and a series of chromatographic separations. The following protocols are based on the methodologies described in the key literature.[1]
Tissue Extraction
The initial step involves the extraction of peptides from the tissue sample.
-
Tissue Source: Metastatic ileal carcinoid tumor tissue.
-
Extraction Method:
-
The tumor tissue is homogenized in neutral water.
-
The homogenate is then boiled to denature proteases and precipitate larger proteins.
-
Following boiling, the mixture is centrifuged at high speed to pellet the precipitated proteins and cellular debris.
-
The supernatant, containing the peptide fraction, is collected for further purification.
-
Initial Purification: Sep-Pak C18 Cartridges
The crude aqueous extract is subjected to solid-phase extraction to concentrate the peptides and remove interfering substances.
-
Stationary Phase: Sep-Pak C18 cartridges.
-
Protocol:
-
The Sep-Pak C18 cartridge is pre-conditioned with methanol followed by water.
-
The aqueous extract from the previous step is passed through the cartridge. Peptides and other hydrophobic molecules are retained on the C18 stationary phase, while salts and other polar molecules pass through.
-
The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove loosely bound impurities.
-
The peptide fraction is then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in water).
-
Cation-Exchange Chromatography
The eluate from the Sep-Pak cartridges is further fractionated based on charge using cation-exchange chromatography.
-
Stationary Phase: SP Sephadex C-25.[1]
-
Protocol:
-
The SP Sephadex C-25 column is equilibrated with a low ionic strength buffer at a slightly acidic pH (e.g., 0.05 M ammonium acetate, pH 4.5).
-
The peptide sample, dissolved in the equilibration buffer, is loaded onto the column.
-
The column is washed with the equilibration buffer to remove any unbound material.
-
A linear salt gradient (e.g., 0 to 1.0 M NaCl in the equilibration buffer) is applied to elute the bound peptides. Fractions are collected and assayed for tachykinin-like immunoreactivity. In the original study, this step separated the immunoreactive material into two main components.[1]
-
Anion-Exchange Chromatography
The fractions of interest from the cation-exchange step are then subjected to anion-exchange chromatography for further purification.
-
Stationary Phase: DEAE-Sephadex A-25.[1]
-
Protocol:
-
The DEAE-Sephadex A-25 column is equilibrated with a low ionic strength buffer at a slightly basic pH (e.g., 0.05 M Tris-HCl, pH 8.0).
-
The pooled and desalted fractions from the previous step are loaded onto the column.
-
After a wash step with the equilibration buffer, a salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer) is used to elute the bound peptides.
-
Fractions are again collected and monitored for immunoreactivity.
-
Reverse-Phase Fast Protein Liquid Chromatography (FPLC)
The final purification step utilizes the high-resolution power of reverse-phase chromatography to isolate the individual peptide fragments.
-
Stationary Phase: A C8 or C18 reverse-phase column.
-
Protocol:
-
The column is equilibrated with an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA).
-
The sample from the anion-exchange step is injected onto the column.
-
A linear gradient of increasing organic solvent concentration (e.g., 0% to 60% acetonitrile in 0.1% TFA) is applied to elute the peptides based on their hydrophobicity.
-
The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fractions corresponding to the peaks of interest are collected, and their identity and purity are confirmed by amino acid analysis and sequencing. This final step successfully separated Neurokinin A, Neurokinin A (3-10), and Neurokinin A (4-10).[1]
-
Quantitative Data Summary
The following table summarizes the quantitative data from the isolation of Neurokinin A and its fragments from a metastatic ileal carcinoid tumor, as reported by Theodorsson-Norheim et al. (1987).
| Parameter | Value | Reference |
| Starting Material | ||
| Tissue Type | Metastatic Ileal Carcinoid Tumor | [1] |
| Tissue Weight | Not explicitly stated | |
| Purification Steps & Yields | ||
| Initial Extract Immunoreactivity | Not explicitly stated | |
| Component I after Cation-Exchange | Identified as Neurokinin A(3-10) and Neurokinin A(4-10) | [1] |
| Component II after Cation-Exchange | Identified as Neurokinin A | [1] |
| Final Purified Peptides | Neurokinin A, Neurokinin A(3-10), Neurokinin A(4-10) | [1] |
| Characterization | ||
| Identification Method | Amino Acid Sequence Analysis | [1] |
| Eledoisin-like Peptide | Present in small amounts | [1] |
Visualizations
Signaling Pathway of Neurokinin A
Neurokinin A and its fragments, including Neurokinin A (4-10), primarily exert their biological effects by acting as agonists at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[5][6]
Caption: Signaling cascade of Neurokinin A (4-10) via the NK2 receptor.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the sequential steps involved in the isolation and purification of Neurokinin A (4-10) from tissue.
References
- 1. Isolation and characterization of neurokinin A, neurokinin A(3-10) and neurokinin A(4-10) from a neutral water extract of a metastatic ileal carcinoid tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotext.org [endotext.org]
- 3. Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the diagnosis and management of carcinoid tumours. Part 1: The gastrointestinal tract. A statement from a Canadian National Carcinoid Expert Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Function of Neurokinin A (4-10) in the Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous function of neurokinin A (4-10), a key heptapeptide fragment of neurokinin A (NKA), within the gastrointestinal (GI) tract. We will delve into its physiological roles, receptor interactions, and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to Neurokinin A (4-10) and Tachykinin Receptors
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂).[1] Tachykinins, including Substance P (SP), NKA, and Neurokinin B (NKB), are crucial neuromodulators in the central and enteric nervous systems.[2][3] Their biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[3][4][5] While SP shows the highest affinity for the NK1 receptor and NKB for the NK3 receptor, NKA is the preferential endogenous ligand for the NK2 receptor.[3]
The C-terminal fragment, neurokinin A (4-10), retains a high affinity and agonist activity at the NK2 receptor, making it a valuable tool for studying the specific roles of this receptor in the gut.[6] In the gastrointestinal tract, tachykinins are involved in regulating motility, secretion, and inflammation.[1][3][7] NKA is synthesized and released from enteric neurons, particularly cholinergic motor neurons that innervate the smooth muscle layers of the intestine.[2][8]
Physiological Functions in the Gut
The primary functions of neurokinin A (4-10) in the gut are centered around the stimulation of intestinal motility and secretion, predominantly through the activation of NK2 receptors.
Gut Motility
Activation of NK2 receptors by NKA or its analogs like [β-Ala8]neurokinin A-(4-10) consistently produces an excitatory effect on intestinal smooth muscle.[9]
-
Contraction of Smooth Muscle: NK2 receptors are densely expressed on smooth muscle cells in both the small and large intestines.[2][8] Agonists of the NK2 receptor, such as the selective analog [β-Ala8]neurokinin A-(4-10), induce dose-dependent tonic contractions of the colon.[9] In conscious rats, NK2 receptor agonists disrupt the normal interdigestive migrating myoelectric complexes and induce irregular spiking activity, indicative of increased motor activity.[10] This contractile effect is a key component of the excitatory neuromuscular transmission in the gut.[8]
-
Intestinal Transit and Defecation: The pro-motility effects of NK2 receptor activation translate to an acceleration of intestinal transit. Studies in newborn rats have shown that [β-Ala8]NKA-(4-10) significantly increases small intestinal transit.[11] Furthermore, administration of this agonist promotes defecation and increases the water content of feces in rats, suggesting a role in propulsive motor patterns.[12] This effect is potently inhibited by selective NK2 receptor antagonists.[12]
In contrast to the purely excitatory effects of NK2 receptor stimulation, activation of NK1 receptors can lead to both excitatory and inhibitory responses on colonic motility.[9] NK3 receptors are primarily located on enteric neurons and can indirectly evoke contractions or relaxations by modulating the release of other neurotransmitters like acetylcholine or nitric oxide.[8]
Intestinal Secretion
Tachykinins are also recognized as potent secretagogues in the intestinal mucosa, stimulating the secretion of fluid and electrolytes.[4][7]
-
Anion Secretion: Studies using Ussing chambers on rat colonic mucosa have demonstrated that NKA and its analogs, including [β-Ala8]-NKA(4-10), stimulate anion secretion, measured as an increase in the short-circuit current (Isc).[13] This secretory response is indicative of the movement of ions, such as chloride, into the intestinal lumen, which drives water secretion. The effect of [β-Ala8]-NKA(4-10) on secretion appears to be largely independent of neuronal conduction, as it is not significantly altered by tetrodotoxin.[13]
-
Interaction with Other Signaling Molecules: The secretory response to NK2 receptor activation can be complex, involving interactions with other signaling pathways. For instance, in guinea pig colonic mucosa, the NK2 agonist βAla-NKA-(4-10) can trigger the release of Peptide YY (PYY) from L cells, which in turn contributes to the release of serotonin (5-HT) from enterochromaffin (EC) cells.[14] This highlights a potential indirect mechanism by which NKA (4-10) can influence mucosal function.
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize key quantitative data regarding the interaction of NKA (4-10) and related compounds with tachykinin receptors in the gut.
Table 1: Binding Affinity of Tachykinin Agonists at the Human NK2 Receptor
| Compound | Tissue/Cell Line | Ki (nM) | Reference |
| Neurokinin A | Human Colon Circular Muscle | <1 | [15] |
| [Lys5,MeLeu9, Nle10]NKA (4–10) | Human Colon Circular Muscle | <1 | [15] |
| Substance P | Human Colon Circular Muscle | >10 | [15] |
| Neurokinin B | Human Colon Circular Muscle | >10 | [15] |
Table 2: Functional Potency of NKA Analogs in Gut Motility Assays
| Agonist | Preparation | Assay | EC50 / ED50 | Antagonist (and effect) | Reference |
| [β-Ala8]neurokinin A-(4-10) | Anesthetized Rats | Colonic Contraction | 0.3-300 nmol/kg (i.v.) | MEN 11420, MEN 10627, SR 48968 (inhibition) | [9] |
| [β-Ala8]neurokinin A-(4-10) | Newborn Rats | Small Intestinal Transit | - | Nepadutant (dose-dependent inhibition) | [11] |
| [β-Ala8]neurokinin A-(4-10) | Rats | Fecal Output | 6.7 µg/kg (i.p.) | SR 48968 (ID50 = 0.3 µg/kg, s.c.) | [12] |
| [Lys5,MeLeu9,Nle10]-NKA (4–10) | Rat Fundus | Contraction | 117 nM | SR 48968, MEN 10627 (inhibition) | [16] |
Table 3: Effect of NKA Analogs on Intestinal Secretion
| Agonist | Preparation | Measured Parameter | Effect | Reference |
| [β-Ala8]-NKA(4-10) | Rat Descending Colon Mucosa | Short-Circuit Current (Isc) | Stimulates secretory response | [13] |
| βAla-NKA-(4-10) | Guinea Pig Colonic Mucosa | 5-HT Release | Sustained increase in outflow | [14] |
Signaling Pathways and Visualizations
Activation of the NK2 receptor by neurokinin A (4-10) initiates a well-defined intracellular signaling cascade typical for Gq/11-coupled receptors.
Signaling Pathway for NK2 Receptor-Mediated Contraction
Caption: NK2 receptor signaling cascade in smooth muscle cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of neurokinin A (4-10) function in the gut.
Protocol 1: In Vitro Gut Motility Assessment (Isolated Organ Bath)
This protocol measures the contractile response of isolated intestinal tissue to pharmacological agents.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat, guinea pig) according to approved ethical protocols.
-
Immediately excise a segment of the desired intestine (e.g., distal colon, ileum) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Carefully remove the mesenteric attachment and luminal contents.
-
Prepare full-thickness strips (e.g., 1.5 cm long, 0.5 cm wide) along the longitudinal or circular muscle axis.
-
-
Experimental Setup:
-
Suspend each tissue strip in a 10-20 mL organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension (e.g., 1.0 g for rat colon) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Drug Administration and Data Collection:
-
After equilibration, record a stable baseline.
-
Construct cumulative concentration-response curves by adding the agonist (e.g., [β-Ala8]NKA-(4-10)) to the organ bath in a stepwise manner, allowing the response to plateau at each concentration.
-
For antagonist studies, pre-incubate the tissue with the antagonist (e.g., SR 48968) for a set period (e.g., 20-30 minutes) before adding the agonist.
-
Record the contractile force (in grams or millinewtons).
-
-
Data Analysis:
-
Express contractions as a percentage of the maximal response to a reference agonist (e.g., KCl).
-
Calculate EC₅₀ (concentration for 50% maximal response) and Emax (maximal effect) values by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
-
For antagonists, calculate the pA₂ value using a Schild plot to determine the affinity of a competitive antagonist.
-
Protocol 2: In Vivo Intestinal Transit Assay (Charcoal Meal Test)
This protocol assesses the effect of a test compound on the rate of intestinal propulsion in live animals.
-
Animal Preparation:
-
Use fasted animals (e.g., male Sprague-Dawley rats, 18-24 hours with free access to water) to ensure an empty upper GI tract.
-
Administer the test compound (e.g., [β-Ala8]NKA-(4-10)) or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a specific time before the charcoal meal. Antagonists are typically given prior to the agonist.
-
-
Procedure:
-
Administer a standard volume (e.g., 1.5 mL) of a non-absorbable marker, typically 10% charcoal suspension in 5% gum arabic, via oral gavage.
-
After a set time (e.g., 20-30 minutes), humanely euthanize the animal.
-
Carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction, avoiding any stretching.
-
Lay the intestine flat and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the mean transit percentage between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Workflow for In Vivo Intestinal Transit Assaydot
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. me001ned.edis.at [me001ned.edis.at]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinins and their functions in the gastrointestinal tract - ProQuest [proquest.com]
- 8. Tachykinin receptors and intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mediation of irregular spiking activity by multiple neurokinin-receptors in the small intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of tachykinin NK2 receptors on intestinal sensitivity and motility in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SR 48968 selectively prevents faecal excretion following activation of tachykinin NK2 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterisation of neurokinin receptors mediating anion secretion in rat descending colon mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A role for endogenous peptide YY in tachykinin NK(2) receptor-triggered 5-HT release from guinea pig isolated colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the [125I]-neurokinin A binding site in the circular muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure-Activity Relationship of Neurokinin A (4-10) Analogs
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of neurokinin A (4-10) analogs, focusing on their interaction with the neurokinin-2 (NK-2) receptor. The information presented herein is intended to support research and development efforts in designing potent and selective NK-2 receptor agonists.
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. The C-terminal heptapeptide fragment, NKA (4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, has been identified as the minimal sequence required for binding and activation of the NK-2 receptor. Consequently, NKA (4-10) has served as a crucial template for developing novel analogs with improved affinity, potency, and selectivity for the NK-2 receptor. Understanding the SAR of this heptapeptide is paramount for the rational design of therapeutic agents targeting the NK-2 receptor.
Core Structure-Activity Relationships
Systematic modifications of the NKA (4-10) backbone and side chains have revealed critical insights into the structural requirements for NK-2 receptor interaction.
Key Findings:
-
C-Terminal Amide: The C-terminal carboxamide is essential for activity. The corresponding C-terminal free acid analog is unable to bind to the NK-2 receptor.
-
Amino Acid Chirality: The stereochemistry of the amino acid residues is critical. The replacement of L-amino acids with their D-enantiomers, particularly at positions 6 and 7, leads to a drastic reduction in both binding affinity and functional activity.
-
Key Residues for Binding and Activity: The side chains of Asp⁴, Phe⁶, Val⁷, Leu⁹, and Met¹⁰ are structurally important for agonist activity. Alanine substitution at these positions generally leads to a significant decrease in binding affinity and functional potency.
-
Tolerated Positions for Modification: Positions Ser⁵ and Gly⁸ are more tolerant to substitution. In particular, the Ser⁵ position is considered a favorable site for modifications aimed at designing new drug candidates.
Positional Analysis of Amino Acid Substitutions:
-
Position 4 (Aspartic Acid): L-Alanine substitution at this position results in an 8- to 80-fold decrease in binding affinity. Similarly, replacing Asp⁴ with Gln or Asn also diminishes the binding affinity to the NK-2 receptor.
-
Position 5 (Serine): This position is remarkably tolerant to modifications. L-Alanine substitution does not cause a significant change in binding affinity. Conversely, substitution with a positively charged residue like Lysine (Lys) substantially increases both affinity and functional potency. Replacing Ser⁵ with another positively charged residue, Arginine (Arg), also improves potency. However, introducing a negatively charged residue like Glutamic acid (Glu) leads to decreased binding affinity.
-
Position 6 (Phenylalanine): This residue is absolutely critical for receptor interaction. Its replacement with L-Alanine causes a dramatic 5000-fold decrease in binding affinity. The aromatic side chain at this position is believed to engage in weakly polar π-π interactions with the receptor, with its size and planarity being crucial for biological activity.
-
Position 7 (Valine): The side chain of Val⁷ is important for activity. Substitution with L-Alanine leads to a significant decrease in affinity. Replacing Val⁷ with other hydrophobic residues such as Tyrosine (Tyr) or Isoleucine (Ile) also results in reduced binding affinity.
-
Position 8 (Glycine): While some studies show that L-Alanine substitution at this position is well-tolerated in terms of binding affinity, it can result in analogs that are unable to elicit a maximum contractile response. Notably, substituting Gly⁸ with the more flexible β-Alanine residue has been shown to increase the selectivity of the analog for the NK-2 receptor.
-
Position 9 (Leucine): This position is important for maintaining high potency. L-Alanine substitution leads to a decrease in affinity. N-methylation of the leucine residue (MeLeu) has been found to enhance functional potency.
-
Position 10 (Methionine): The terminal methionine is another key residue for activity. Its replacement with L-Alanine causes a significant drop in affinity. Substitution with Norleucine (Nle) is a common and effective modification to create more stable and selective NK-2 receptor agonists.
-
Multiple Substitutions: The combination of favorable single-point modifications has led to the development of highly potent and selective NK-2 receptor agonists. For instance, analogs like [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) and [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) exhibit significantly enhanced potency and selectivity for the NK-2 receptor over the NK-1 receptor.
Quantitative Data on NKA (4-10) Analogs
The following tables summarize the binding affinity and functional potency data for a selection of NKA (4-10) analogs at the human NK-2 receptor.
Table 1: Binding Affinity of NKA (4-10) Analogs at the Human NK-2 Receptor
| Analog | Modification(s) | pKi / pIC₅₀ | Reference(s) |
| NKA (4-10) | - | ~8.0 - 8.5 | |
| [L-Ala⁴]NKA(4-10) | Asp⁴ → L-Ala | Decreased Affinity | |
| [L-Ala⁵]NKA(4-10) | Ser⁵ → L-Ala | No Significant Change | |
| [L-Ala⁶]NKA(4-10) | Phe⁶ → L-Ala | ~5000x Decrease | |
| [L-Ala⁷]NKA(4-10) | Val⁷ → L-Ala | Decreased Affinity | |
| [L-Ala⁸]NKA(4-10) | Gly⁸ → L-Ala | No Significant Change | |
| [L-Ala⁹]NKA(4-10) | Leu⁹ → L-Ala | Decreased Affinity | |
| [L-Ala¹⁰]NKA(4-10) | Met¹⁰ → L-Ala | Decreased Affinity | |
| [Lys⁵]NKA(4-10) | Ser⁵ → Lys | Increased Affinity | |
| [MeLeu⁹]NKA(4-10) | Leu⁹ → MeLeu | Increased Affinity | |
| [Nle¹⁰]NKA(4-10) | Met¹⁰ → Nle | Lower Affinity | |
| [β-Ala⁸]NKA(4-10) | Gly⁸ → β-Ala | 8.32 (pIC₅₀) | |
| [Lys⁵,MeLeu⁹]NKA(4-10) | Ser⁵→Lys, Leu⁹→MeLeu | 9.87 | |
| [Arg⁵,MeLeu⁹]NKA(4-10) | Ser⁵→Arg, Leu⁹→MeLeu | 9.90 | |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ser⁵→Lys, Leu⁹→MeLeu, Met¹⁰→Nle | 9.87 | |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ser⁵→Arg, Leu⁹→MeLeu, Met¹⁰→Nle | 9.77 |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Functional Potency of NKA (4-10) Analogs at the Human NK-2 Receptor
| Analog | Assay Type | pEC₅₀ | Reference(s) |
| NKA (4-10) | Contraction / Ca²⁺ Flux | ~8.0 - 8.5 | |
| [Lys⁵]NKA(4-10) | Contraction | 8-fold Increase | |
| [MeLeu⁹]NKA(4-10) | Contraction | 8-fold Increase | |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ca²⁺ Flux | 9.94 | |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ca²⁺ Flux | 10.08 | |
| [β-Ala⁸]NKA(4-10) | Ca²⁺ Flux | 9.07 | |
| [MeLeu⁹,Nle¹⁰]NKA(4-10) | Contraction | 6-9-fold Increase |
Experimental Protocols
The characterization of NKA (4-10) analogs typically involves radioligand binding assays to determine affinity and in vitro functional assays to assess potency and efficacy.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of unlabeled NKA (4-10) analogs by measuring their ability to compete with a radiolabeled ligand for binding to the NK-2 receptor.
Methodology:
-
Receptor Source: Membranes are prepared from tissues endogenously expressing NK-2 receptors (e.g., human colon circular muscle, rat fundus) or from cultured cells (e.g., Chinese Hamster Ovary - CHO) stably transfected with the human NK-2 receptor gene.
-
Radioligand: A high-affinity radiolabeled NK-2 ligand, such as [¹²⁵I]NKA or [³H]NKA, is used.
-
Assay Procedure (Competition Binding):
-
Aliquots of the membrane preparation are incubated in a buffered solution containing a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test analog are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent NK-2 ligand.
-
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using a gamma or beta counter.
-
Data Analysis: The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional potency (EC₅₀) and efficacy of NKA (4-10) analogs as agonists at the NK-2 receptor.
Methodology 1: Isolated Tissue Contraction Assay
-
Tissue Preparation: Smooth muscle strips rich in NK-2 receptors, such as guinea pig trachea, hamster tracheal rings, or human colonic circular muscle, are dissected and mounted in organ baths. The baths contain a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Measurement of Contraction: The muscle strips are connected to isometric force transducers to record changes in tension.
-
Assay Procedure:
-
After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the NKA (4-10) analog to the organ bath.
-
The contractile response is recorded until a maximal effect is achieved.
-
-
Data Analysis: The concentration of the analog that produces 50% of the maximal contractile response (EC₅₀) is determined. Potency is often expressed as the pD₂ value (-log EC₅₀).
Methodology 2: Cell-Based Second Messenger Assays
-
Cell Culture: Cell lines (e.g., CHO) stably expressing the human recombinant NK-2 receptor are cultured under standard conditions.
-
Assay Principle: NK-2 receptor activation by an agonist leads to the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). This results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a measurable increase in intracellular calcium ([Ca²⁺]i). Some studies also measure the stimulation of cyclic AMP (cAMP).
-
Measurement of Intracellular Calcium:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
-
The cells are then stimulated with varying concentrations of the test analog.
-
The change in fluorescence, which is proportional to the change in [Ca²⁺]i, is measured using a fluorometric plate reader.
-
-
Data Analysis: Concentration-response curves are generated, and the EC₅₀ value is calculated to determine the potency of the analog.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: NK-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Relationships in NKA (4-10) SAR.
Conclusion
The structure-activity relationship studies of Neurokinin A (4-10) have established a clear pharmacophore for potent and selective activation of the NK-2 receptor. The integrity of the C-terminal amide and the side chains at positions 4, 6, 7, 9, and 10 are crucial for high-affinity binding and functional agonism. The Phe⁶ residue, in particular, is indispensable for activity. Conversely, positions 5 and 8 are amenable to modification, providing opportunities to fine-tune the pharmacological profile of the analogs. Strategic substitutions at these tolerant positions, such as introducing Lys/Arg at position 5, β-Ala at position 8, MeLeu at position 9, and Nle at position 10, have successfully yielded analogs with superior potency, selectivity, and stability. This detailed SAR understanding provides a robust framework for the future design of novel NK-2 receptor agonists for potential therapeutic applications.
The Synthesis and Purification of Neurokinin A (4-10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the heptapeptide neurokinin A (4-10), a significant agonist of the tachykinin NK₂ receptor. The procedures outlined herein are foundational for researchers investigating the physiological roles of neurokinin A and for professionals in drug development targeting the tachykinin receptor family.
Introduction to Neurokinin A (4-10)
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides. The C-terminal fragment, neurokinin A (4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, is a potent and selective agonist for the NK₂ receptor[1][2][3]. The activation of the NK₂ receptor, a G protein-coupled receptor (GPCR), is primarily coupled through Gαq, initiating a signaling cascade that involves the stimulation of phospholipase C, leading to the generation of inositol phosphates and a subsequent increase in intracellular calcium concentration[4]. This signaling pathway is implicated in a variety of physiological processes, making neurokinin A (4-10) and its analogs valuable tools for pharmacological research.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of neurokinin A (4-10) is most effectively achieved through Fmoc/tBu solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of the Fmoc protecting group for the α-amino group, which is labile to a mild base, and tert-butyl (tBu) based protecting groups for the amino acid side chains, which are removed by strong acid, provides an orthogonal protection strategy that is well-suited for the synthesis of this peptide[5][6].
Experimental Protocol for Fmoc-SPPS of Neurokinin A (4-10)
This protocol is a representative procedure based on established Fmoc/tBu chemistry principles for the manual synthesis of neurokinin A (4-10) on a 0.1 mmol scale.
Materials:
-
Resin: Rink Amide resin (providing a C-terminal amide upon cleavage).
-
Fmoc-amino acids with side-chain protection:
-
Fmoc-Met-OH
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Val-OH
-
Fmoc-Phe-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Asp(OtBu)-OH
-
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
Activation Base: DIPEA (N,N'-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Washing Solvents: DMF, DCM, Methanol.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):
-
Dissolve Fmoc-Met-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring Coupling Completion: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Iterative Cycles: Repeat steps 2-6 for each subsequent amino acid in the sequence: Leu, Gly, Val, Phe, Ser(tBu), and Asp(OtBu).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and Methanol, and then dry it under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the Solid-Phase Peptide Synthesis of Neurokinin A (4-10).
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide contains the target neurokinin A (4-10) as well as impurities such as deletion sequences, truncated peptides, and incompletely deprotected species. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying the crude peptide to a high degree of homogeneity[7]. This technique separates the peptide from impurities based on differences in their hydrophobicity.
Experimental Protocol for Preparative RP-HPLC
This protocol provides a representative method for the purification of crude neurokinin A (4-10). The exact gradient may require optimization based on the specific impurity profile of the crude product.
Materials and Equipment:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Crude Peptide Solution: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Sample Injection: Inject the dissolved crude peptide onto the equilibrated column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is:
-
5-25% B over 10 minutes.
-
25-45% B over 40 minutes.
-
45-95% B over 5 minutes.
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the target neurokinin A (4-10) peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Purification Workflow Diagram
Caption: Workflow for the Purification of Neurokinin A (4-10) by RP-HPLC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of neurokinin A (4-10).
Table 1: Synthesis and Purification Yields
| Parameter | Representative Value | Unit | Notes |
| Synthesis Scale | 0.1 | mmol | Based on the initial loading of the Rink Amide resin. |
| Theoretical Yield | 76.7 | mg | Calculated based on the molecular weight of Neurokinin A (4-10). |
| Crude Peptide Yield | 50-65 | % | Relative to the theoretical yield. |
| Purified Peptide Yield | 20-30 | % | Overall yield after RP-HPLC purification and lyophilization. |
Table 2: Purity and Characterization Data
| Analysis Method | Parameter | Result | Notes |
| Analytical RP-HPLC | Purity | >98% | Determined by peak area integration at 220 nm. |
| Mass Spectrometry | Molecular Weight (M+H)⁺ | 767.9 g/mol | Theoretical monoisotopic mass is 766.91 g/mol . The observed mass confirms the peptide identity. |
Neurokinin A (4-10) Signaling Pathway
Neurokinin A (4-10) exerts its biological effects by binding to and activating the NK₂ receptor. This receptor is coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key event that mediates many of the downstream cellular responses to neurokinin A, such as smooth muscle contraction[4][8].
Caption: Signaling Pathway of Neurokinin A (4-10) via the NK₂ Receptor.
References
- 1. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of Neurokinin A (4-10) in Solution
This technical guide provides a comprehensive overview of the conformational analysis of neurokinin A (4-10), the C-terminal heptapeptide fragment of the tachykinin neurokinin A (NKA). Understanding the three-dimensional structure of this peptide in solution is crucial for elucidating its mechanism of action and for the rational design of selective agonists and antagonists targeting the neurokinin-2 (NK-2) receptor.
Introduction to Neurokinin A (4-10)
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are involved in a wide range of physiological processes, including smooth muscle contraction, nociception, and inflammation.[1] Tachykinins exert their effects by binding to G-protein coupled receptors known as NK-1, NK-2, and NK-3. NKA preferentially binds to the NK-2 receptor.[2][3]
The C-terminal heptapeptide fragment, NKA (4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, has been shown to be more active than the parent NKA in interacting with the NK-2 receptor.[4] This has made NKA (4-10) a key subject for structure-activity relationship and conformational studies. Its conformation is not fixed but is highly dependent on the solvent environment, transitioning from a disordered state in water to more defined structures in membrane-mimicking environments.
Conformational Landscape of NKA (4-10) in Solution
The conformation of NKA (4-10) is highly plastic and adapts to its environment. This flexibility is a key aspect of its biological function, allowing it to adopt a specific "bioactive" conformation upon approaching its receptor.
-
Aqueous Solution: In water, NKA (4-10) predominantly exists in an extended, random coil conformation.[1] This is typical for small, linear peptides that lack strong intramolecular interactions to stabilize a folded structure in a polar solvent.
-
Membrane-Mimicking Environments: In the presence of micelles (a model for cell membranes) or in solvents like trifluoroethanol (TFE), which promote hydrogen bonding, NKA induces a more ordered α-helical conformation in its central core (residues Asp4 to Met10).[1][5] This suggests that the peptide likely adopts a structured conformation as it approaches the cell membrane where its receptor is located.
-
Dimethyl Sulfoxide (DMSO): Studies in DMSO, a polar aprotic solvent, have revealed a mixture of conformers. While primarily extended structures are observed, evidence from NMR studies points to the presence of specific turn structures.[6] One prominent conformation identified is a type I β-turn spanning from Serine-5 to Glycine-8, followed by a γ-turn centered on Glycine-8.[4][7]
Experimental Protocols for Conformational Analysis
The determination of the solution structure of NKA (4-10) relies on a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.
Experimental Protocol:
-
Sample Preparation: The synthetic NKA (4-10) peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or TFE/water mixtures) to a concentration typically in the millimolar range.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500 or 600 MHz).
-
1D ¹H NMR: Provides initial information on the sample's purity and conformational homogeneity.
-
2D Correlated Spectroscopy (COSY/TOCSY): Used to assign proton resonances to specific amino acid spin systems.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the key experiment for structure determination. It detects protons that are close in space (typically < 5 Å), providing distance constraints.
-
-
Data Analysis:
-
Resonance Assignment: The collected spectra are analyzed to assign every proton signal to its corresponding atom in the peptide sequence.
-
Constraint Extraction: NOE cross-peaks are integrated to derive interproton distance constraints. J-coupling constants can provide information about dihedral angles (φ). Temperature coefficients of amide protons can identify those involved in intramolecular hydrogen bonds.
-
-
Structure Calculation: The experimental constraints (distances and angles) are used as input for molecular dynamics or simulated annealing protocols (e.g., using software like XPLOR) to generate a family of structures that are consistent with the NMR data.[5]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[8]
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in the desired solvent (e.g., phosphate buffer, TFE/water mixtures, micellar solutions) at a concentration typically in the micromolar range.
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[9]
-
Data Analysis: The resulting spectrum is analyzed for characteristic features:
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the peptide in solution, complementing the static picture often derived from NMR.
Experimental Protocol:
-
System Setup: A starting structure of the peptide (e.g., from NMR or an extended conformation) is placed in a simulation box filled with explicit solvent molecules (e.g., water).
-
Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic forces.[11]
-
Simulation: The system undergoes energy minimization, followed by equilibration at a constant temperature and pressure (NVT and NPT ensembles).[11] A production run, typically on the nanosecond to microsecond timescale, is then performed.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand conformational transitions, hydrogen bonding patterns, and the overall structural landscape of the peptide over time.
Quantitative Data Summary
The following tables summarize the key findings from conformational studies of NKA (4-10) and its analogs.
Table 1: Conformational Properties of NKA (4-10) in Various Solvents
| Solvent System | Dominant Conformation | Key Structural Features | Experimental Technique(s) |
| Water | Extended / Random Coil | Lacks stable secondary structure | CD, NMR |
| DMSO / DMSO-d₆ | Mixture of conformers, primarily extended | Type I β-turn (Ser⁵-Gly⁸), γ-turn (Gly⁸) | NMR[4][6] |
| TFE/Water Mixtures | α-helix | Helical structure in the central core | CD, NMR[5] |
| Micelles (e.g., SDS, DPC) | α-helix / 3₁₀-helix | Ordered helical structure induced by the membrane-like environment | CD, NMR[1][10] |
Table 2: Summary of Structural Constraints from NMR Studies in DMSO
| Data Type | Residues Involved | Structural Implication |
| NOE | dαN(i, i+1) | Sequential connectivity, defines primary sequence |
| NOE | dNN(i, i+1) | Suggests turn or helical structures |
| NOE | dαN(i, i+3) | Characteristic of a β-turn (e.g., Val⁷-Leu⁹) |
| J-Coupling Constants | - | Provides information on φ dihedral angles |
| Amide Proton Temp. Coefficients | - | Identifies protons shielded from the solvent, likely in H-bonds |
Visualizations
Signaling Pathway of Neurokinin A
NKA, upon binding to the NK-2 receptor, initiates a signaling cascade through G-protein coupling. This leads to the activation of phospholipase C and subsequent downstream effects.
Caption: Signaling cascade of the NK-2 receptor upon activation by NKA (4-10).
Experimental Workflow for Conformational Analysis
The process of determining the solution structure of a peptide like NKA (4-10) involves several key stages, from synthesis to final structure validation.
Caption: General workflow for peptide conformational analysis.
Proposed Turn Structure of NKA (4-10)
NMR studies in DMSO suggest a specific folded conformation for NKA (4-10) involving consecutive turns.
Caption: Model of the turn structures in NKA (4-10) found in DMSO.[4]
Structure-Activity Relationships (SAR)
The conformational preferences of NKA (4-10) are directly linked to its biological activity at the NK-2 receptor.
-
Importance of Phenylalanine-6: Substitution of Phe⁶ results in a massive decrease in binding affinity, highlighting the crucial role of its aromatic side chain in receptor interaction.[12] MD simulations suggest Phe⁶ is located on the surface, forming a hydrophobic patch.[7]
-
The Role of Glycine-8: The flexibility of Gly⁸ is critical. Its substitution with more rigid residues can drastically alter activity. For instance, replacing Gly⁸ with β-Ala⁸ increases selectivity for the NK-2 receptor, and the resulting analog adopts a different, more complex turn structure.[4] This suggests that the conformation around this residue is key to receptor recognition and selectivity.
-
Chirality: The stereochemistry of the amino acids is vital. Replacing L-amino acids with their D-enantiomers, especially at positions 6 and 7, significantly reduces both binding affinity and functional potency.[12]
Conclusion
The conformational analysis of neurokinin A (4-10) reveals it to be a highly flexible peptide whose structure is exquisitely sensitive to its environment. While largely disordered in aqueous solution, it adopts ordered helical and turn conformations in membrane-mimicking solvents and DMSO. The predominant model in a non-polar environment involves a β-turn followed by a γ-turn, a structure that may represent the bioactive conformation at the NK-2 receptor. A thorough understanding of these conformational dynamics, achieved through a combination of NMR, CD, and computational methods, is indispensable for the development of novel therapeutics targeting the tachykinin system.
References
- 1. Neurokinin A - Wikipedia [en.wikipedia.org]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution conformation study of substance P methyl ester and [Nle10]-neurokinin A (4-10) by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the molecular and structural determinants of the neurokinin A and Aβ1-42 peptide cross-interaction in the amyloid cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurokinin A (4-10) and the NK2 Tachykinin Receptor: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the peptide fragment neurokinin A (4-10) for the tachykinin NK2 receptor. It is designed to be a valuable resource for researchers and professionals involved in pharmacology and drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
Core Concepts
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that preferentially binds to and activates the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The C-terminal heptapeptide fragment, NKA (4-10), retains significant biological activity and is a crucial tool for studying the structure-activity relationships of NK2 receptor ligands.[1] The interaction between NKA (4-10) and the NK2 receptor is a key area of research for understanding various physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[2][3]
Binding Affinity of Neurokinin A (4-10) and its Analogs for the NK2 Receptor
The binding affinity of neurokinin A (4-10) and its various synthetic analogs for the NK2 receptor has been extensively studied using radioligand binding assays. These studies are critical for understanding the structural determinants of ligand recognition and for the development of selective NK2 receptor agonists and antagonists.
Table 1: Binding Affinity (Ki/pKi) of Neurokinin A (4-10) and Analogs at the Human NK2 Receptor
| Compound | Ki (nM) | pKi | Cell Line/Tissue | Radioligand | Reference |
| Neurokinin A (NKA) | 0.4 ± 0.1 | 9.40 | Hamster urinary bladder membranes | [3H][β-Ala8]NKA(4-10) | [4] |
| Neurokinin A (4-10) | - | - | Rat small intestine membranes | [125I]NKA | [5] |
| [β-Ala8]NKA(4-10) | 1.9 ± 0.36 | 8.72 | Hamster urinary bladder membranes | [3H][β-Ala8]NKA(4-10) | [4] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | - | 9.90 | CHO cells (human NK2) | [125I]-NKA | [6] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | - | - | CHO cells (human NK2) | [125I]-NKA | [6] |
| [βAla8,ψ(CH2N(CH2)2CH3)9,Phe10]NKA4-10 | 1 | 9.00 | Hamster urinary bladder | [125I]NKA | [7] |
Table 2: Functional Potency (EC50/pD2) of Neurokinin A (4-10) and Analogs at the NK2 Receptor
| Compound | EC50 (nM) | pD2 | Assay Type | Tissue/Cell Line | Reference |
| [βAla8]-Neurokinin A(4-10) | - | 6.91 | Bladder contraction | Guinea pig | [8] |
| [Lys5, MeLeu9, Nle10]-NKA(4-10) | - | 8.1 | Detrusor muscle contraction | Human bladder | [9] |
Experimental Protocols
The determination of binding affinity for ligands at the NK2 receptor is primarily achieved through radioligand binding assays. Below is a synthesized protocol based on methodologies described in the scientific literature.[6][10][11][12]
Radioligand Displacement Binding Assay for NK2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the NK2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.[6][10]
-
Radioligand: [125I]-Neurokinin A ([125I]-NKA) or another suitable selective NK2 receptor radioligand such as [3H][β-Ala8]neurokinin A-(4-10).[4][6]
-
Assay Buffer: 25 mM HEPES, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.5% Bovine Serum Albumin (BSA).[12]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Test Compounds: Neurokinin A (4-10) or its analogs at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity NK2 receptor ligand such as (Nle10)-Neurokinin A (4-10).[12]
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Dilute the prepared cell membranes in the assay buffer to a final protein concentration of approximately 3 µ g/well .[12]
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
25 µL of test compound at various concentrations or buffer for total binding.
-
25 µL of the non-specific binding control for determining non-specific binding.
-
25 µL of the radioligand at a concentration close to its Kd value (e.g., 3.3 nM for [125I]-Neurokinin A).[12]
-
150 µL of the diluted cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C.[12]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum.
-
Washing: Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[12]
-
Radioactivity Measurement: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for NK2 Receptor Binding Assay
Caption: Workflow for a typical radioligand displacement binding assay.
NK2 Tachykinin Receptor Signaling Pathway
The NK2 receptor is coupled to multiple G-proteins, primarily Gq/11 and Gs, leading to the activation of distinct downstream signaling cascades.[13][14]
Caption: Major signaling pathways activated by the NK2 receptor.
Conclusion
This guide has provided a detailed examination of the binding affinity of neurokinin A (4-10) for the NK2 tachykinin receptor. The compiled data tables offer a quantitative comparison of various NKA analogs, while the outlined experimental protocol provides a practical framework for conducting binding affinity studies. The visualizations of the experimental workflow and signaling pathway serve to clarify these complex processes. This information is intended to support the ongoing research and development of novel therapeutics targeting the NK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin NK2 receptors: characterization in the rat small intestine by the use of a peptide agonist and a nonpeptide antagonist as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 7. A new class of high affinity ligands for the neurokinin A NK2 receptor: psi (CH2NR) reduced peptide bond analogues of neurokinin A4-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [bAla8]-Neurokinin A(4-10) | CAS:122063-01-8 | NK2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. auajournals.org [auajournals.org]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Neurokinin A (4-10) in Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the physiological role of neurokinin A (4-10), a biologically active fragment of the tachykinin neuropeptide neurokinin A (NKA). It details its selective interaction with the neurokinin-2 (NK-2) receptor and the subsequent signaling cascades that modulate smooth muscle contractility. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to support research and development in pharmacology and related fields.
Introduction
Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Neurokinin A (NKA) is a key member of this family, and its C-terminal heptapeptide fragment, neurokinin A (4-10), has been identified as a potent and selective agonist for the NK-2 receptor subtype.[2] The selective activation of NK-2 receptors by NKA (4-10) makes it an invaluable tool for elucidating the specific functions of this receptor in smooth muscle tissues throughout the body, including the respiratory, gastrointestinal, and urogenital tracts.[3][4] Understanding the precise mechanisms of NKA (4-10) action is crucial for the development of novel therapeutic agents targeting conditions characterized by smooth muscle dysregulation, such as asthma, irritable bowel syndrome, and overactive bladder.
Receptor Binding and Functional Potency of Neurokinin A (4-10)
Neurokinin A (4-10) and its analogs exhibit high affinity and potency for the NK-2 receptor, mediating contractile responses in various smooth muscle preparations. The following tables summarize key quantitative data from radioligand binding assays and functional studies.
Table 1: Binding Affinities (Ki) of Neurokinin A (4-10) and Related Ligands at the NK-2 Receptor
| Compound | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Neurokinin A (4-10) | Human Colon Circular Muscle | [¹²⁵I]-NKA | 1.5 | [3] |
| [β-Ala⁸]-NKA (4-10) | Human Colon Circular Muscle | [¹²⁵I]-NKA | 1.2 | [5] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | CHO cells (human NK-2R) | [¹²⁵I]-NKA | 0.13 | [6] |
| Neurokinin A | CHO cells (human NK-2R) | [¹²⁵I]-NKA | 2.6 | [6] |
| MDL 28,564 | Hamster Urinary Bladder | [¹²⁵I]-NKA | 130 | [7] |
Table 2: Functional Potency (pD₂ / EC₅₀) of Neurokinin A (4-10) and Analogs in Smooth Muscle Contraction
| Compound | Smooth Muscle Preparation | Parameter | Value | Reference |
| Neurokinin A (4-10) | Human Colon Circular Muscle | pD₂ | 8.1 | [3] |
| [β-Ala⁸]-NKA (4-10) | Human Colon Circular Muscle | pD₂ | 8.2 | [5] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | CHO cells (human NK-2R) | EC₅₀ (Ca²⁺) | 1.1 nM | [6] |
| Neurokinin A | Human Saphenous Vein | pD₂ | 7.3 | [8] |
| [β-Ala⁸]-NKA(4–10) | Bovine Tracheal Smooth Muscle | -log EC₅₀ | 6.48 | [9] |
Signaling Pathways of Neurokinin A (4-10) in Smooth Muscle
Activation of the NK-2 receptor by neurokinin A (4-10) initiates a well-defined signaling cascade within the smooth muscle cell, leading to contraction. This process is primarily mediated through the Gq family of G proteins.
Upon binding of NKA (4-10) to the NK-2 receptor, the associated Gq protein is activated, leading to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[11] The resulting increase in intracellular Ca²⁺ concentration is a primary driver of smooth muscle contraction, as Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and subsequent muscle contraction.
In addition to this primary pathway, evidence suggests the involvement of the RhoA/Rho kinase pathway in NKA-induced smooth muscle contraction, which can enhance the sensitivity of the contractile apparatus to Ca²⁺.[12]
Caption: NK-2 Receptor Signaling Pathway in Smooth Muscle.
Experimental Protocols
The following sections detail standardized protocols for key experiments used to characterize the physiological role of neurokinin A (4-10) in smooth muscle.
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This in vitro method is used to measure the contractile response of isolated smooth muscle tissue to pharmacological agents.[13][14]
Materials:
-
Isolated smooth muscle tissue (e.g., tracheal ring, intestinal strip, bladder detrusor muscle)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O₂ / 5% CO₂
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
-
Neurokinin A (4-10) and other pharmacological agents
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and place it in ice-cold PSS. Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for arteries, 1-2 cm strips for intestine).
-
Mounting: Suspend the tissue segment in the organ bath chamber containing warmed, aerated PSS. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension. During this period, replace the PSS every 15-20 minutes.
-
Viability Test: Elicit a contractile response with a standard agent (e.g., KCl or a relevant neurotransmitter) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Concentration-Response Curve: Add cumulative concentrations of neurokinin A (4-10) to the organ bath, allowing the contractile response to reach a plateau at each concentration before adding the next.
-
Data Analysis: Record the contractile force at each concentration. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ and maximum response.
Caption: Experimental Workflow for Isolated Tissue Bath Assay.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of neurokinin A (4-10) for the NK-2 receptor.[15][16]
Materials:
-
Cell membranes expressing the NK-2 receptor (from cultured cells or tissue homogenates)
-
Radiolabeled ligand (e.g., [¹²⁵I]-NKA)
-
Unlabeled neurokinin A (4-10)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing NK-2 receptors and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled neurokinin A (4-10). Include a control with excess unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Intracellular Calcium Imaging
This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to neurokinin A (4-10).[17][18]
Materials:
-
Isolated smooth muscle cells or cultured cells expressing NK-2 receptors
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence microscope with an imaging system
-
Neurokinin A (4-10) solution
Procedure:
-
Cell Preparation: Plate isolated or cultured smooth muscle cells on glass coverslips.
-
Dye Loading: Incubate the cells with a Ca²⁺ indicator dye in HBSS to allow the dye to enter the cells.
-
De-esterification: Wash the cells and incubate further to allow for the de-esterification of the dye, trapping it inside the cells.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS and record baseline fluorescence.
-
Stimulation: Perfuse the cells with a solution containing neurokinin A (4-10) and continuously record the fluorescence intensity.
-
Data Analysis: Analyze the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i. Quantify parameters such as the peak amplitude and duration of the Ca²⁺ transient.
Conclusion
Neurokinin A (4-10) serves as a potent and selective agonist for the NK-2 receptor, inducing contraction in a wide range of smooth muscle tissues. Its action is mediated primarily through the Gq-PLC-IP₃-Ca²⁺ signaling pathway, with potential contributions from the Rho kinase pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of NKA (4-10) and the physiological and pathophysiological roles of the NK-2 receptor. A thorough understanding of these mechanisms is paramount for the rational design and development of novel therapeutics targeting smooth muscle disorders.
References
- 1. reprocell.com [reprocell.com]
- 2. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NK2 tachykinin receptors and contraction of circular muscle of the human colon: characterization of the NK2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Leu sup 9. phi. (CH sub 2 NH)Leu sup 10 )-neurokinin A(4-10) (MDL 28,564) distinguishes tissue tachykinin peptide NK sub 2 receptors (Journal Article) | OSTI.GOV [osti.gov]
- 8. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Gq-linked NK(2) receptors mediate neurally induced contraction of human sigmoid circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. journals.physiology.org [journals.physiology.org]
Neurokinin A (4-10): A Truncated Endogenous Peptide Agonist of the NK2 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin A (4-10) is a heptapeptide fragment derived from the full-length tachykinin peptide, neurokinin A (NKA). As an endogenous peptide, it represents a biologically active metabolite of NKA, exerting potent and selective agonist activity at the tachykinin NK2 receptor. This technical guide provides a comprehensive overview of neurokinin A (4-10), focusing on its biochemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed protocols for key in vitro assays are provided, along with a summary of its quantitative pharmacological data and a visual representation of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of tachykinin signaling and the development of novel therapeutics targeting the NK2 receptor.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. Neurokinin A is the endogenous ligand for the NK2 receptor.[2]
Neurokinin A (4-10) (sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH2) is the C-terminal heptapeptide of NKA and is itself a potent and selective agonist for the NK2 receptor.[3][4] In some biological systems, NKA (4-10) has been shown to be even more active than its parent compound, NKA.[4] Its endogenous nature and potent activity make it a critical tool for studying the physiological roles of the NK2 receptor and a lead compound for the design of novel NK2 receptor agonists and antagonists.
This guide will delve into the technical details of neurokinin A (4-10), providing a foundation for its use in research and drug development.
Biochemical and Pharmacological Properties
Structure and Synthesis
Neurokinin A (4-10) is a heptapeptide with the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met, with a C-terminal amidation. The C-terminal region is crucial for its biological activity, with the Phe, Val, Leu, and Met residues being particularly important for receptor binding and activation.[5][6]
For research purposes, neurokinin A (4-10) and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Receptor Selectivity and Affinity
Neurokinin A (4-10) exhibits a high degree of selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes. This selectivity is a key feature that makes it a valuable pharmacological tool. The binding affinity of neurokinin A (4-10) and its analogs for tachykinin receptors is typically determined through radioligand binding assays.
Functional Activity
As a potent NK2 receptor agonist, neurokinin A (4-10) elicits a range of physiological responses in vitro and in vivo. A primary and well-characterized effect is the contraction of smooth muscle tissues, including those of the respiratory and gastrointestinal tracts.[3] In vivo, it has been shown to produce effects such as bladder contraction and bronchospasm.[7]
Metabolism and Degradation
Like other neuropeptides, neurokinin A (4-10) is susceptible to enzymatic degradation by various peptidases. This degradation is a key mechanism for the termination of its biological signal. The stability of the peptide can be enhanced by the use of peptidase inhibitors in experimental settings.[8]
Quantitative Data
The following tables summarize the quantitative pharmacological data for neurokinin A (4-10) and its analogs at tachykinin receptors.
Table 1: Binding Affinity of Neurokinin A (4-10) and Analogs at Tachykinin Receptors
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| Neurokinin A (4-10) | Human NK2 | CHO cells | [125I]-NKA | - | [4] |
| [βAla8]-Neurokinin A (4-10) | Hamster NK2 | Urinary bladder membranes | [3H][β-Ala8]NKA(4-10) | 1.9 ± 0.36 | [9] |
| Neurokinin A | Hamster NK2 | Urinary bladder membranes | [3H][β-Ala8]NKA(4-10) | 0.4 ± 0.1 | [9] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | CHO cells | [125I]-NKA | - | [4] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | CHO cells | [125I]-NKA | - | [4] |
| Substance P | Human NK1 | CHO cells | [3H]-Septide | - | [4] |
Table 2: Functional Potency of Neurokinin A (4-10) and Analogs
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| [βAla8]-Neurokinin A (4-10) | Bladder Contraction | Guinea Pig | pD2 | 6.91 | [7] |
| Neurokinin A | Calcium Mobilization | NK2R-expressing CHO cells | EC50 (nM) | 2.38 x 10-9 M | [2] |
| Neurokinin A | cAMP Flux | NK2R-expressing CHO cells | EC50 (nM) | 5.61 x 10-9 M | [2] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Calcium Mobilization | Human NK2-CHO cells | pEC50 | - | [10] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | Calcium Mobilization | Human NK2-CHO cells | pEC50 | - | [10] |
| [βAla8]-Neurokinin A (4-10) | Calcium Mobilization | Human NK2-CHO cells | pEC50 | - | [10] |
Signaling Pathway
Activation of the NK2 receptor by neurokinin A (4-10) primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). The increased intracellular Ca2+ is a key second messenger that mediates many of the downstream cellular responses, such as smooth muscle contraction. There is also evidence that the NK2 receptor can couple to Gs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: NK2 Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of neurokinin A (4-10).
Radioligand Binding Assay for NK2 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of neurokinin A (4-10) for the NK2 receptor.
Materials:
-
Cell membranes expressing the human NK2 receptor (e.g., from transfected CHO cells)
-
Radioligand: [125I]-NKA or [3H][β-Ala8]neurokinin A-(4-10)
-
Unlabeled neurokinin A (4-10) (for competition)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted membranes.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled NKA (e.g., 1 µM), 50 µL of radioligand, and 100 µL of diluted membranes.
-
Competition: 50 µL of varying concentrations of unlabeled neurokinin A (4-10), 50 µL of radioligand, and 100 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Caption: Radioligand Binding Assay Workflow
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This protocol describes the measurement of smooth muscle contraction in response to neurokinin A (4-10) using an isolated organ bath system.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, tracheal rings)
-
Krebs-Henseleit solution (or similar physiological salt solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
-
Neurokinin A (4-10) stock solution
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue in ice-cold Krebs-Henseleit solution and cut it into strips or rings of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing pre-warmed and aerated Krebs-Henseleit solution. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washes every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add neurokinin A (4-10) to the organ bath in a cumulative manner, increasing the concentration in half-log increments.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to KCl or the maximum response to neurokinin A (4-10).
-
Plot the percentage of maximal contraction against the log concentration of neurokinin A (4-10).
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the pD2 (-log EC50) from the concentration-response curve using non-linear regression.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to neurokinin A (4-10) using a fluorescent calcium indicator.
Materials:
-
Cells expressing the NK2 receptor (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Neurokinin A (4-10) stock solution
-
Fluorescence plate reader or fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Culture: Plate the NK2 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of neurokinin A (4-10) to the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, record the emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use an excitation of ~490 nm and an emission of ~520 nm.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 ratio).
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a percentage of the baseline fluorescence (ΔF/F0).
-
Plot the peak change in fluorescence ratio or intensity against the log concentration of neurokinin A (4-10).
-
Determine the EC50 value from the concentration-response curve using non-linear regression.
-
Conclusion
Neurokinin A (4-10) is a pivotal molecule in the study of tachykinin pharmacology. Its potent and selective agonist activity at the NK2 receptor, coupled with its endogenous origin, makes it an indispensable tool for elucidating the physiological and pathophysiological roles of this receptor system. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize neurokinin A (4-10) in their investigations, ultimately contributing to a deeper understanding of tachykinin biology and the development of novel therapeutic interventions.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. jurology.com [jurology.com]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. Pharmacological characterization of novel mammalian tachykinins, neurokinin alpha and neurokinin beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. unige.ch [unige.ch]
The Molecular Blueprint of Neurokinin A (4-10) Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Its C-terminal heptapeptide fragment, Neurokinin A (4-10) (NKA (4-10)), retains significant biological activity, primarily through its interaction with the neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR).[1] Understanding the molecular mechanisms governing the activation of the NK2 receptor by NKA (4-10) is paramount for the rational design of novel therapeutics targeting conditions such as asthma, irritable bowel syndrome, and certain neurological disorders. This technical guide provides an in-depth exploration of the core molecular events, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions
The interaction of Neurokinin A (4-10) and its analogs with the NK2 receptor has been extensively characterized through radioligand binding assays and functional assessments. The following tables summarize key quantitative data, providing a comparative overview of binding affinities (Ki) and functional potencies (EC50).
Table 1: Binding Affinities (Ki) of Neurokinin A (4-10) and Analogs at the Human NK2 Receptor. This data was obtained from competitive binding assays using [¹²⁵I]-NKA as the radioligand in Chinese Hamster Ovary (CHO) cells expressing the human NK2 receptor.[2]
| Compound | pKi | Ki (nM) |
| Neurokinin A | 8.0 - 9.1 | 0.08 - 10 |
| Neurokinin A (4-10) | 7.92 | 12 |
| [βAla⁸]NKA(4-10) | 6.0 | 1000 |
| [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | 9.90 | 0.13 |
| [Arg⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | 9.85 | 0.14 |
| Substance P | 5.9 - 6.9 | 126 - 1260 |
Table 2: Functional Potencies (EC50) of Neurokinin A (4-10) and Analogs for Human NK2 Receptor-Mediated Calcium Mobilization. This data reflects the concentration of the agonist required to elicit 50% of the maximal intracellular calcium response in CHO cells expressing the human NK2 receptor.[2][3]
| Compound | pEC50 | EC50 (nM) |
| Neurokinin A | 8.32 | 4.8 |
| Neurokinin A (4-10) | 7.89 | 13 |
| [βAla⁸]NKA(4-10) | 8.30 | 5.0 |
| [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | 10.08 | 0.08 |
| [Arg⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | 9.94 | 0.11 |
| Substance P | 6.80 | 160 |
Table 3: Functional Potencies (EC50) of Neurokinin A and Analogs for Human NK2 Receptor-Mediated cAMP Stimulation. This data represents the concentration of the agonist required to produce 50% of the maximal cyclic AMP response in CHO cells expressing the human NK2 receptor.[2]
| Compound | pEC50 | EC50 (nM) |
| Neurokinin A | 8.85 | 1.4 |
| [βAla⁸]NKA(4-10) | 8.95 | 1.1 |
| [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) | 9.40 | 0.4 |
| Substance P | 6.41 | 390 |
Signaling Pathways of NK2 Receptor Activation
Activation of the NK2 receptor by Neurokinin A (4-10) initiates a cascade of intracellular events through the coupling to heterotrimeric G proteins, primarily Gq/11 and Gs.
Gq/11-Mediated Pathway
The predominant signaling pathway activated by the NK2 receptor is mediated by the Gq/11 family of G proteins. This pathway leads to the mobilization of intracellular calcium, a key second messenger in many cellular responses.
Gs-Mediated Pathway
In addition to Gq/11 coupling, the NK2 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This pathway can modulate various cellular functions, sometimes acting in opposition to or in concert with the Gq/11 pathway.
Experimental Protocols
The following section provides detailed methodologies for the key experiments used to characterize the interaction of Neurokinin A (4-10) with the NK2 receptor.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of unlabeled ligands for the NK2 receptor using [¹²⁵I]-NKA.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[4]
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of cell membranes (typically 5-10 µg of protein).
-
50 µL of [¹²⁵I]-NKA (final concentration ~0.1-0.5 nM).[2]
-
50 µL of competing unlabeled ligand at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled NKA (e.g., 1 µM).
-
-
Incubate the plate at room temperature for 60-180 minutes to reach equilibrium.[2]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium changes in response to NK2 receptor activation using the fluorescent indicator Fluo-4 AM.
1. Cell Preparation:
-
Seed CHO cells expressing the human NK2 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.1% BSA). Pluronic F-127 (0.02%) can be included to aid in dye solubilization.[5]
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[5]
-
Wash the cells twice with assay buffer (HBSS with 20 mM HEPES) to remove extracellular dye.
3. Calcium Measurement:
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).[5]
-
Record a baseline fluorescence reading for a few seconds.
-
Add the agonist (NKA (4-10) or its analogs) at various concentrations and continue to record the fluorescence signal over time (typically 2-3 minutes).
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the log concentration of the agonist.
-
Calculate the EC50 value using non-linear regression analysis.
Cyclic AMP (cAMP) Accumulation Assay
This protocol details the measurement of intracellular cAMP levels following NK2 receptor stimulation using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
1. Cell Stimulation:
-
Harvest CHO cells expressing the human NK2 receptor and resuspend them in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.[3]
-
Add the cell suspension to a 384-well white opaque plate.
-
Add the agonist (NKA (4-10) or its analogs) at various concentrations.
-
Incubate at room temperature for 30 minutes.[3]
2. Lysis and Detection:
-
Prepare a lysis and detection mixture containing:
-
Lysis buffer.
-
Anti-cAMP antibody-conjugated acceptor beads.
-
Biotinylated cAMP.
-
-
Add the lysis and detection mixture to the wells.
3. Donor Bead Addition and Incubation:
-
Add streptavidin-coated donor beads to the wells.
-
Incubate the plate in the dark at room temperature for at least 1-3 hours to allow for the proximity assay to reach equilibrium.[3]
4. Signal Measurement and Analysis:
-
Read the plate on an Alpha-enabled microplate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample readings to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist and determine the EC50 value using non-linear regression.
Conclusion
The activation of the NK2 receptor by Neurokinin A (4-10) is a multifaceted process involving precise ligand-receptor recognition and the initiation of dual G protein-mediated signaling cascades. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in both academic and industrial settings. A thorough understanding of these molecular mechanisms is essential for the continued development of selective and potent modulators of the NK2 receptor, with the ultimate goal of advancing novel therapeutic strategies for a range of human diseases.
References
An In-Depth Technical Guide to the Biosynthesis and Processing of Neurokinin A to NKA (4-10)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of neurokinin A (NKA) and its subsequent processing to the bioactive fragment NKA (4-10). This document details the molecular pathways, enzymatic processes, and analytical methodologies relevant to researchers in neuroscience and drug development.
Biosynthesis of Neurokinin A
Neurokinin A, a member of the tachykinin family of neuropeptides, is encoded by the TAC1 gene.[1] The initial translation product is a larger precursor protein known as preprotachykinin-A (PPT-A).[2][3] Alternative splicing of the TAC1 gene transcript results in different mRNA isoforms, with the β- and γ-preprotachykinin transcripts containing the coding sequence for NKA.[2]
The biosynthesis of NKA from PPT-A involves a series of post-translational modifications that occur within the secretory pathway of the neuron:
-
Signal Peptide Cleavage: As the preprotachykinin-A precursor enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved off to yield proprotachykinin-A.
-
Endoproteolytic Cleavage: Proprotachykinin-A is then transported to the Golgi apparatus and packaged into dense-core vesicles. Within these vesicles, proprotein convertases (PCs), a family of serine proteases, cleave the precursor at specific pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg) that flank the NKA sequence.[4][5] This releases the full-length neurokinin A peptide.
-
C-terminal Amidation: The C-terminal glycine residue of the newly cleaved NKA is a substrate for peptidylglycine α-amidating monooxygenase (PAM), which converts it to an amide group. This amidation is crucial for the biological activity of NKA.
The following diagram illustrates the biosynthetic pathway from the TAC1 gene to mature Neurokinin A.
Processing of Neurokinin A to NKA (4-10)
The full-length NKA peptide can be further processed into smaller, biologically active fragments. One such significant fragment is NKA (4-10), a heptapeptide that acts as a potent and selective agonist at the neurokinin-2 (NK2) receptor.[6][7] The generation of NKA (4-10) involves the proteolytic cleavage of the N-terminal three amino acids (His-Lys-Thr) from the full-length NKA molecule. This cleavage occurs between the serine at position 3 and the aspartic acid at position 4.
The specific endopeptidase(s) responsible for this precise cleavage in vivo have not been definitively identified in the reviewed literature. However, it is known that various proteases can degrade NKA. For instance, endopeptidase-24.11 (neprilysin) has been shown to hydrolyze NKA at the Ser5-Phe6 and Gly8-Leu9 bonds, leading to its inactivation.[8] The identification of the enzyme(s) that specifically generate NKA (4-10) remains an active area of research.
The diagram below depicts the processing of NKA to NKA (4-10).
Quantitative Data
The biological activity of NKA and NKA (4-10) is primarily mediated through their interaction with tachykinin receptors, particularly the NK2 receptor. The following tables summarize key quantitative data related to the receptor binding affinity and functional potency of these peptides.
| Peptide | Receptor | Binding Affinity (Ki, nM) | Reference |
| Neurokinin A | Human NK2 | 1.2 ± 0.3 | [9] |
| NKA (4-10) | Human NK2 | 19 ± 4 | [9] |
| [Nle¹⁰]NKA(4-10) | Rat NK2 | 3.8 ± 0.5 | [2] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Human NK2 | 0.21 | [6] |
Table 1: Receptor Binding Affinities of NKA and NKA (4-10) Analogs. This table presents the equilibrium dissociation constants (Ki) of NKA and its derivatives for the NK2 receptor. A lower Ki value indicates a higher binding affinity.
| Peptide | Assay | Potency (EC₅₀, nM) | Receptor | Reference |
| Neurokinin A | Intracellular Calcium | 0.38 | Human NK2 | [6] |
| NKA (4-10) | Intracellular Calcium | 1.8 | Human NK2 | [6] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Intracellular Calcium | 0.16 | Human NK2 | [6] |
| Neurokinin A | cAMP Stimulation | 0.43 | Human NK2 | [6] |
| [β-Ala⁸]-NKA(4–10) | cAMP Stimulation | 0.22 | Human NK2 | [6] |
Table 2: Functional Potency of NKA and NKA (4-10) Analogs. This table shows the half-maximal effective concentration (EC₅₀) for stimulating second messenger pathways (intracellular calcium and cAMP) via the NK2 receptor. A lower EC₅₀ value indicates greater potency.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NKA biosynthesis and processing.
In Vitro NKA Cleavage Assay
This protocol is a generalized procedure to identify and characterize proteases that may cleave NKA to produce NKA (4-10).
Objective: To determine if a candidate protease can cleave NKA at the Ser3-Asp4 bond.
Materials:
-
Synthetic Neurokinin A (full-length)
-
Candidate protease
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary co-factors for the protease)
-
Quenching solution (e.g., 1% Trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine synthetic NKA (final concentration, e.g., 10 µM) and the candidate protease in the reaction buffer. The enzyme-to-substrate ratio should be optimized (e.g., 1:100). Include a control reaction without the protease.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the quenching solution.
-
Analysis by HPLC-MS:
-
Inject the quenched reaction mixture into the HPLC system.
-
Separate the peptide fragments using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the eluent with the mass spectrometer to identify the masses of the parent peptide (NKA) and any cleavage products.
-
-
Data Interpretation: Look for a decrease in the peak corresponding to full-length NKA and the appearance of new peaks. A peak with the mass corresponding to NKA (4-10) would indicate cleavage at the Ser3-Asp4 bond. The identity of the fragment can be confirmed by tandem mass spectrometry (MS/MS) to determine its amino acid sequence.
The following diagram outlines the workflow for the in vitro NKA cleavage assay.
Radioligand Binding Assay for NK2 Receptor
This protocol describes a method to determine the binding affinity of NKA and its fragments to the NK2 receptor.
Objective: To measure the Ki of a test ligand (e.g., NKA (4-10)) for the NK2 receptor.
Materials:
-
Cell membranes expressing the human NK2 receptor
-
Radiolabeled ligand (e.g., [¹²⁵I]-NKA)
-
Unlabeled test ligand (NKA (4-10))
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test ligand. The IC₅₀ (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
NKA and NKA (4-10) exert their biological effects by activating the NK2 receptor, a G protein-coupled receptor (GPCR). Activation of the NK2 receptor can lead to the stimulation of multiple second messenger pathways.
-
Gq/11 Pathway: The primary signaling pathway for the NK2 receptor involves coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10]
-
Gs Pathway: The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[6]
The following diagram illustrates the signaling pathways activated by NKA (4-10) through the NK2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. WO2017055325A1 - Methods for quantifying the population of nk cells in a tissue sample - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tachykinin peptides affect differently the second messenger pathways after binding to CHO-expressed human NK-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular muscle contraction, messenger signalling and localization of binding sites for neurokinin A in human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Bioassays of Neurokinin A (4-10) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception. The C-terminal heptapeptide fragment, neurokinin A (4-10), retains biological activity and is a potent agonist at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[1][2] The activation of the NK2 receptor initiates a cascade of intracellular signaling events, primarily through Gq and Gs proteins, leading to increases in intracellular calcium and cyclic AMP (cAMP), respectively.[3][4][5]
The study of neurokinin A (4-10) activity is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the NK2 receptor. This document provides detailed application notes and protocols for a range of in vitro bioassays to characterize the activity of neurokinin A (4-10) and its analogues. These assays are essential for determining key pharmacological parameters such as potency (EC50), efficacy, and receptor binding affinity (Ki).
Signaling Pathway of Neurokinin A (4-10) at the NK2 Receptor
Neurokinin A (4-10) binds to and activates the tachykinin NK2 receptor, a G-protein coupled receptor. This activation leads to the dissociation of the G-protein into its α and βγ subunits. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). These second messengers, calcium and cAMP, then activate downstream signaling pathways, leading to a cellular response.
Caption: Signaling pathway of Neurokinin A (4-10) via the NK2 receptor.
Experimental Workflow for In Vitro Bioassays
A typical workflow for assessing the in vitro bioactivity of a compound like neurokinin A (4-10) involves several key steps. The process begins with the preparation of cells expressing the target receptor, in this case, the NK2 receptor. These cells are then treated with varying concentrations of the test compound. Following an incubation period, the cellular response is measured using a specific assay, such as a calcium flux assay, a cAMP assay, or a reporter gene assay. The data is then collected and analyzed to determine pharmacological parameters like EC50 and efficacy.
Caption: General experimental workflow for in vitro bioassays.
Data Presentation
The following table summarizes quantitative data for neurokinin A (4-10) and related compounds from various in vitro bioassays.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Neurokinin A | Calcium Flux | CHO-hNK2 | pEC50 | 8.6 | [6] |
| Neurokinin A | cAMP Accumulation | CHO-hNK2 | pEC50 | 8.25 | [6] |
| Neurokinin A (4-10) | Radioligand Binding | Human Colon Circular Muscle | pKi | 7.54 | [1] |
| Neurokinin A (4-10) | Smooth Muscle Contraction | Human Colon Circular Muscle | pEC50 | 7.19 | [1] |
| [Nle10]-Neurokinin A (4-10) | Reporter Gene (β-lactamase) | TACR2-NFAT-bla CHO-K1 | EC50 | 2.98 nM | [7] |
| [β-Ala8]-NKA(4–10) | Calcium Current Enhancement | Rat DRG Neurons | - | Effective at 0.05–0.5 μM | [8] |
| [Lys5,MeLeu9,Nle10]-NKA(4–10) | Calcium Flux | CHO-hNK2 | pEC50 | 9.78 | [6] |
| [Lys5,MeLeu9,Nle10]-NKA(4–10) | Radioligand Binding ([125I]-NKA displacement) | CHO-hNK2 | pKi | 9.69 | [6] |
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
This protocol is for determining the binding affinity (Ki) of neurokinin A (4-10) for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
CHO-K1 cells stably expressing the human NK2 receptor (CHO-hNK2).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Radioligand: [125I]-Neurokinin A.
-
Non-labeled competitor: Neurokinin A (4-10) and a known high-affinity NK2 ligand for non-specific binding determination.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture CHO-hNK2 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-NKA, and varying concentrations of the test compound (neurokinin A (4-10)).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled NK2 ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This protocol measures the increase in intracellular calcium concentration following NK2 receptor activation by neurokinin A (4-10).
Materials:
-
U2OS or CHO-K1 cells stably expressing the human NK2 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Neurokinin A (4-10) stock solution.
-
A fluorescent plate reader with an injection system.
Protocol:
-
Cell Preparation:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for a specified time.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature.
-
Set the plate reader to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of neurokinin A (4-10) into the wells.
-
Continue to record the fluorescence intensity to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Reporter Gene Assay
This protocol utilizes a cell line containing a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is activated by the NK2 receptor signaling pathway.[7][9]
Materials:
-
CHO-K1 cells co-expressing the human NK2 receptor and a reporter construct (e.g., CRE-luciferase or NFAT-β-lactamase).[6][7]
-
Cell culture medium.
-
Neurokinin A (4-10) stock solution.
-
Reagents for the specific reporter gene assay (e.g., luciferase substrate, β-lactamase substrate).
-
A luminometer or fluorescence plate reader.
Protocol:
-
Cell Preparation:
-
Plate the reporter cell line in a 96-well white-walled, clear-bottom plate and culture overnight.
-
-
Cell Treatment:
-
Prepare a serial dilution of neurokinin A (4-10) in cell culture medium.
-
Add the different concentrations of the agonist to the cells.
-
Incubate the plate for a period sufficient to allow for reporter gene expression (typically several hours).
-
-
Reporter Gene Measurement:
-
Lyse the cells (if required by the assay kit).
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
- 1. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innoprot.com [innoprot.com]
- 4. unige.ch [unige.ch]
- 5. innoprot.com [innoprot.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. journals.physiology.org [journals.physiology.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Radioligand Binding Assay of Neurokinin A (4-10)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of Neurokinin A (4-10) and its analogs with the Neurokinin-2 (NK2) receptor. This assay is a fundamental tool for screening compound affinity, determining receptor density, and elucidating the pharmacological profile of novel drug candidates targeting the NK2 receptor.
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that preferentially binds to the NK2 receptor, a G-protein coupled receptor (GPCR). The C-terminal fragment, Neurokinin A (4-10), retains high affinity and agonist activity at the NK2 receptor and is often used as a basis for developing selective agonists and antagonists. Radioligand binding assays are a robust and sensitive method to quantify the interaction between a ligand and its receptor. This protocol details the necessary steps for membrane preparation, execution of saturation and competition binding assays, and data analysis.
Data Presentation
Table 1: Binding Affinities (Ki/IC50) of Neurokinin A (4-10) Analogs at the Human NK2 Receptor
| Compound | pKi | Ki (nM) | pIC50 | Reference |
| [Arg5,MeLeu9]-NKA(4-10) | 9.90 | 0.126 | - | [1] |
| [Lys5,MeLeu9]-NKA(4-10) | 9.90 | 0.126 | - | [1] |
| [β-Ala8]-NKA(4-10) | - | - | 7.72 | [1] |
| [Arg5,β-Ala8]-NKA(4-10) | - | - | 7.70 | [1] |
| [Lys5,β-Ala8,Nle10]-NKA(4-10) | 7.79 | 16.2 | - | [1] |
Note: pKi and pIC50 are the negative logarithm of the Ki and IC50 values, respectively. A higher value indicates greater binding affinity.
Table 2: Saturation Binding Parameters for Radioligands at the NK2 Receptor
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H][β-Ala8]neurokinin A-(4-10) | Hamster urinary bladder membranes | 1.8 ± 0.2 | 139 ± 21 | [2] |
| [125I]-NKA | CHO cells expressing human NK2 receptors | 0.74 | 1000 | [3] |
| [3H]-NKA | MEL cells transfected with guinea-pig NK2R | 2-7 | 633-9000 | [4] |
Note: Kd (equilibrium dissociation constant) represents the radioligand concentration at which 50% of the receptors are occupied. Bmax (maximum number of binding sites) reflects the density of receptors in the sample.
Experimental Protocols
I. Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of crude membrane fractions containing the NK2 receptor.
Materials:
-
Tissue (e.g., hamster urinary bladder, human colon circular muscle) or cultured cells expressing NK2 receptors (e.g., CHO-hNK2R).
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
-
BCA or Bradford protein assay kit.
Procedure:
-
Harvest tissues or cells and wash with ice-cold PBS.
-
Homogenize the material in 20 volumes of cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Cryoprotectant Buffer.
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.[5]
II. Radioligand Binding Assay (Filtration Method)
This protocol is for a competition binding assay to determine the affinity of test compounds for the NK2 receptor. A similar procedure can be followed for saturation binding by using increasing concentrations of the radioligand and no competing compound.
Materials:
-
NK2 receptor-containing membranes.
-
Radioligand: e.g., [125I]-NKA or [3H][β-Ala8]neurokinin A-(4-10).
-
Assay Buffer: 50 mM HEPES, 3 mM MnCl2, 0.02% BSA, pH 7.4.[1]
-
Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled Neurokinin A.
-
Test compounds (e.g., Neurokinin A (4-10) analogs) at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethylenimine (PEI).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer. A protein concentration of 6-10 µg per well is a common starting point.[1][3]
-
In a 96-well plate, set up the following in a final volume of 200-250 µL per well:[5]
-
Total Binding: Membranes, radioligand (at a concentration near its Kd, e.g., 0.1 nM [125I]-NKA), and Assay Buffer.[3]
-
Non-specific Binding: Membranes, radioligand, and a saturating concentration of unlabeled NKA.
-
Competition: Membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 3 hours at 23°C or 60 minutes at 30°C) with gentle agitation.[3][5]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Dry the filters (e.g., 30 minutes at 50°C).[5]
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
III. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Saturation Assay: Plot specific binding against the radioligand concentration. Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.
-
Competition Assay: Plot the percentage of specific binding against the log concentration of the competing compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
NK2 Receptor Signaling Pathways
The NK2 receptor is a G-protein coupled receptor that can signal through multiple pathways. Upon agonist binding, it primarily couples to Gq/11 and Gs proteins.[3][6] Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4] Coupling to Gs activates Adenylyl Cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2] Neurokinin A (4-10) has been shown to evoke calcium responses.[2]
Caption: NK2 Receptor dual signaling pathways.
Radioligand Binding Assay Workflow
The experimental workflow for a radioligand binding assay involves several key stages, from the preparation of biological materials to the final data analysis. The process begins with the isolation of membranes containing the receptor of interest. These membranes are then incubated with a radiolabeled ligand and, in the case of competition assays, a competing unlabeled compound. After reaching equilibrium, the bound radioligand is separated from the unbound ligand, typically by filtration. The radioactivity of the bound ligand is then quantified, and the data is analyzed to determine key binding parameters such as Kd, Bmax, and Ki.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. The neurokinin A receptor activates calcium and cAMP responses through distinct conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurokinin A (4-10) in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective tachykinin NK2 receptor agonist, neurokinin A (4-10), and its analogs in isolated organ bath experiments. This document outlines the underlying signaling pathways, detailed experimental protocols for studying smooth muscle contractility, and a summary of quantitative data from relevant studies.
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that play a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] The C-terminal fragment, neurokinin A (4-10), and its synthetic analogs, such as [β-Ala⁸]-NKA(4-10) and [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10), are potent and selective agonists for the tachykinin NK2 receptor.[3][4][5] Isolated organ bath experiments provide a robust in vitro system to characterize the pharmacological effects of these peptides on smooth muscle tissues from various organs, including the respiratory, gastrointestinal, and urogenital tracts.[3][6][7]
Signaling Pathway of Neurokinin A (4-10) at the NK2 Receptor
Activation of the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR), by neurokinin A (4-10) or its analogs primarily initiates a signaling cascade through the Gq/11 protein.[3][8] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][8] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.[3][6] The elevated cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), contributes to the phosphorylation of myosin light chain and subsequent smooth muscle contraction. Additionally, studies have indicated the involvement of extracellular Ca²⁺ influx through both voltage-operated and receptor-operated calcium channels, as well as a contribution from the Rho-kinase pathway in the contractile response.[6] Some evidence also suggests that NK2 receptors can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[8]
Figure 1: Simplified signaling pathway of Neurokinin A (4-10) via the NK2 receptor leading to smooth muscle contraction.
Experimental Protocols
The following protocols provide a general framework for conducting isolated organ bath experiments to assess the contractile effects of neurokinin A (4-10) and its analogs. Specific parameters may need to be optimized depending on the tissue type and experimental objectives.
Materials and Reagents
-
Isolated Tissue: e.g., tracheal rings, bronchial strips, colonic circular muscle, bladder detrusor strips, or myometrial strips.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1.
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Neurokinin A (4-10) or analogs: e.g., [β-Ala⁸]-NKA(4-10). Prepare stock solutions in a suitable solvent (e.g., distilled water or DMSO) and make serial dilutions in PSS.
-
Standard Contractile Agonist: e.g., Carbachol or KCl, for assessing tissue viability and for normalization of responses.
-
Organ Bath System: Including water-jacketed organ baths, isometric force transducers, and a data acquisition system.
Experimental Workflow
Figure 2: General experimental workflow for an isolated organ bath experiment.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the target organ and place it in cold, carbogen-gassed PSS.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-4 mm wide and 10-15 mm long for muscle strips). For tissues like the colon, the circular muscle layer should be isolated.[7][9]
-
Suspend the tissues in the organ baths containing PSS maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[6]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Apply an optimal resting tension to the tissues (e.g., 1 g for rat bladder strips) and allow them to equilibrate for at least 60-90 minutes.[6] During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
After equilibration, assess the viability and contractile capacity of the tissues by challenging them with a standard agonist, such as a high concentration of KCl (e.g., 60-80 mM) or a supramaximal concentration of carbachol (e.g., 10⁻⁵ M).
-
Wash the tissues extensively to return to baseline tension.
-
-
Construction of Concentration-Response Curves:
-
Once the baseline is stable, add the neurokinin A (4-10) analog to the organ bath in a cumulative manner, increasing the concentration in half-log or log increments.
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile responses until a maximal effect is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Express the responses as a percentage of the maximal contraction induced by the standard agonist (e.g., KCl or carbachol) or as a percentage of the maximal response to the neurokinin A analog itself.[10]
-
Plot the concentration-response data using a non-linear regression analysis to determine the pEC₅₀ (-log of the molar concentration of the agonist that produces 50% of the maximal response) and the maximal response (Eₘₐₓ).
-
Quantitative Data Summary
The following tables summarize the potency (pEC₅₀ or pD₂) of neurokinin A (4-10) analogs in inducing contraction in various isolated smooth muscle preparations.
| Table 1: Potency of Neurokinin A Analogs in Various Isolated Tissues | |||
| Agonist | Tissue | Species | Potency (pEC₅₀ / pD₂) |
| [β-Ala⁸]-NKA(4-10) | Tracheal Smooth Muscle | Bovine | 6.64[10] |
| [Nle¹⁰]-NKA(4-10) | Oesophageal Mucosa | Guinea Pig | 8.20[11] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Myometrium | Human | Data suggests potent contractile response, but specific pEC₅₀ not provided in the snippet.[12] |
| Neurokinin A | Detrusor Smooth Muscle | Rat | Potent contractile response, rank order NKA > Substance P > Carbachol.[6] |
| [β-Ala⁸]-NKA(4-10) | Colonic Smooth Muscle | Human | Induces concentration-dependent contractions.[7] |
| Table 2: Pharmacological Parameters of NKA Analogs at Human Recombinant NK2 Receptors | ||
| Compound | Assay | Parameter (pEC₅₀) |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Intracellular Calcium Response | 10.08[13] |
| Neurokinin A (NKA) | Intracellular Calcium Response | Data available in source, but specific value not in snippet.[13] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Intracellular Calcium Response | Data available in source, but specific value not in snippet.[13] |
| [β-Ala⁸]-NKA(4-10) | Intracellular Calcium Response | Data available in source, but specific value not in snippet.[13] |
| Substance P | Intracellular Calcium Response | 7.15[13] |
Note: The potency values can vary depending on the specific experimental conditions, tissue preparation, and data analysis methods.
Conclusion
Neurokinin A (4-10) and its analogs are valuable pharmacological tools for investigating the role of the tachykinin NK2 receptor in smooth muscle physiology and pathophysiology. The use of isolated organ bath experiments, as detailed in these application notes, allows for the precise characterization of the contractile responses mediated by these peptides. The provided protocols and data serve as a foundation for researchers to design and execute robust experiments in this area of research.
References
- 1. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Characterization of the [125I]-neurokinin A binding site in the circular muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the [125I]-neurokinin A binding site in the circular muscle of human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of neurokinin A- and substance P-induced contractions in rat detrusor smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bidirectional regulation of human colonic smooth muscle contractility by tachykinin NK(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Tachykinin-induced contraction of the guinea-pig isolated oesophageal mucosa is mediated by NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Calcium Mobilization Assay with Neurokinin A (4-10) in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA) and its fragments are members of the tachykinin peptide family, which play a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and nociception. These peptides exert their effects through G-protein coupled receptors (GPCRs), specifically the neurokinin receptors NK1, NK2, and NK3. Neurokinin A (4-10), a C-terminal heptapeptide fragment of NKA, is a potent and selective agonist for the neurokinin 2 receptor (NK2R). Chinese Hamster Ovary (CHO) cells are a widely used host for the stable expression of recombinant receptors, providing a robust system for studying receptor pharmacology and signaling.
This document provides a detailed protocol for performing a calcium mobilization assay in CHO cells stably expressing the human NK2 receptor, using Neurokinin A (4-10) as the agonist. The assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, a hallmark of Gq-coupled GPCR signaling. This method is a fundamental tool for characterizing the potency and efficacy of NK2R agonists and antagonists, making it invaluable for drug discovery and development.
Signaling Pathway of Neurokinin A (4-10) in NK2R-CHO Cells
Neurokinin A (4-10) selectively binds to and activates the NK2 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1][2][3] This activation initiates a signaling cascade that results in the release of calcium from intracellular stores. The key steps are as follows:
-
Ligand Binding: Neurokinin A (4-10) binds to the extracellular domain of the NK2 receptor.
-
G-Protein Activation: The agonist-bound receptor undergoes a conformational change, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[3]
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2][3]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[1][2][3] This rapid increase in intracellular calcium is the signal detected in this assay.
References
Application Notes and Protocols for Studying Neurokinin A (4-10) Effects on the Bladder Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the effects of neurokinin A (4-10) and its analogues on urinary bladder function. The information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of targeting the neurokinin 2 (NK2) receptor for bladder-related disorders.
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. The C-terminal fragment of NKA, neurokinin A (4-10), and its synthetic analogues are potent and selective agonists for the NK2 receptor.[1][2] NK2 receptors are expressed in the smooth muscle of the urinary bladder and colon in various species, including humans, and are known to mediate smooth muscle contraction.[3][4] Consequently, NK2 receptor agonists are being investigated for their prokinetic effects to treat conditions characterized by underactive bladder and bowel.
Animal models are indispensable for preclinical studies of NK2 receptor agonists. Rodents, particularly rats, and larger animals like minipigs are commonly used to evaluate the in vivo efficacy and safety of these compounds.[3][5] Key experimental techniques include cystometry to assess bladder function and in vitro organ bath studies to measure direct muscle contractility.
Animal Models for Studying Neurokinin A (4-10) Effects
Several animal species have been utilized to study the effects of neurokinin A (4-10) on the bladder. The choice of model often depends on the specific research question, with rodents being suitable for initial screening and larger animals for studies requiring closer physiological relevance to humans.
-
Rats (Sprague-Dawley): Rats are a widely used model for urodynamic studies due to their well-characterized bladder physiology and the availability of various disease models.[3][6] They are suitable for investigating the effects of NKA (4-10) analogues in both healthy and pathological conditions, such as spinal cord injury (SCI).[3][7]
-
Minipigs: Minipigs are considered a good translational model for preclinical studies due to their anatomical and physiological similarities to humans.[5][8][9] They have been used to examine the effects of NKA (4-10) analogues on bladder and colorectal function, providing valuable data on efficacy and potential side effects.[5][8]
-
Guinea Pigs: Guinea pigs have also been employed in studies investigating the effects of NK2 receptor agonists on bladder activity.[10]
-
Dogs: Conscious dogs have been used to study the effects of NKA (4-10) analogues on micturition and defecation, as well as potential side effects like emesis and hypotension.[1]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of the NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) on bladder function.
Table 1: Effects of Subcutaneous [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Pressure in Anesthetized Minipigs [8]
| Dose (µg/kg SC) | Peak Bladder Pressure (mmHg) | Bladder Pressure AUC (mmHgmin) | Peak Colorectal Pressure (mmHg) | Colorectal Pressure AUC (mmHgmin) |
| Vehicle | 4.8 ± 1.2 | 16.7 ± 5.9 | 5.3 ± 1.3 | 25.1 ± 10.4 |
| 10 | 12.0 ± 3.4 | 114.8 ± 57.6 | 13.5 ± 4.1 | 224.2 ± 138.8 |
| 30 | 25.5 ± 4.5 | 338.1 ± 117.1 | 24.8 ± 3.8 | 609.8 ± 167.7 |
| 100 | 18.8 ± 2.6 | 251.5 ± 62.8 | 19.3 ± 3.4 | 473.6 ± 123.6 |
| 300 | 13.3 ± 2.9 | 154.6 ± 58.7 | 11.5 ± 2.1 | 222.1 ± 72.9 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of Intravenous [Lys5,MeLeu9,Nle10]-NKA(4-10) on Voiding in Anesthetized Rats [3][6]
| Dose (µg/kg IV) | Intact Rats - Voiding Efficiency (%) | Acute SCI Rats - Voiding Efficiency (%) |
| 0.1 | 0 ± 0 | 0 ± 0 |
| 0.3 | 35.7 ± 18.7 | 0 ± 0 |
| 1 | 68.8 ± 10.9 | 8.8 ± 8.8 |
| 3 | 77.3 ± 9.9 | 10.0 ± 10.0 |
| 10 | 71.4 ± 11.9 | 18.5 ± 17.8 |
| 30 | 69.0 ± 12.0 | 31.0 ± 16.1 |
| 100 | 70.0 ± 11.2 | 47.5 ± 15.6 |
| 300 | Not Tested | 50.3 ± 15.9 |
Data are presented as mean ± SEM.
Table 3: Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Urination in Conscious Rats [2]
| Dose (µg/kg) | Urine Volume (µL) at 10 min | Number of Urination Events at 10 min | Latency to Urinate (s) |
| Vehicle | 10 ± 5 | 0.5 ± 0.2 | >600 |
| 10 | 50 ± 20 | 1.0 ± 0.3 | 450 ± 75 |
| 30 | 250 ± 50 | 2.5 ± 0.5 | 200 ± 50 |
| 100 | 400 ± 60 | 3.5 ± 0.6 | 100 ± 30 |
*p < 0.05 compared to vehicle. Data are expressed as median ± interquartile range.
Experimental Protocols
In Vivo Cystometry in Anesthetized Rats
This protocol is adapted from methodologies described for studying the effects of intravenously administered NKA (4-10) analogues.[3][6][7][11]
Objective: To measure urodynamic parameters such as bladder pressure, voiding efficiency, and bladder capacity in response to an NK2 receptor agonist.
Materials:
-
Sprague-Dawley rats (female, 230-300 g)
-
Urethane anesthetic
-
Heated blanket
-
PE-50 and PVC tubing for catheters
-
Surgical instruments
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Saline solution
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA)
-
NK2 receptor antagonist (e.g., GR159897)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.2-1.4 g/kg, s.c.).
-
Maintain body temperature at 37°C using a heated blanket.
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
-
Experimental Setup:
-
Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.
-
Connect the arterial catheter to a pressure transducer.
-
-
Cystometry:
-
Begin by infusing saline into the bladder at a constant rate (e.g., 0.04 ml/min) to elicit repetitive bladder contractions and establish baseline urodynamic parameters.[7][11]
-
Determine the functional bladder capacity by filling the bladder until voiding (in intact rats) or leakage (in spinalized rats) occurs.[6]
-
For drug testing, empty the bladder and then fill it to 70% of its functional capacity.[3][6]
-
Administer ascending doses of LMN-NKA (e.g., 0.1-300 µg/kg, i.v.) and record the changes in bladder pressure.
-
Measure the voided volume to calculate voiding efficiency (Voided Volume / Bladder Capacity x 100).
-
To confirm receptor specificity, pre-treat animals with an NK2 receptor antagonist (e.g., GR159897, 1 mg/kg, i.v.) before administering LMN-NKA.[3]
-
Isolated Bladder Strip Contraction Assay
This protocol is based on in vitro studies of tachykinin receptor function in bladder tissue.[4][12]
Objective: To directly assess the contractile effect of NKA (4-10) on bladder smooth muscle.
Materials:
-
Rat or guinea pig urinary bladder
-
Krebs solution
-
Organ bath with aeration
-
Isometric force transducer
-
Data acquisition system
-
NKA (4-10) analogue (e.g., [β-Ala8]-NKA(4-10))
-
Phosphoramidon (to prevent peptide degradation)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and excise the urinary bladder.
-
Place the bladder in cold Krebs solution.
-
Cut longitudinal strips of detrusor muscle.
-
-
Organ Bath Setup:
-
Mount the muscle strips in an organ bath containing Krebs solution with phosphoramidon (10 µM), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Contraction Measurement:
-
Add cumulative concentrations of the NKA (4-10) analogue to the organ bath.
-
Record the contractile responses until a maximal effect is achieved.
-
Wash the tissue and allow it to return to baseline before testing the next compound or concentration.
-
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway in Bladder Smooth Muscle
Activation of the NK2 receptor by NKA (4-10) in bladder smooth muscle initiates a signaling cascade that leads to muscle contraction. This process is primarily mediated by the Gq/11 family of G proteins.[13][14] The activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While IP3 can induce calcium release from intracellular stores, studies suggest that the primary mechanism for contraction involves the influx of extracellular calcium through voltage-dependent calcium channels (VDCCs) and the activation of the RhoA-Rho kinase (ROCK) pathway, which increases the calcium sensitivity of the contractile machinery.[13]
Caption: NK2 Receptor Signaling Pathway in Bladder Smooth Muscle.
Experimental Workflow for In Vivo Cystometry
The following diagram illustrates a typical workflow for an in vivo cystometry experiment in a rat model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Tachykinin NK-2 receptors in child urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facilitation of reflex micturition by intravesical administration of [beta Ala8]-neurokinin A (4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Application of Neurokinin A (4-10) in Colonic Motility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (4-10) [NKA (4-10)], a C-terminal heptapeptide fragment of the tachykinin neurokinin A, is a potent and selective agonist for the tachykinin NK₂ receptor.[1][2][3] In the gastrointestinal tract, particularly the colon, NKA (4-10) and its analogues have been instrumental in elucidating the role of NK₂ receptors in regulating smooth muscle contractility. These peptides serve as powerful tools for investigating the pathophysiology of colonic motility disorders and for the preclinical evaluation of novel therapeutic agents targeting the tachykinin system. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of NKA (4-10) in colonic motility research.
Mechanism of Action and Signaling Pathway
Neurokinin A (4-10) exerts its biological effects by selectively binding to and activating tachykinin NK₂ receptors, which are densely located on the circular smooth muscle cells of the colon.[1][4] The NK₂ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit.
Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key event leading to the contraction of colonic smooth muscle cells. Although the phosphatidylinositol pathway is the primary signaling cascade, other second messenger systems may also be involved.[4]
Figure 1: Simplified signaling pathway of Neurokinin A (4-10) in colonic smooth muscle cells.
Application Notes
-
Investigating Colonic Hypermotility: NKA (4-10) and its analogues can be used to induce potent, concentration-dependent contractions in isolated colonic muscle strips, mimicking a state of hypermotility. This makes it a valuable tool for studying conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D).
-
Screening of NK₂ Receptor Antagonists: The contractile response induced by NKA (4-10) provides a robust and reproducible bioassay for screening and characterizing the potency and efficacy of novel NK₂ receptor antagonists.
-
Structure-Activity Relationship Studies: Synthetic analogues of NKA (4-10) are employed to investigate the specific amino acid residues crucial for receptor binding and activation, providing insights into the pharmacophore of the NK₂ receptor.
-
Species and Regional Differences: The responsiveness to NKA (4-10) can vary between different species and along the length of the colon. It is crucial to characterize the specific preparation being used.
Quantitative Data
The following tables summarize the potency of NKA (4-10) analogues and the affinity/potency of various NK₂ receptor antagonists in colonic preparations.
| Agonist | Preparation | Parameter | Value | Reference |
| Neurokinin A | Human Colon (Circular Muscle) | EC₅₀ | 4.9 nM | [5] |
| [β-Ala⁸]NKA(4-10) | Human Colon (Circular Muscle) | EC₅₀ | 5.0 nM | [5] |
| Neurokinin A | Human Colon (Circular Muscle) | pD₂ | 7.3 ± 0.2 | [6] |
| Antagonist | Agonist | Preparation | Parameter | Value | Reference |
| Ibodutant | [β-Ala⁸]NKA(4-10) | Human Colon (Smooth Muscle) | pKᵢ | 9.9 | [7] |
| Ibodutant | [β-Ala⁸]NKA(4-10) | Human Colon (Smooth Muscle) | pK₋B | 9.1 | [7] |
| Saredutant | [β-Ala⁸]NKA(4-10) | Human Colon (Smooth Muscle) | pKᵢ | 9.2 | [7] |
| Nepadutant | [β-Ala⁸]NKA(4-10) | Human Colon (Smooth Muscle) | pKᵢ | 8.4 | [7] |
| MEN 11420 | [β-Ala⁸]NKA(4-10) | Guinea Pig Colon | pK₋B | 8.1 | [8] |
| SR 144190 | [β-Ala⁸]NKA(4-10) | Human Colon (Circular Muscle) | pA₂ | 9.4 | [5] |
| SR 144743 | [β-Ala⁸]NKA(4-10) | Human Colon (Circular Muscle) | pA₂ | 9.4 | [5] |
| SR 144782 | [β-Ala⁸]NKA(4-10) | Human Colon (Circular Muscle) | pA₂ | 9.3 | [5] |
Experimental Protocols
In Vitro Organ Bath Motility Assay
This protocol describes a standard method for assessing the effect of NKA (4-10) on the contractility of isolated colonic muscle strips.
1. Tissue Preparation:
-
Human colonic tissue is obtained from surgical resections, or animal colons (e.g., rat, guinea pig) are freshly excised.
-
The colon is placed in cold, oxygenated Krebs-Ringer bicarbonate solution (see composition below).
-
A segment of the colon (e.g., transverse or sigmoid) is opened along the mesenteric border.
-
The mucosa and submucosa are carefully removed by sharp dissection to isolate the circular or longitudinal muscle layers.
-
Muscle strips (approximately 10-15 mm long and 2-3 mm wide) are cut parallel to the circular or longitudinal muscle fibers.
2. Organ Bath Setup:
-
Muscle strips are suspended in organ baths (10-20 mL) containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One end of the strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The strips are placed under an initial tension of approximately 1 gram and allowed to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15-20 minutes.
3. Experimental Procedure:
-
Viability Check: After equilibration, the viability of the muscle strips is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 50-80 mM KCl).
-
Cumulative Concentration-Response Curve:
-
Once the tissue has returned to a stable baseline, NKA (4-10) or its analogue is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
Each subsequent concentration is added only after the response to the previous one has reached a plateau.
-
The contractile response (tension) is recorded continuously.
-
-
Antagonist Studies:
-
To determine the potency of an antagonist, a concentration-response curve to NKA (4-10) is first established as a control.
-
The tissue is then washed and incubated with the antagonist for a predetermined period (e.g., 30-60 minutes).
-
A second concentration-response curve to NKA (4-10) is then generated in the presence of the antagonist.
-
The rightward shift in the concentration-response curve is used to calculate the antagonist's affinity (e.g., pA₂ or pK₋B).
-
4. Data Analysis:
-
Contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.
-
Concentration-response data are fitted to a sigmoidal curve using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For antagonist studies, Schild analysis can be used to determine the pA₂ value for competitive antagonists.
Krebs-Ringer Bicarbonate Solution Composition (mM):
-
NaCl: 118.4
-
KCl: 4.7
-
CaCl₂: 2.5
-
KH₂PO₄: 1.2
-
MgSO₄: 1.2
-
NaHCO₃: 25.0
-
Glucose: 11.7
Figure 2: General experimental workflow for in vitro colonic motility studies.
Conclusion
Neurokinin A (4-10) and its analogues are indispensable pharmacological tools for the investigation of colonic motility. Their high potency and selectivity for the NK₂ receptor allow for the precise probing of this signaling pathway in both physiological and pathophysiological contexts. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working in this field. Careful adherence to established methodologies and a thorough understanding of the underlying pharmacology are essential for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. MEN 11420, a potent and selective tachykinin NK2 receptor antagonist in the guinea-pig and human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective NK2 Receptor Agonist: [β-Ala8]neurokinin A (4-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[β-Ala8]neurokinin A (4-10) is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin 2 (NK2) receptor.[1][2] As a C-terminal fragment of neurokinin A with a substitution of β-alanine at position 8, this analog exhibits enhanced selectivity for the NK2 receptor over NK1 and NK3 receptors.[3] Its utility in experimental settings is well-documented, serving as a valuable pharmacological tool to investigate the physiological and pathological roles of NK2 receptor activation. These roles include smooth muscle contraction, particularly in the bladder and airways, and neuronal signaling.[1]
This document provides detailed application notes and experimental protocols for the use of [β-Ala8]neurokinin A (4-10) in scientific research, with a focus on in vitro characterization of its pharmacological properties.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for [β-Ala8]neurokinin A (4-10) and related compounds at tachykinin receptors.
Table 1: Radioligand Binding Affinity of Tachykinin Receptor Ligands
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| [β-Ala8]neurokinin A (4-10) | Human NK2 | CHO cell membranes | [¹²⁵I]-NKA | pIC₅₀ = 8.12 | [4] |
| [β-Ala8]neurokinin A (4-10) | Human NK1 | CHO cell membranes | [³H]-Septide | pIC₅₀ = 5.76 | [4] |
| [β-Ala8]neurokinin A (4-10) | Hamster NK2 | Urinary bladder membranes | [³H][β-Ala8]NKA(4-10) | 1.9 ± 0.36 | [5] |
| Neurokinin A | Human NK2 | CHO cell membranes | [¹²⁵I]-NKA | 0.94 | [4] |
| Neurokinin A | Human NK1 | CHO cell membranes | [³H]-Septide | 18.8 | [4] |
| Substance P | Human NK2 | CHO cell membranes | [¹²⁵I]-NKA | 1000 | [4] |
| Substance P | Human NK1 | CHO cell membranes | [³H]-Septide | 0.15 | [4] |
Table 2: Functional Potency of Tachykinin Receptor Agonists
| Compound | Assay Type | Receptor | Cell Line | EC₅₀ (nM) | Reference |
| [β-Ala8]neurokinin A (4-10) | Calcium Mobilization | Human NK2 | CHO | 1.9 | [4] |
| [β-Ala8]neurokinin A (4-10) | Calcium Mobilization | Human NK1 | CHO | >1000 | [4] |
| [β-Ala8]neurokinin A (4-10) | cAMP Stimulation | Human NK2 | CHO | 1.4 | [4] |
| [β-Ala8]neurokinin A (4-10) | cAMP Stimulation | Human NK1 | CHO | 342 | [4] |
| Neurokinin A | Calcium Mobilization | Human NK2 | CHO | 1.8 | [4] |
| Neurokinin A | Calcium Mobilization | Human NK1 | CHO | 1.8 | [4] |
| Neurokinin A | cAMP Stimulation | Human NK2 | CHO | 2.0 | [4] |
| Neurokinin A | cAMP Stimulation | Human NK1 | CHO | 5.6 | [4] |
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by agonists such as [β-Ala8]neurokinin A (4-10) initiates intracellular signaling cascades through the coupling to Gq/11 and Gs G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. Concurrently, Gs activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic adenosine monophosphate (cAMP) production.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of [β-Ala8]neurokinin A (4-10) for the NK2 receptor. This is typically achieved through competitive displacement of a radiolabeled ligand.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This assay measures the functional consequence of NK2 receptor activation by quantifying the increase in intracellular calcium concentration.
Experimental Workflow: cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP following NK2 receptor stimulation, typically using a competitive immunoassay format like HTRF.
Experimental Protocols
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of [β-Ala8]neurokinin A (4-10) for the NK2 receptor.
Materials:
-
CHO cell membranes expressing human NK2 receptors.
-
Radioligand: [³H][β-Ala8]neurokinin A (4-10) or [¹²⁵I]-Neurokinin A.
-
Unlabeled [β-Ala8]neurokinin A (4-10) and other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled NK2 ligand (for non-specific binding).
-
50 µL of various concentrations of unlabeled [β-Ala8]neurokinin A (4-10) (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (FLIPR)
Objective: To measure the functional potency (EC₅₀) of [β-Ala8]neurokinin A (4-10) in stimulating calcium release via the NK2 receptor.
Materials:
-
CHO cells stably expressing the human NK2 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
[β-Ala8]neurokinin A (4-10) stock solution.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed the CHO-hNK2R cells into the microplates at an appropriate density and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the AM ester form of the dye in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Agonist Preparation: Prepare serial dilutions of [β-Ala8]neurokinin A (4-10) in assay buffer in a separate compound plate.
-
Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
Initiate the automated addition of the agonist from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
Objective: To assess the contractile effect of [β-Ala8]neurokinin A (4-10) on isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea, rat bladder).
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers.
-
[β-Ala8]neurokinin A (4-10) stock solution.
-
Data acquisition system.
Protocol:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into strips or rings of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing pre-warmed and gassed physiological salt solution. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washes every 15-20 minutes.
-
Viability Check: Contract the tissue with a depolarizing agent (e.g., 60 mM KCl) to ensure its viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add [β-Ala8]neurokinin A (4-10) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the contractile response at each concentration as a percentage of the maximum response to KCl or the maximum response to the agonist. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Emax).
References
- 1. In vivo pharmacology of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 5. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neurokinin A (4-10) Induced Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in the pathophysiology of asthma and other inflammatory airway diseases.[1][2] NKA is a potent bronchoconstrictor, acting primarily through the neurokinin-2 (NK2) receptor on airway smooth muscle.[3][4][5] The fragment neurokinin A (4-10) is a biologically active metabolite and a selective agonist for the NK2 receptor, making it a valuable tool for studying tachykinin-mediated airway responses.[4][5][6][7] These application notes provide detailed protocols for assessing bronchoconstriction induced by neurokinin A (4-10) in both in vivo and in vitro models, which are crucial for the development of novel therapeutics targeting the tachykinin system.
Signaling Pathway of Neurokinin A (4-10) in Airway Smooth Muscle
Neurokinin A (4-10) selectively binds to and activates the NK2 receptor, a G-protein coupled receptor (GPCR) on the surface of airway smooth muscle cells.[8][9] This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent muscle contraction. The primary signaling pathway involves the coupling of the NK2 receptor to Gq protein, which in turn activates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[8][9] This initial transient increase in [Ca2+]i is followed by a sustained phase, which is mediated by the influx of extracellular Ca2+ through store-operated calcium channels (SOCCs).[8] The elevated intracellular calcium binds to calmodulin, which activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent cross-bridge cycling and smooth muscle contraction, resulting in bronchoconstriction.
Caption: Signaling pathway of Neurokinin A (4-10) induced bronchoconstriction.
Experimental Protocols
In Vivo Assessment of Bronchoconstriction in Guinea Pigs
This protocol describes the measurement of airway resistance in anesthetized and mechanically ventilated guinea pigs following challenge with neurokinin A (4-10).
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Neurokinin A (4-10) ([β-Ala8]-NKA(4-10))
-
Urethane
-
Pancuronium bromide
-
Saline (0.9% NaCl)
-
Nebulizer
-
Animal ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize guinea pigs with an intraperitoneal injection of urethane (1.5 g/kg).
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Administer pancuronium bromide (1 mg/kg i.v.) to induce muscle paralysis.
-
Connect the animal to a ventilator at a rate of 60 breaths/min and a tidal volume of 10 ml/kg.
-
-
Measurement of Bronchoconstriction:
-
Measure pulmonary inflation pressure (PIP) using a pressure transducer connected to a side arm of the tracheal cannula. Changes in PIP reflect changes in airway resistance.
-
Allow the animal to stabilize for at least 20 minutes after the surgical preparation.
-
-
Neurokinin A (4-10) Challenge:
-
Data Analysis:
-
Express the bronchoconstrictor response as the percentage increase in PIP from baseline.
-
Construct a dose-response curve by plotting the percentage increase in PIP against the log concentration of [β-Ala8]-NKA(4-10).
-
Calculate the ED50 value (the effective dose that produces 50% of the maximal response).
-
| Parameter | Typical Value Range | Reference |
| [β-Ala8]-NKA(4-10) i.v. dose | 30-100 nmol/kg | [7] |
| Maximal increase in PIP | Varies depending on dose and animal sensitivity | |
| ED50 | Determined from the dose-response curve |
In Vitro Assessment of Bronchoconstriction in Isolated Tracheal Rings
This protocol describes the measurement of isometric contraction of isolated guinea pig or bovine tracheal smooth muscle strips in an organ bath.
Materials:
-
Guinea pig or bovine trachea
-
Krebs-Henseleit solution
-
Neurokinin A (4-10) ([β-Ala8]-NKA(4-10))
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Excise the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Dissect the trachea into rings, 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Isometric Tension Recording:
-
Connect the tracheal rings to isometric force transducers.
-
Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Neurokinin A (4-10) Challenge:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) or a standard agonist like methacholine.[4]
-
After washing and returning to baseline, add cumulative concentrations of [β-Ala8]-NKA(4-10) to the organ bath.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl or the reference agonist.[4]
-
Construct a concentration-response curve by plotting the percentage of maximal contraction against the log concentration of [β-Ala8]-NKA(4-10).
-
Calculate the pEC50 (-log EC50) and the maximal effect (Emax).
-
| Parameter | Typical Value Range | Reference |
| [β-Ala8]-NKA(4-10) concentrations | 10⁻¹⁰ to 10⁻⁵ M | [4] |
| pEC50 | Varies depending on tissue and experimental conditions | [4] |
| Emax | Expressed as a percentage of the reference agonist's response | [4] |
Experimental Workflow
The following diagram illustrates a general workflow for assessing the effect of a test compound on neurokinin A (4-10) induced bronchoconstriction.
Caption: General workflow for assessing NKA (4-10) induced bronchoconstriction.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for studying neurokinin A (4-10) induced bronchoconstriction. These assays are essential for screening and characterizing novel NK2 receptor antagonists for the treatment of asthma and other respiratory diseases. Careful adherence to these protocols will ensure the generation of high-quality, reliable data for preclinical drug development programs.
References
- 1. Frontiers | Neuroimmune Pathophysiology in Asthma [frontiersin.org]
- 2. The effect of inhaled FK224, a tachykinin NK-1 and NK-2 receptor antagonist, on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in neurokinin-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. beta(2)-adrenoceptor agonist-induced upregulation of tachykinin NK(2) receptor expression and function in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Antibronchospastic activity of MEN10,627, a novel tachykinin NK2 receptor antagonist, in guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Neurokinin B- and specific tachykinin NK3 receptor agonists-induced airway hyperresponsiveness in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Lys5,MeLeu9,Nle10]-NKA(4–10) In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys5,MeLeu9,Nle10]-NKA(4–10), a potent and selective tachykinin NK2 receptor agonist, serves as a valuable pharmacological tool for in vivo research, particularly in studies related to smooth muscle contractility.[1] This synthetic peptide analog of Neurokinin A (NKA) has demonstrated significant prokinetic effects on the bladder and gastrointestinal tract, making it a key compound for investigating therapies for bladder and bowel dysfunction.[2][3] Its primary mechanism of action involves the stimulation of NK2 receptors located on smooth muscle cells, leading to robust and rapid contractions.[4] Notably, while its therapeutic effects are mediated by the NK2 receptor, some side effects, such as dermal flushing, have been attributed to off-target activation of NK1 receptors.[2][3]
These application notes provide a comprehensive overview of the in vivo use of [Lys5,MeLeu9,Nle10]-NKA(4–10), including detailed experimental protocols, quantitative data from various animal models, and a visualization of its signaling pathway.
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the effects of [Lys5,MeLeu9,Nle10]-NKA(4–10) across different species and experimental conditions.
Table 1: In Vivo Dose-Response Effects of [Lys5,MeLeu9,Nle10]-NKA(4–10) in Rats
| Route of Administration | Dose (µg/kg) | Primary Effect | Onset of Action | Observations | Citations |
| Subcutaneous (SC) | 10 - 100 | Dose-dependent urination and defecation | Urination: < 10 min; Defecation: 4-17 min | Significant increase in voided urine volume and number of urination events at 30 and 100 µg/kg. Latency to urinate and defecate decreases with increasing dose. | [2] |
| Intravenous (IV) | 0.1 - 300 | Dose-dependent increases in bladder pressure | < 60 seconds | In intact rats, doses >0.3-1 µg/kg induced voiding. In spinalized rats, higher doses (≥10 µg/kg) were required. | [5] |
| Intravenous (IV) | 3 and 10 | 100% micturition response rates in anesthetized male and female chronic spinal cord injured (SCI) rats, respectively. | - | Increased bladder pressure and voiding efficiency. | [6] |
| Subcutaneous (SC) | 30 and 100 | 100% and 71% micturition response rates in anesthetized male and female chronic SCI rats, respectively. | - | Efficacy was higher in male rats. | [6] |
Table 2: In Vivo Effects of [Lys5,MeLeu9,Nle10]-NKA(4–10) in Other Animal Models
| Animal Model | Route of Administration | Dose | Primary Effect | Key Findings | Citations |
| Conscious Dogs | Intravenous (IV) | 10 - 100 µg/kg (four times daily for six days) | Micturition and defecation | Also induced emesis and hypotension. | [1] |
| Anesthetized Dogs | Intranasal (IN) | 100 or 300 µg/kg | Increased colorectal and bladder peak pressure | Rapid onset (≤2.5 min) with primary contractions lasting ~25 min. | [7] |
| Anesthetized Dogs | Sublingual (SL) | 2.0 - 6.7 mg/kg | Increased colorectal and bladder peak pressure | Efficient voiding at normal physiological bladder pressure. | [7] |
| Anesthetized Minipigs | Subcutaneous (SC) | 30 - 100 µg/kg | Increased peak bladder and colorectal pressures | Effects were blocked by the NK2 receptor antagonist GR 159897. | [1][8] |
| Anesthetized Minipigs | Intravenous (IV) | 0.3 µg/kg | Increased bladder and colorectal pressures | - | [1][8] |
| Anesthetized Minipigs | Intranasal (IN) | 100 µg/kg | Increased bladder and colorectal pressures | - | [1][8] |
| Conscious Minipigs | Subcutaneous (SC) | 30 - 300 µg/kg | Dose-related increase in defecation | Emesis observed in 38% of subjects at 300 µg/kg. Urination increased at 100 µg/kg. | [8] |
Signaling Pathway
The prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4–10) are initiated by its binding to the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gq/11 and Gs signaling cascades. The activation of Gq/11 stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical step for smooth muscle contraction.
References
- 1. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. An Endogenous Tachykinergic NK2/NK3 Receptor Cascade System Controlling the Release of Serotonin from Colonic Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Tachykinin receptor 2 (NK2) binds to nuerokinin A [reactome.org]
- 5. sivabio.50webs.com [sivabio.50webs.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. Autocrine regulation of airway smooth muscle contraction by diacylglycerol kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Metabolic Stability of Neurokinin A (4-10)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo metabolic stability of the neurokinin A (4-10) peptide fragment.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the in vivo degradation of neurokinin A (4-10)?
A1: The primary enzymes involved in the in vivo metabolism of neurokinin A (NKA) and its fragments are cell-surface peptidases. Key enzymes include neutral endopeptidase 24.11 (NEP, also known as neprilysin) and various aminopeptidases.[1][2] NEP has been shown to hydrolyze NKA at the Ser5-Phe6 and Gly8-Leu9 bonds.[1] While angiotensin-converting enzyme (ACE) is a major enzyme in the degradation of the related tachykinin, Substance P, it does not significantly hydrolyze NKA.[1]
Q2: What common chemical modification strategies can be employed to improve the metabolic stability of NKA (4-10)?
A2: Several strategies can be used to enhance the resistance of NKA (4-10) to enzymatic degradation:
-
Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at key positions can confer resistance to peptidases.[3][4] However, this can sometimes impact receptor binding and potency.[3][5] The use of unnatural amino acids, such as methyl-leucine (MeLeu) or norleucine (Nle), can also improve stability.[5][6]
-
Backbone Modifications: Introducing modifications to the peptide backbone, such as N-methylation or the use of β-amino acids, can hinder peptidase recognition and cleavage.[7]
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases. The incorporation of pyroglutamic acid (pGlu) at the N-terminus has also been shown to enhance resistance to enzymatic degradation.[6]
-
Cyclization: Introducing cyclic constraints into the peptide structure can improve metabolic stability.[7]
-
Glycosylation: The addition of a sugar moiety can shield the peptide from peptidases and has been shown to markedly improve in vivo potency and duration of action for tachykinin antagonists.[8]
Q3: My modified NKA (4-10) analog shows good in vitro stability but is inactive in vivo. What are the potential reasons?
A3: There are several potential reasons for this discrepancy:
-
Poor Pharmacokinetics: The modifications may have altered the physicochemical properties of the peptide, leading to poor absorption, distribution, or increased clearance by other mechanisms (e.g., renal filtration).
-
Reduced Receptor Affinity/Efficacy: The chemical modifications, while improving stability, may have negatively impacted the peptide's ability to bind to and activate the NK2 receptor.[3][5] It is crucial to assess the analog's binding affinity and functional activity in vitro.
-
Off-Target Effects: The modified peptide may be interacting with other biological molecules in vivo, leading to its sequestration or rapid clearance.
-
Tissue-Specific Metabolism: The in vitro stability assay may not fully recapitulate the metabolic environment of the target tissue in vivo, where different or higher concentrations of peptidases may be present.
Q4: How can I assess the in vivo metabolic stability of my NKA (4-10) analogs?
A4: In vivo stability is typically assessed by measuring the pharmacokinetic profile of the analog. This involves administering the compound to an animal model and collecting blood or tissue samples at various time points. The concentration of the intact peptide is then quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). The resulting data can be used to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Troubleshooting Guides
Problem 1: Rapid In Vivo Degradation of NKA (4-10) Analog
| Potential Cause | Troubleshooting Step | Rationale |
| Cleavage by Neutral Endopeptidase (NEP/CD10) | Co-administer a selective NEP inhibitor like phosphoramidon or thiorphan.[1] | This will help determine the contribution of NEP to the in vivo degradation of your analog. |
| Degradation by Aminopeptidases | Modify the N-terminus of the peptide (e.g., acetylation, pyroglutamic acid).[6] | This can protect against cleavage by exopeptidases that act on the N-terminus. |
| Susceptibility of Specific Peptide Bonds | Introduce D-amino acid substitutions at or near the suspected cleavage sites.[2] | D-amino acids are not recognized by most endogenous peptidases, thus preventing cleavage. |
| Overall Conformational Flexibility | Introduce cyclic constraints or utilize stapled peptide technology.[4][7] | A more rigid structure can limit access of peptidases to the peptide backbone. |
Problem 2: Modified Analog Shows Reduced NK2 Receptor Potency
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance from Modifications | Systematically evaluate the effect of single modifications versus multiple modifications. | This can help identify which modification is negatively impacting receptor interaction. |
| Alteration of Key Residues for Binding | Refer to structure-activity relationship (SAR) studies to identify critical residues for NK2 receptor binding and ensure modifications do not disrupt these interactions.[3] | The side chains of Asp4, Phe6, Val7, Leu9, and Met10 in NKA(4-10) are important for agonist activity.[3] |
| Incorrect Chirality at Critical Positions | Ensure that any D-amino acid substitutions are not at positions critical for receptor recognition and activation. | Replacement of residues with their D-enantiomer, particularly at positions 6 and 7, drastically reduces binding affinity and functional potency.[3] |
Quantitative Data Summary
The following table summarizes the binding affinities and potencies of various NKA (4-10) analogs at the human NK2 receptor.
| Analog | Modification | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| Neurokinin A | - | 2.6 | 1.4 | [9] |
| [β-Ala8]-NKA(4-10) | Gly8 → β-Ala | 10.7 | 12.6 | [9] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Ser5 → Lys, Leu9 → MeLeu, Met10 → Nle | 2.5 | 3.5 | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Metabolic Stability in Porcine Kidney Brush Border Membranes
This protocol provides a method to assess the stability of NKA (4-10) analogs against membrane-bound peptidases, such as neutral endopeptidase-24.11.
Materials:
-
Porcine kidney brush border membranes
-
NKA (4-10) analog
-
HEPES buffer
-
Phosphoramidon (NEP inhibitor)
-
Bestatin (Aminopeptidase inhibitor)
-
HPLC system with a C18 column
Procedure:
-
Prepare a suspension of porcine kidney brush border membranes in HEPES buffer.
-
Incubate the NKA (4-10) analog with the membrane suspension at 37°C.
-
To identify the contribution of specific peptidases, run parallel incubations in the presence of selective inhibitors (e.g., phosphoramidon for NEP, bestatin for aminopeptidases).
-
At various time points, stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Centrifuge the samples to pellet the membranes.
-
Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide and identify any degradation products.
-
Calculate the half-life of the peptide analog under each condition.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the in vivo half-life of an NKA (4-10) analog.
Materials:
-
Sprague-Dawley rats
-
NKA (4-10) analog formulated for intravenous (IV) administration
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the NKA (4-10) analog to the rats via intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120 minutes) into EDTA-containing tubes.
-
Process the blood samples to separate the plasma.
-
Extract the peptide from the plasma using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of the intact NKA (4-10) analog in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters, including the in vivo half-life.
Visualizations
Caption: Enzymatic degradation pathways of Neurokinin A (4-10).
Caption: Workflow for assessing NKA (4-10) analog stability.
Caption: Troubleshooting low in vivo efficacy of NKA (4-10) analogs.
References
- 1. The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic stability of some tachykinin analogues to cell-surface peptidases: roles for endopeptidase-24.11 and aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
Technical Support Center: Neurokinin A (4-10) and NK1/NK2 Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neurokinin A (4-10) and minimizing its off-target effects on the Neurokinin-1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is Neurokinin A (4-10) and what is its primary receptor target?
A1: Neurokinin A (4-10) is a truncated peptide fragment of the full-length neuropeptide, Neurokinin A (NKA). Its primary high-affinity target is the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[1][2]
Q2: What are the off-target effects of Neurokinin A (4-10) on NK1 receptors?
A2: While Neurokinin A (4-10) is selective for the NK2 receptor, it can exhibit cross-reactivity and bind to the NK1 receptor, albeit with lower affinity. This can lead to the activation of NK1 receptor-mediated signaling pathways, resulting in unintended physiological responses. The endogenous peptide NKA itself shows limited selectivity between NK1 and NK2 receptors.[3][4]
Q3: How can I minimize the off-target effects of Neurokinin A (4-10) on NK1 receptors in my experiments?
A3: To minimize NK1 receptor-mediated off-target effects, you can:
-
Use a highly selective NK1 receptor antagonist: Co-administration of a specific NK1 receptor antagonist will block the binding of Neurokinin A (4-10) to NK1 receptors without affecting its interaction with NK2 receptors.
-
Utilize a more selective NKA analog: Several synthetic analogs of NKA (4-10) have been developed with significantly improved selectivity for the NK2 receptor over the NK1 receptor.[3][4]
-
Careful dose-response studies: Titrating the concentration of Neurokinin A (4-10) to the lowest effective dose for NK2 receptor activation can help minimize off-target engagement of the lower-affinity NK1 receptors.
Q4: What are some selective NK1 receptor antagonists I can use?
A4: Several potent and selective NK1 receptor antagonists are commercially available, including Aprepitant, Fosaprepitant, Rolapitant, and Netupitant.[2] The choice of antagonist may depend on the specific experimental system and requirements.
Q5: Are there more selective agonists for the NK2 receptor than Neurokinin A (4-10)?
A5: Yes, analogs such as [β-Ala8]-NKA(4–10) and [Lys5,MeLeu9,Nle10]-NKA(4-10) have demonstrated significantly greater selectivity for the NK2 receptor over the NK1 receptor compared to the parent NKA peptide.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in functional assays.
-
Possible Cause: Off-target activation of NK1 receptors.
-
Troubleshooting Step: Include a control group treated with a selective NK1 receptor antagonist (e.g., Aprepitant) in addition to Neurokinin A (4-10). If the unexpected effect is diminished or absent in this group, it confirms NK1 receptor involvement.
-
-
Possible Cause: Agonist degradation.
-
Troubleshooting Step: Prepare fresh solutions of Neurokinin A (4-10) for each experiment. Consider using analogs with modifications that increase stability, such as N-terminal acetylation to protect from aminopeptidases.[1]
-
-
Possible Cause: Variation in receptor expression levels.
-
Troubleshooting Step: If using cell lines, ensure consistent passage numbers and culture conditions. Validate receptor expression levels using techniques like qPCR or western blotting.
-
Issue 2: High background signal in calcium flux assays.
-
Possible Cause: Suboptimal dye loading or cell health.
-
Troubleshooting Step: Optimize the concentration of the calcium indicator dye (e.g., Indo-1) and the loading time and temperature. Ensure cells are healthy and not activated prior to the assay.[6]
-
-
Possible Cause: Autofluorescence of compounds.
-
Troubleshooting Step: Run a control with the compound of interest in the absence of cells to check for intrinsic fluorescence.
-
Issue 3: Difficulty in achieving saturation in radioligand binding assays.
-
Possible Cause: Low receptor density in the membrane preparation.
-
Troubleshooting Step: Increase the amount of membrane protein per well. Optimize membrane preparation protocol to enrich for the fraction containing the receptors.
-
-
Possible Cause: Ligand depletion.
-
Troubleshooting Step: Ensure that the total concentration of radioligand bound is less than 10% of the total amount added.[7]
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Neurokinin A and Analogs at Human NK1 and NK2 Receptors
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | Selectivity Ratio (Ki NK1/Ki NK2) |
| Neurokinin A (NKA) | 20 | 1 | 20 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 1.5 | >674 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 1.8 | >561 |
Data synthesized from Rupniak et al., 2018.[3][4]
Table 2: Functional Potency (EC50, nM) of Neurokinin A and Analogs in Calcium Flux Assays
| Compound | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | Selectivity Ratio (EC50 NK1/EC50 NK2) |
| Neurokinin A (NKA) | 10 | 10 | 1 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 9.5 | >105 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 14.3 | >70 |
Data synthesized from Rupniak et al., 2018.[3][4]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for NK1 and NK2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 and NK2 receptors.
Materials:
-
Cell membranes prepared from cells expressing either human NK1 or NK2 receptors.
-
Radioligand: [3H]-Substance P (for NK1) or [125I]-NKA (for NK2).
-
Unlabeled competitor (test compound, e.g., Neurokinin A (4-10)).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add assay buffer.
-
Addition of Competitor: Add increasing concentrations of the unlabeled test compound. For determining non-specific binding, add a high concentration of a known potent unlabeled ligand. For total binding, add buffer only.
-
Addition of Radioligand: Add a fixed concentration of the appropriate radioligand (typically at or below its Kd value) to all wells.
-
Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Flux Assay
Objective: To measure the functional potency (EC50) of a test compound in activating NK1 or NK2 receptors.
Materials:
-
Cells stably expressing either human NK1 or NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., Neurokinin A (4-10)).
-
Positive control (e.g., ionomycin).
-
Fluorometric imaging plate reader or flow cytometer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Place the plate in the fluorometric plate reader to establish a baseline fluorescence reading.
-
Add the different concentrations of the test compound to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity over time. For Indo-1, measure the ratio of fluorescence at two emission wavelengths (e.g., ~405 nm for calcium-bound and ~485 nm for calcium-free).[6]
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio) from baseline for each concentration of the test compound.
-
Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Off-target signaling of Neurokinin A (4-10) via the NK1 receptor.
Caption: On-target signaling of Neurokinin A (4-10) via the NK2 receptor.
Caption: Logical workflow for assessing off-target effects.
References
- 1. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
Technical Support Center: Enzymatic Degradation of Neurokinin A (4-10)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neurokinin A (4-10) [NKA(4-10)]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the enzymatic degradation of this peptide.
Frequently Asked Questions (FAQs)
Q1: Which peptidases are primarily responsible for the degradation of Neurokinin A (4-10)?
A1: Neurokinin A (4-10) is susceptible to degradation by two main classes of peptidases:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide. N-terminal acetylation of NKA(4-10) has been shown to confer protection against this type of degradation, indicating its significance.[1]
-
Endopeptidases: Neutral endopeptidase (NEP, also known as neprilysin or EC 3.4.24.11) is a key endopeptidase that cleaves internal peptide bonds. NEP preferentially cleaves on the amino side of hydrophobic residues.[2][3] Studies on NKA analogs suggest that NEP is a major enzyme in its degradation.
Q2: What are the expected degradation products of Neurokinin A (4-10)?
A2: Degradation of NKA(4-10) by peptidases will result in various smaller peptide fragments.
-
Aminopeptidase action will yield N-terminally truncated fragments such as NKA(5-10), NKA(6-10), and so on, along with free amino acids.
-
Neprilysin (NEP) will cleave at internal sites, typically before hydrophobic residues. The exact fragments will depend on the specific cleavage sites within the NKA(4-10) sequence.
Q3: How can I prevent the degradation of Neurokinin A (4-10) during my experiments?
A3: To minimize the degradation of NKA(4-10) in your experimental setup, consider the following strategies:
-
Use of Peptidase Inhibitors: A cocktail of peptidase inhibitors is highly effective. A common combination includes an aminopeptidase inhibitor (e.g., amastatin, bestatin) and a neprilysin inhibitor (e.g., thiorphan, phosphoramidon).
-
Use of Modified Analogs: If your experimental design allows, consider using chemically modified analogs of NKA(4-10). N-terminal acetylation can protect against aminopeptidases, while substitutions at certain positions (e.g., with beta-alanine at position 8) can confer partial resistance to endopeptidases.[1]
-
Control of Experimental Conditions: Perform your experiments at a lower temperature (e.g., on ice) to reduce enzyme activity. Ensure that all solutions are prepared fresh and are free of contaminating proteases.
Q4: What is a suitable starting concentration for Neurokinin A (4-10) in an in vitro degradation assay?
A4: The optimal starting concentration of NKA(4-10) will depend on the specifics of your assay, including the enzyme concentration and the sensitivity of your analytical method. A common starting point for in vitro neuropeptide degradation assays is in the micromolar (µM) range.[4] It is advisable to perform a pilot experiment with a range of concentrations to determine the optimal conditions for your system.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments on the enzymatic degradation of Neurokinin A (4-10).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation of NKA(4-10) observed. | 1. Inactive enzyme. 2. Inappropriate buffer conditions (pH, ionic strength). 3. Presence of unintended peptidase inhibitors. 4. Incorrect substrate concentration. | 1. Verify enzyme activity with a known positive control substrate. 2. Ensure the buffer composition and pH are optimal for the specific peptidase being used. 3. Check all reagents for the presence of chelating agents (for metallopeptidases) or other inhibitory substances. 4. Perform a substrate concentration curve to ensure you are working within the sensitive range of the enzyme. |
| NKA(4-10) degrades too rapidly. | 1. Enzyme concentration is too high. 2. Incubation time is too long. 3. Contamination with other proteases. | 1. Reduce the enzyme concentration. Perform a titration to find the optimal enzyme concentration. 2. Shorten the incubation time. Collect samples at multiple early time points. 3. Use high-purity enzymes and sterile, protease-free reagents and labware. |
| High variability between replicate experiments. | 1. Inconsistent pipetting of enzyme or substrate. 2. Temperature fluctuations during incubation. 3. Inconsistent timing of reaction quenching. 4. Peptide sticking to plasticware. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Use a temperature-controlled incubator or water bath. 3. Quench all reactions at precisely the same time point. 4. Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic detergent like Tween-20 to your buffer. |
| Difficulty in detecting and quantifying degradation products by HPLC. | 1. Low concentration of degradation products. 2. Co-elution of peptide fragments. 3. Poor peak shape. 4. Inappropriate detection wavelength. | 1. Increase the initial substrate concentration or the incubation time. Concentrate your sample before injection. 2. Optimize the HPLC gradient to improve the separation of the fragments. Try a different column chemistry. 3. Ensure the mobile phase pH is appropriate for the peptides. Check for column contamination. 4. Monitor at a lower wavelength (e.g., 214 nm) for higher sensitivity of the peptide bond. |
Quantitative Data
While specific kinetic parameters for the degradation of Neurokinin A (4-10) by individual peptidases are not extensively reported in the literature, the following table provides general information on the substrate preferences of the key enzyme classes involved.
| Peptidase | Enzyme Commission (EC) Number | Typical Substrate Preference | General Kinetic Parameters (for representative substrates) |
| Neprilysin (NEP) | 3.4.24.11 | Cleaves on the N-terminal side of hydrophobic amino acid residues (e.g., Phe, Leu, Ile, Val).[2][3] | For many neuropeptide substrates, Km values are in the low micromolar range. |
| Aminopeptidase N (APN) | 3.4.11.2 | Cleaves a wide range of N-terminal amino acids, with a preference for neutral and basic residues. | Km values can vary significantly depending on the N-terminal amino acid of the substrate. |
Experimental Protocols
In Vitro Degradation Assay of Neurokinin A (4-10)
This protocol provides a general framework for assessing the degradation of NKA(4-10) by a specific peptidase (e.g., recombinant human neprilysin).
Materials:
-
Neurokinin A (4-10) peptide
-
Recombinant peptidase (e.g., Neprilysin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Peptidase Inhibitor (for control experiments, e.g., Thiorphan for Neprilysin)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NKA(4-10) (e.g., 1 mM in water or a suitable solvent).
-
Prepare a stock solution of the peptidase in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of the peptidase inhibitor.
-
Prepare the assay buffer and quenching solution.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer and NKA(4-10) stock solution to the desired final concentration (e.g., 50 µM).
-
For control experiments, add the peptidase inhibitor to a separate set of tubes.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the peptidase to the reaction mixture.
-
Vortex briefly to mix.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the remaining intact NKA(4-10) from its degradation products.
-
Quantify the peak area of the intact NKA(4-10) at each time point.
-
(Optional) Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to determine their identity.
-
-
Data Analysis:
-
Plot the percentage of intact NKA(4-10) remaining versus time.
-
From this plot, you can determine the rate of degradation and the half-life of the peptide under the tested conditions.
-
Visualizations
Caption: Enzymatic degradation pathway of Neurokinin A (4-10).
References
- 1. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Site Mutations Change the Cleavage Specificity of Neprilysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the investigation of neuropeptide catabolism and stability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neurokinin A (4-10) for In Vitro Experiments
Welcome to the technical support center for Neurokinin A (4-10). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Neurokinin A (4-10) in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Neurokinin A (4-10) and what is its primary mechanism of action?
Neurokinin A (4-10) is a truncated form of the neuropeptide Neurokinin A (NKA). It acts as a potent and selective agonist for the tachykinin NK2 receptor.[1][2][3] Its binding to the NK2 receptor, a G-protein coupled receptor (GPCR), primarily initiates Gq protein-mediated signaling pathways. This leads to the activation of phospholipase C, which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[4][5] This calcium signaling cascade is a key mechanism for its physiological effects, such as smooth muscle contraction.[1][2]
Q2: What is the typical effective concentration range for Neurokinin A (4-10) in in vitro experiments?
The effective concentration of Neurokinin A (4-10) can vary significantly depending on the cell type, the specific response being measured, and the expression level of the NK2 receptor. Generally, concentrations in the nanomolar (nM) to micromolar (µM) range are used. For instance, in studies with mesencephalic dopaminergic neurons, NKA (a related peptide) showed effects at concentrations between 100-1000 nM.[6] In studies on human ureteral smooth muscle, Neurokinin A produced a mean concentration for 50% of the maximal effect (EC50) of 0.2 ± 0.05 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store Neurokinin A (4-10)?
Neurokinin A (4-10) is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For storage, it is recommended to keep the powder at -20°C for long-term stability.[2] For preparing a stock solution, dissolve the peptide in a suitable solvent. While some suppliers suggest water, solubility may be limited.[2] Depending on the experiment, sterile water, phosphate-buffered saline (PBS), or a small amount of a co-solvent like DMSO may be used. It is advisable to prepare fresh solutions for each experiment or to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: I am not observing any response after applying Neurokinin A (4-10) to my cells.
-
Possible Cause 1: Low or absent NK2 receptor expression.
-
Troubleshooting Step: Verify the expression of the NK2 receptor in your cell line or tissue preparation. This can be done using techniques like Western blotting, immunohistochemistry, or qPCR. If your cells do not endogenously express the NK2 receptor, consider using a cell line known to express it or transiently transfecting your cells with a plasmid encoding the NK2 receptor.
-
-
Possible Cause 2: Peptide degradation.
-
Troubleshooting Step: Ensure that the Neurokinin A (4-10) has been stored and handled correctly. Prepare fresh solutions from the lyophilized powder. Consider including peptidase inhibitors in your experimental buffer, as tachykinins can be degraded by peptidases present in cell culture media or tissue preparations.
-
-
Possible Cause 3: Inappropriate concentration range.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your system. The required concentration can vary significantly between different cell types and assays.
-
-
Possible Cause 4: Issues with the assay.
-
Troubleshooting Step: Verify that your assay system is working correctly using a known positive control for the specific cellular response you are measuring (e.g., a known calcium ionophore for a calcium flux assay).
-
Problem 2: The response to Neurokinin A (4-10) is not reproducible.
-
Possible Cause 1: Receptor desensitization.
-
Troubleshooting Step: Repeated or prolonged exposure to agonists can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation.[8] To mitigate this, ensure sufficient washout periods between applications of the peptide. If studying signaling over time, be aware that the initial response may be transient. The level of receptor expression can also influence the extent of desensitization.[8]
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell passage number, confluency, and serum starvation period before the experiment. Variations in these parameters can affect receptor expression and signaling pathway components, leading to inconsistent results.
-
-
Possible Cause 3: Inconsistent peptide concentration.
-
Troubleshooting Step: Ensure accurate and consistent preparation of your Neurokinin A (4-10) solutions. Use calibrated pipettes and perform serial dilutions carefully.
-
Data Presentation
Table 1: Binding Affinities and Potencies of Neurokinin A (4-10) and Related Analogs at the NK2 Receptor
| Compound | Preparation | Binding Affinity (pKi) | Functional Potency (pEC50) |
| Neurokinin A (NKA) | Human Colon Circular Muscle | - | More potent than NKA(4-10)[9] |
| Neurokinin A (4-10) | Human Colon Circular Muscle | - | - |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | CHO cells (human NK2 receptor) | High | 10.08[10][11] |
| [β-Ala8]-NKA(4-10) | CHO cells (human NK2 receptor) | - | High potency[10] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | CHO cells (human NK2 receptor) | High | Most potent agonist[10][11] |
Note: pKi and pEC50 are negative logarithms of the inhibition and 50% effective concentrations, respectively. Higher values indicate greater affinity and potency.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol is a generalized procedure based on methodologies described for human colon and ureter smooth muscle.[1][7][9]
-
Tissue Preparation: Obtain fresh smooth muscle tissue (e.g., from human colon or ureter) and place it in ice-cold physiological salt solution (PSS) of appropriate composition. Dissect muscle strips of a suitable size.
-
Mounting: Mount the muscle strips in an organ bath containing PSS, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension. During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
Stimulation: After equilibration, induce a reference contraction with a standard agent (e.g., acetylcholine or KCl) to ensure tissue viability.
-
Dose-Response Curve: After washout and return to baseline, add cumulative concentrations of Neurokinin A (4-10) to the organ bath. Record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: Express the contractile responses as a percentage of the maximal response to Neurokinin A (4-10) or the reference agent. Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is a general guide for measuring changes in intracellular calcium in cultured cells.[4][10]
-
Cell Culture: Plate cells expressing the NK2 receptor in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to the desired confluency.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Baseline Measurement: After washing to remove excess dye, measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.
-
Stimulation: Add varying concentrations of Neurokinin A (4-10) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The response is often expressed as the peak fluorescence intensity minus the baseline fluorescence or as a ratio of the baseline fluorescence. Plot the dose-response curve and calculate the EC50.
Mandatory Visualizations
Caption: Neurokinin A (4-10) signaling pathway via the NK2 receptor.
Caption: Troubleshooting workflow for lack of response to Neurokinin A (4-10).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. auajournals.org [auajournals.org]
- 8. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 11. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neurokinin A (4-10) Administration and Tachyphylaxis
Welcome to the technical support center for researchers utilizing Neurokinin A (4-10) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to tachyphylaxis, a phenomenon of rapidly diminishing response to successive doses of a drug.
Introduction to Tachyphylaxis with Neurokinin A (4-10)
Neurokinin A (4-10) is a biologically active fragment of the tachykinin peptide Neurokinin A (NKA). It acts as a selective agonist for the Neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR). While tachyphylaxis is a common concern with repeated GPCR agonist administration, studies involving Neurokinin A (4-10) and other NK2 receptor agonists have shown that the development of tachyphylaxis is not a universal observation and is highly dependent on the experimental system. In many in vivo and native tissue preparations, repeated administration does not lead to a diminished response.[1][2][3] Tachyphylaxis is more likely to be observed in systems with high levels of receptor overexpression.
This guide will help you understand the nuances of NK2 receptor desensitization and provide practical steps for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am repeatedly administering Neurokinin A (4-10) but not observing tachyphylaxis. Is this expected?
A1: Yes, this is a common and expected finding in many experimental models. Several studies using in vivo models and isolated tissues have reported a lack of tachyphylaxis with repeated administration of NK2 receptor agonists.[1][2][3] The absence of a diminished response suggests that at physiological receptor expression levels, the mechanisms that cause rapid desensitization are not predominantly engaged or are efficiently counteracted by resensitization processes.
Q2: Under what conditions is tachyphylaxis to Neurokinin A (4-10) likely to be observed?
A2: Tachyphylaxis is most likely to be observed in experimental systems where the NK2 receptor is overexpressed, such as in certain transfected cell lines. High receptor density can lead to an exaggerated desensitization response upon repeated agonist stimulation. The choice of agonist can also play a role; for instance, full agonists like Neurokinin A may be more prone to inducing desensitization at high receptor expression levels compared to partial agonists.
Q3: What are the primary molecular mechanisms that could lead to tachyphylaxis of the NK2 receptor?
A3: The primary mechanisms underlying GPCR tachyphylaxis, including for the NK2 receptor, are:
-
Receptor Phosphorylation: Agonist binding can lead to the phosphorylation of the intracellular domains of the NK2 receptor by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. This "uncouples" the receptor from its G protein, halting signal transduction.
-
Receptor Internalization: The receptor-β-arrestin complex is often targeted for internalization into endosomes. This removes the receptors from the cell surface, making them unavailable for further stimulation.
Q4: How can I determine if my experimental system is prone to Neurokinin A (4-10) tachyphylaxis?
A4: To assess the susceptibility of your system to tachyphylaxis, you can perform a dose-response curve with repeated agonist applications. If tachyphylaxis is occurring, you will observe a rightward shift or a decrease in the maximal response of the dose-response curve with subsequent administrations. Comparing the response to the first and a subsequent dose of a near-maximal concentration of Neurokinin A (4-10) can also be a direct indicator.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected Tachyphylaxis Observed | High receptor expression levels in a transfected cell line. | - Verify the expression level of the NK2 receptor. If possible, use a cell line with lower, more physiologically relevant expression levels.- Reduce the concentration of Neurokinin A (4-10) used for stimulation.- Increase the washout time between agonist applications to allow for receptor resensitization. |
| Variability in Response to Repeated Doses | Inadequate washout between agonist applications. | Ensure complete removal of Neurokinin A (4-10) from the experimental system between doses. Optimize the duration and volume of washout steps. |
| Peptidase degradation of Neurokinin A (4-10). | In experiments with tissues or in vivo, consider the use of peptidase inhibitors to prevent the degradation of the peptide agonist. | |
| No Response to Neurokinin A (4-10) | Incorrect agonist concentration or degradation. | - Confirm the concentration and integrity of your Neurokinin A (4-10) stock solution.- Perform a dose-response curve to ensure you are using an effective concentration range. |
| Low or absent NK2 receptor expression. | - Confirm the expression of functional NK2 receptors in your experimental model using techniques like RT-PCR, Western blot, or radioligand binding. | |
| Issues with the assay readout. | - Validate your assay with a known positive control for NK2 receptor activation.- Troubleshoot the specific assay (e.g., calcium flux, cAMP) for technical issues. |
Quantitative Data Summary
Table 1: Tachyphylaxis and Agonist Potency of NK2 Receptor Agonists in Different Systems
| Agonist | Experimental System | Observation | Potency (pD2 or EC50) | Reference |
| [Nle¹⁰]-NKA(4-10) | Guinea-pig isolated oesophageal mucosa | No significant tachyphylaxis observed. | pD2: 8.20 ± 0.16 | [1] |
| GR 64,349 | Guinea-pig isolated oesophageal mucosa | No significant tachyphylaxis observed. | pD2: 8.30 ± 0.15 | [1] |
| Neurokinin A | Guinea-pig isolated oesophageal mucosa | No significant tachyphylaxis observed. | pD2: 8.13 ± 0.04 | [1] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Anesthetized SCI rats | No tachyphylaxis with repeated administration. | - | [2] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Human colon circular muscle strips | Tachyphylaxis not observed. | pD2: 7.46 ± 0.13 | [3] |
| [β-Ala⁸]NKA(4-10) | CHO cells expressing human NK2 receptor | - | EC50: 4.83 x 10⁻⁹ M | [4] |
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis using Calcium Mobilization Assay
This protocol is designed to assess tachyphylaxis by measuring the intracellular calcium response to repeated applications of Neurokinin A (4-10) in cultured cells expressing the NK2 receptor.
Materials:
-
Cells expressing NK2 receptors (e.g., CHO-hNK2R)
-
Culture medium
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Neurokinin A (4-10) stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating: Seed the NK2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
First Stimulation: Inject a near-maximal concentration of Neurokinin A (4-10) and record the fluorescence signal kinetically for 3-5 minutes to capture the peak and subsequent decline of the calcium response.
-
Washout: Thoroughly wash the cells with assay buffer multiple times to remove the agonist. The duration of the washout period is critical and may need to be optimized (e.g., 15-30 minutes).
-
Second Stimulation: Re-apply the same concentration of Neurokinin A (4-10) and record the kinetic calcium response as before.
-
Data Analysis: Compare the peak fluorescence change from baseline for the first and second stimulations. A significant reduction in the peak response of the second stimulation indicates tachyphylaxis.
Protocol 2: cAMP Measurement Assay for NK2 Receptor Activation
This protocol measures the modulation of cyclic AMP (cAMP) levels following NK2 receptor activation by Neurokinin A (4-10). The NK2 receptor can couple to both Gq (stimulating calcium release) and Gs/Gi (modulating cAMP).
Materials:
-
Cells expressing NK2 receptors
-
Culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (for studying Gi coupling)
-
Neurokinin A (4-10) stock solution
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in stimulation buffer containing a phosphodiesterase inhibitor to the desired density.
-
Assay for Gs Coupling:
-
Add the cell suspension to the wells of the assay plate.
-
Add different concentrations of Neurokinin A (4-10).
-
Incubate for the recommended time at room temperature (e.g., 30 minutes).
-
-
Assay for Gi Coupling:
-
Pre-treat the cells with a concentration of forskolin that elicits a submaximal stimulation of cAMP production.
-
Add the cell suspension to the wells of the assay plate.
-
Add different concentrations of Neurokinin A (4-10).
-
Incubate for the recommended time.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
For Gs coupling, plot the cAMP concentration against the log of the Neurokinin A (4-10) concentration to generate a dose-response curve.
-
For Gi coupling, a decrease in the forskolin-stimulated cAMP levels will be observed with increasing concentrations of Neurokinin A (4-10).
-
Visualizations
Signaling Pathways and Desensitization of the NK2 Receptor
Caption: NK2 receptor signaling and desensitization pathways.
Experimental Workflow for Tachyphylaxis Assessment
Caption: Workflow for assessing tachyphylaxis.
References
- 1. Tachykinin-induced contraction of the guinea-pig isolated oesophageal mucosa is mediated by NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neurokinin A (4-10) Antagonist Selection
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and using antagonists for neurokinin A (4-10) in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is Neurokinin A (4-10) and which receptor does it primarily target?
Neurokinin A (4-10) is a biologically active fragment of the tachykinin peptide, neurokinin A (NKA). It acts as a potent agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, inflammation, and pain signaling.[1][2]
Q2: What are the key considerations when selecting an antagonist for Neurokinin A (4-10) studies?
When selecting an NK2 receptor antagonist, consider the following:
-
Selectivity: Ensure the antagonist is highly selective for the NK2 receptor over NK1 and NK3 receptors to avoid off-target effects.[3][4]
-
Potency: Choose an antagonist with high affinity (low Ki or high pKi) and potency (low IC50 or high pA2/pKB) for the NK2 receptor to ensure effective blockade at low concentrations.[3][5]
-
Peptide vs. Non-Peptide: Non-peptide antagonists generally offer better oral bioavailability and metabolic stability compared to peptide-based antagonists.[3]
-
Species Specificity: The affinity and potency of antagonists can vary between species. Select an antagonist that has been validated in your experimental model.
-
Experimental Context: The choice of antagonist may depend on the specific application, such as in vitro functional assays, in vivo behavioral studies, or binding assays.
Q3: Which are some commonly used and well-characterized NK2 receptor antagonists?
Several potent and selective NK2 receptor antagonists are available for research purposes. These include:
-
GR 159897: A highly potent and selective non-peptide NK2 receptor antagonist.[3][6]
-
Saredutant (SR 48968): A selective non-peptide NK2 receptor antagonist that has been investigated for its anxiolytic and antidepressant-like effects.[7][8][9]
-
Ibodutant (MEN 15596): A potent and selective non-peptide tachykinin NK2 receptor antagonist.[5][10]
-
MEN 10379 (Nepadutant): A potent and selective peptide antagonist of the NK2 receptor.[11]
Troubleshooting Guide
Problem: The NK2 antagonist does not effectively block the Neurokinin A (4-10)-induced response.
-
Possible Cause 1: Incorrect Antagonist Concentration.
-
Solution: Ensure the antagonist concentration is sufficient to competitively inhibit the NK2 receptor. Refer to the antagonist's potency (pA2 or pKB value) to determine an appropriate concentration range. It is advisable to perform a concentration-response curve for the antagonist.
-
-
Possible Cause 2: Antagonist Instability.
-
Solution: Check the stability of the antagonist under your experimental conditions (e.g., temperature, pH, solvent). Prepare fresh solutions for each experiment and store stock solutions as recommended by the manufacturer.
-
-
Possible Cause 3: Off-Target Effects of Neurokinin A (4-10).
-
Solution: While Neurokinin A (4-10) is selective for the NK2 receptor, at very high concentrations, it may interact with other tachykinin receptors (NK1 or NK3). Use the lowest effective concentration of the agonist. Consider using selective antagonists for NK1 (e.g., L-732,138) and NK3 (e.g., SB-222200) receptors as controls to rule out off-target effects.[12][13][14]
-
-
Possible Cause 4: Species-Specific Differences in Receptor Binding.
-
Solution: Verify that the chosen antagonist is effective in the species being studied. The affinity of an antagonist for the NK2 receptor can differ between humans, rats, guinea pigs, etc.
-
Problem: The antagonist shows effects even in the absence of the agonist (basal effects).
-
Possible Cause 1: Inverse Agonist Activity.
-
Solution: Some antagonists can exhibit inverse agonist properties, reducing the basal activity of the receptor. This is a characteristic of the compound itself. Review the literature for information on the specific antagonist's pharmacological profile.
-
-
Possible Cause 2: Non-Specific Effects.
-
Solution: The antagonist may be interacting with other cellular targets at the concentration used. Perform a concentration-response curve to determine if the effect is dose-dependent and occurs at concentrations relevant to its NK2 receptor affinity. Test the antagonist in a cell line or tissue that does not express the NK2 receptor to assess non-specific effects.
-
Quantitative Data of Common NK2 Receptor Antagonists
| Antagonist | Type | Species/System | Affinity (pKi) | Potency (pA2/pKB) | Reference |
| GR 159897 | Non-peptide | Human NK2 in CHO cells | 9.5 | - | [3] |
| Rat colon membranes | 10.0 | - | [3] | ||
| Guinea-pig trachea | - | 8.7 | [3] | ||
| Saredutant | Non-peptide | Human colon smooth muscle | 9.2 | - | [5][15] |
| Ibodutant | Non-peptide | Human NK2 receptor | 10.1 | - | [5][10] |
| Human colon smooth muscle | 9.9 | 9.1 | [5][15] | ||
| Nepadutant | Peptide | Human colon smooth muscle | 8.4 | - | [5][15] |
| MEN 10,207 | Peptide | Human ileum | High Affinity | - | [16] |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a method to assess the antagonistic effect of a compound on Neurokinin A (4-10)-induced calcium mobilization in cells expressing the NK2 receptor.
-
Cell Culture: Culture cells stably expressing the human NK2 receptor (e.g., CHO-hNK2R) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Antagonist Incubation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the assay buffer containing different concentrations of the test antagonist to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Add a solution of Neurokinin A (4-10) at a concentration known to elicit a submaximal response (e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as an indicator of intracellular calcium concentration.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
If performing a Schild analysis, use a range of agonist concentrations in the presence of fixed antagonist concentrations.
-
In Vivo Assay: Antagonism of Bronchoconstriction in Guinea Pig
This protocol is based on the methodology described for GR 159897 and assesses the in vivo efficacy of an NK2 antagonist.[3]
-
Animal Preparation:
-
Anesthetize a male guinea pig.
-
Cannulate the trachea for artificial ventilation and the jugular vein for intravenous administration of compounds.
-
Measure bronchoconstriction by recording changes in pulmonary inflation pressure.
-
-
Baseline Measurement: Establish a stable baseline of pulmonary inflation pressure.
-
Agonist Administration: Administer a dose of a selective NK2 receptor agonist (e.g., [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) or GR64349) intravenously and record the peak increase in inflation pressure.[3]
-
Antagonist Administration: Administer the test antagonist intravenously.
-
Post-Antagonist Agonist Challenge: After a predetermined time (e.g., 15-30 minutes), re-administer the same dose of the NK2 agonist and record the response.
-
Data Analysis:
-
Calculate the dose-ratio, which is the ratio of the agonist dose required to produce a given response in the presence and absence of the antagonist.
-
A dose-ratio greater than 1 indicates antagonism.
-
Visualizations
Caption: NK2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Saredutant - Wikipedia [en.wikipedia.org]
- 8. The neurokinin NK2 antagonist, saredutant, ameliorates stress-induced conditions without impairing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tachykinin antagonists inhibit nerve-mediated contractions in the circular muscle of the human ileum. Involvement of neurokinin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Neurokinin A (4-10) Selectivity for NK2 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of neurokinin A (4-10) for NK2 receptors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the selectivity of neurokinin A (4-10) for the NK2 receptor over the NK1 receptor?
A1: The primary strategies involve chemical modifications of the neurokinin A (NKA) (4-10) peptide sequence to enhance its interaction with the NK2 receptor while reducing its affinity for the NK1 receptor. Key approaches include:
-
Amino Acid Substitutions: Replacing specific amino acids in the NKA (4-10) sequence has proven to be a highly effective strategy. Notably, substitutions at positions 5, 8, 9, and 10 have yielded analogs with significantly improved NK2 selectivity.
-
N-terminal Modifications: Modifications at the N-terminus, such as acetylation, can protect the peptide from degradation by aminopeptidases, thereby increasing its bioavailability and duration of action.
-
Conformational Constraints: Introducing conformational constraints, for example, through the use of lactam bridges, can lock the peptide into a bioactive conformation that is preferred by the NK2 receptor.
Q2: Which amino acid substitutions are most effective for enhancing NK2 receptor selectivity?
A2: Several key substitutions have been identified:
-
Position 5: Replacing Serine (Ser) with basic residues like Lysine (Lys) or Arginine (Arg) has been shown to increase both affinity and functional potency at the NK2 receptor.
-
Position 8: Substituting Glycine (Gly) with beta-Alanine (β-Ala) is a well-established modification that significantly enhances NK2 receptor selectivity.
-
Position 9 and 10: The combination of substituting Leucine (Leu) at position 9 with Methylleucine (MeLeu) and Methionine (Met) at position 10 with Norleucine (Nle) leads to more selective and potent NK2 agonists.
Multiple substitutions can have an additive effect. For instance, the analog [Lys5, MeLeu9, Nle10]-NKA(4-10) is a highly potent and selective NK2 receptor agonist.[1][2]
Q3: How does the chirality of amino acids affect NK2 receptor binding and activity?
A3: The chirality of the amino acid residues is crucial for maintaining high affinity and functional activity at the NK2 receptor. Studies have shown that replacing the natural L-amino acids with their D-enantiomers, particularly at positions 6 (Phenylalanine) and 7 (Valine), drastically reduces both binding affinity and functional potency.[3]
Q4: What is the impact of N-terminal acetylation on NKA(4-10) activity?
A4: N-terminal acetylation of NKA(4-10) can protect the peptide from degradation by aminopeptidases.[4] This modification generally does not negatively affect the contractile response mediated by the NK2 receptor and can lead to a more sustained effect in vivo.[3]
Troubleshooting Guides
Issue 1: Low binding affinity of a novel NKA(4-10) analog in a radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Incorrect peptide conformation | Consider that the modification may have induced a conformation unfavorable for receptor binding. Review structure-activity relationship data to guide future designs. |
| Degradation of the peptide | Ensure proper storage and handling of the peptide. Include protease inhibitors in the assay buffer. N-terminal acetylation can prevent degradation by aminopeptidases. |
| Suboptimal assay conditions | Optimize incubation time, temperature, and buffer composition. Ensure the radioligand concentration is appropriate (typically at or below its Kd). |
| Issues with membrane preparation | Verify the integrity and receptor density of your cell membrane preparation. Use a fresh preparation if necessary. |
Issue 2: Poor selectivity of a modified peptide in functional assays.
| Possible Cause | Troubleshooting Step |
| The modification enhances affinity for both NK1 and NK2 receptors. | Re-evaluate the modification strategy. Focus on substitutions known to specifically enhance NK2 receptor interaction, such as introducing basic residues at position 5 or β-Ala at position 8. |
| Off-target effects of the peptide. | Test the peptide on a wider panel of receptors to identify any unforeseen interactions. |
| Functional assay variability. | Ensure consistent cell passage number and health. Calibrate equipment and use appropriate controls in every experiment. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of various NKA (4-10) analogs for NK1 and NK2 receptors.
Table 1: Binding Affinity (Ki) of NKA Analogs at Human NK1 and NK2 Receptors
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK1/NK2 Selectivity Ratio |
| Neurokinin A | 20 | 1 | 20 |
| [β-Ala8]-NKA(4-10) | - | - | - |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 1.5 | >674 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 1.8 | >561 |
Data compiled from Rupniak et al., 2018.[1]
Table 2: Functional Potency (EC50) of NKA Analogs in Calcium Mobilization Assays
| Compound | NK1 EC50 (nM) | NK2 EC50 (nM) | NK1/NK2 Selectivity Ratio |
| Neurokinin A | 1.0 | 1.0 | 1 |
| [β-Ala8]-NKA(4-10) | - | - | - |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 105 | 1.0 | 105 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 70 | 1.0 | 70 |
Data compiled from Rupniak et al., 2018.[1][2]
Table 3: Functional Potency (EC50) of NKA Analogs in Cyclic AMP Stimulation Assays
| Compound | NK1 EC50 (nM) | NK2 EC50 (nM) | NK1/NK2 Selectivity Ratio |
| Neurokinin A | 8.4 | 3.0 | 2.8 |
| [β-Ala8]-NKA(4-10) | >1000 | 4.1 | >244 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 13.5 | >74 |
Data compiled from Rupniak et al., 2018.[1][2]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of NKA(4-10) analogs to NK2 receptors.
Materials:
-
Cell membranes expressing human NK2 receptors.
-
Radioligand (e.g., [125I]-NKA or [3H]-[β-Ala8]NKA(4-10)).
-
Unlabeled NKA(4-10) analogs (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add binding buffer, cell membranes, and the test compound or vehicle.
-
Add the radioligand at a concentration at or below its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of NKA(4-10) analogs by quantifying the increase in intracellular calcium upon NK2 receptor activation.
Materials:
-
Cells stably expressing the human NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NKA(4-10) analogs (test compounds).
-
Fluorometric imaging plate reader or flow cytometer.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds.
-
Measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.
-
Record the peak fluorescence response for each concentration of the test compound.
-
Plot the dose-response curve and calculate the EC50 value.
Cyclic AMP Stimulation Assay
Objective: To determine the ability of NKA(4-10) analogs to stimulate cyclic AMP (cAMP) production through Gs-coupled NK2 receptor activation.
Materials:
-
Cells expressing the human NK2 receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
NKA(4-10) analogs (test compounds).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
Procedure:
-
Plate the cells in a suitable multi-well plate.
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Add the test compounds to the cells and incubate for a specified time at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
Plot the dose-response curve and determine the EC50 value for each compound.
Visualizations
Caption: Key strategies to enhance the selectivity of Neurokinin A (4-10) for NK2 receptors.
Caption: NK2 receptor signaling pathways upon agonist binding.
Caption: Experimental workflow for assessing the selectivity of NKA(4-10) analogs.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring intracellular calcium signaling in murine NK cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Full-Length Neurokinin A and its Truncated Heptapeptide, Neurokinin A (4-10), at the Human NK2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the endogenous tachykinin peptide, full-length neurokinin A (NKA), and its C-terminal fragment, neurokinin A (4-10), at the human neurokinin-2 (NK2) receptor. This objective analysis is supported by experimental data on receptor binding affinity and functional potency, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflow.
Executive Summary
Quantitative Comparison of Potency and Affinity
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of full-length neurokinin A and a selection of modified neurokinin A (4-10) analogs at the human NK2 receptor. These values are derived from radioligand binding assays and functional assays measuring intracellular calcium mobilization and cyclic AMP (cAMP) stimulation in Chinese Hamster Ovary (CHO) cells expressing the recombinant human NK2 receptor.
| Compound | Binding Affinity (Ki) at hNK2R (nM) | Functional Potency (EC50) - Calcium Assay (nM) | Functional Potency (EC50) - cAMP Assay (nM) |
| Full-Length Neurokinin A | 2.9 | 2.5 | 0.8 |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 0.87 | 0.11 | 0.23 |
| [β-Ala⁸]-NKA(4-10) | Not determined | 1.8 | 0.1 |
Data sourced from Rupniak et al., 2018.[2]
Note: The data for Neurokinin A (4-10) in this table represents modified analogs, which have been shown to possess greater potency than the native NKA(4-10) fragment.[2] This highlights the efforts in drug development to improve upon the activity of the endogenous truncated peptide.
Experimental Protocols
The data presented in this guide are derived from standard and robust experimental methodologies designed to characterize the interaction of ligands with G-protein coupled receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human NK2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the recombinant human NK2 receptor.
-
Competitive Binding: A constant concentration of a radiolabeled ligand, typically [¹²⁵I]-NKA, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (full-length NKA or NKA (4-10) analogs).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[2]
Functional Assays
Objective: To determine the functional potency (EC50) of the test compounds in activating the Gq-mediated signaling pathway of the NK2 receptor.
Methodology:
-
Cell Culture: CHO cells expressing the human NK2 receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Stimulation: The dye-loaded cells are exposed to varying concentrations of the test compounds.
-
Signal Detection: The binding of the agonist to the NK2 receptor activates the Gq protein, leading to the release of intracellular calcium. This results in a change in the fluorescence of the calcium-sensitive dye, which is measured using a fluorescence plate reader or a fluorometric imaging system.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence intensity against the agonist concentration and fitting the data to a sigmoidal dose-response curve.[2]
Objective: To determine the functional potency (EC50) of the test compounds in activating the Gs-mediated signaling pathway of the NK2 receptor.
Methodology:
-
Cell Treatment: CHO cells expressing the human NK2 receptor are incubated with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is determined by plotting the measured cAMP concentration against the agonist concentration and fitting the data to a dose-response curve.[2]
Visualizations
Neurokinin A Signaling Pathway at the NK2 Receptor
Caption: Neurokinin A signaling at the NK2 receptor.
Experimental Workflow for Potency Comparison
Caption: Experimental workflow for comparing peptide potency.
References
- 1. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of Neurokinin A (4-10) and Other NK2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Neurokinin A (4-10) and other selective agonists for the Neurokinin-2 (NK2) receptor. The information presented herein is intended to assist researchers in selecting the appropriate agonists for their experimental needs and to provide a comprehensive overview of the current understanding of NK2 receptor activation.
Introduction to NK2 Receptor Agonists
The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is preferentially activated by the endogenous tachykinin peptide Neurokinin A (NKA). Activation of the NK2 receptor is involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, selective NK2 receptor agonists are valuable tools for investigating these processes and for the development of novel therapeutics. Neurokinin A (4-10), a C-terminal fragment of NKA, retains high affinity for the NK2 receptor and serves as a foundational structure for the development of more potent and selective synthetic analogs. This guide will compare the binding affinities and functional potencies of NKA (4-10) with other notable NK2 receptor agonists.
Comparative Efficacy Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various NK2 receptor agonists. These values are critical for understanding the relative efficacy and selectivity of each compound.
Table 1: Binding Affinities (Ki) of NK2 Receptor Agonists at Human NK1 and NK2 Receptors
| Compound | NK2 Receptor pKi | NK1 Receptor pKi | NK1/NK2 Ki Ratio |
| Neurokinin A (NKA) | 8.80 | 7.50 | 20 |
| Neurokinin A (4-10) | 8.50 | < 6.0 | > 316 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.90 | 7.07 | 674 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 9.65 | 6.90 | 561 |
| [β-Ala8]-NKA(4-10) | 8.84 | 6.40 | 275 |
| GR 64349 | 7.77 | < 5.0 | > 1000 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The NK1/NK2 Ki ratio indicates the selectivity for the NK2 receptor over the NK1 receptor.
Table 2: Functional Potency (EC50) of NK2 Receptor Agonists in Calcium Mobilization Assays
| Compound | NK2 Receptor pEC50 | NK1 Receptor pEC50 | NK1/NK2 EC50 Ratio |
| Neurokinin A (NKA) | 9.00 | 9.00 | 1 |
| Neurokinin A (4-10) | 8.80 | 6.30 | 316 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.82 | 7.79 | 105 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 10.08 | 8.23 | 70 |
| [β-Ala8]-NKA(4-10) | 9.30 | 6.94 | 229 |
| GR 64349 | 9.27 | 6.55 | 500 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency. The NK1/NK2 EC50 ratio indicates the functional selectivity for the NK2 receptor.
Table 3: Functional Potency (EC50) of NK2 Receptor Agonists in cAMP Stimulation Assays
| Compound | NK2 Receptor pEC50 | NK1 Receptor pEC50 | NK1/NK2 EC50 Ratio |
| Neurokinin A (NKA) | 8.55 | 8.10 | 2.8 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.30 | 7.43 | 74 |
| [β-Ala8]-NKA(4-10) | 9.19 | 6.80 | 244 |
| GR 64349 | 10.66 | 7.71 | ~900 |
pEC50 values represent the potency of the agonists in stimulating cyclic AMP production.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow.
A Comparative Analysis of Neurokinin A (4-10) and Substance P Activity at the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of the endogenous tachykinin peptide Substance P (SP) and the C-terminal fragment of Neurokinin A, Neurokinin A (4-10) [NKA (4-10)], at the human Neurokinin-1 (NK1) receptor. The following sections detail their respective binding affinities, functional potencies, and signaling pathways, supported by experimental data and protocols.
Introduction to Tachykinins and the NK1 Receptor
Substance P and Neurokinin A are members of the tachykinin family of neuropeptides, which are involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Their biological effects are mediated through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[2] Substance P is the preferential endogenous ligand for the NK1 receptor, exhibiting the highest affinity for this receptor subtype.[3][4] While Neurokinin A preferentially binds to the NK2 receptor, it and its fragments can also interact with the NK1 receptor.[1][5] Understanding the nuanced activities of these peptides at the NK1 receptor is crucial for the development of selective therapeutic agents.
Quantitative Comparison of NK1 Receptor Activity
The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of Substance P and related compounds at the human NK1 receptor. It is important to note that while direct, comprehensive data for the unmodified Neurokinin A (4-10) fragment is limited in recent literature, data for closely related analogs are available and presented here for comparative purposes.
| Compound | Binding Affinity (pKi) at human NK1 Receptor | Functional Potency (pEC50) - Calcium Mobilization at human NK1 Receptor | Efficacy (Calcium Mobilization) |
| Substance P | 9.83[5] | 10.48[5] | Full Agonist[5] |
| Neurokinin A (NKA) | 8.53[5] | 9.28[5] | Full Agonist[5] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 7.00[5] | 7.43[5] | Full Agonist[5] |
| [β-Ala⁸]-NKA(4-10) | 7.39[5] | 7.50[5] | Full Agonist[5] |
Data sourced from Rupniak et al. (2018) using CHO cells expressing the human recombinant NK1 receptor.[5]
Key Observations:
-
Substance P demonstrates significantly higher binding affinity and functional potency at the NK1 receptor compared to full-length Neurokinin A and the tested Neurokinin A (4-10) analogs.[5]
-
Substance P is approximately 16-fold more potent than Neurokinin A in stimulating intracellular calcium mobilization via the NK1 receptor.[5]
-
The Neurokinin A (4-10) analogs, which are modified to enhance NK2 receptor selectivity, show considerably lower affinity and potency for the NK1 receptor than Substance P.[5]
-
All tested compounds, including the NKA (4-10) analogs, behave as full agonists in the calcium mobilization assay, indicating they are capable of eliciting a maximal response from the receptor, albeit at different concentrations.[5]
Signaling Pathways at the NK1 Receptor
Activation of the NK1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Recent evidence suggests a potential for biased agonism, where different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways. Substance P has been shown to activate both Gαq-mediated calcium mobilization and Gαs-mediated cyclic AMP (cAMP) production. In contrast, Neurokinin A appears to selectively signal through the Gαq pathway at the NK1 receptor. This suggests that Substance P and Neurokinin A (and likely its active fragments) may induce different downstream cellular responses despite acting at the same receptor.
Caption: NK1 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize the activity of ligands at the NK1 receptor.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (e.g., NKA (4-10)) by its ability to compete with a radiolabeled ligand (e.g., [³H]-Substance P or [³H]-Septide) for binding to the NK1 receptor.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neurokinin A (4-10) as a Selective NK2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Neurokinin A (4-10) as a selective agonist for the Neurokinin-2 (NK2) receptor. It offers an objective comparison with alternative NK2 receptor agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Introduction to Tachykinin Receptors
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of biological processes, including smooth muscle contraction, inflammation, and pain transmission. While endogenous tachykinins can interact with all three receptor subtypes, they exhibit a preferential affinity: SP for NK1, NKA for NK2, and NKB for NK3.[1] The development of selective agonists and antagonists is crucial for elucidating the specific roles of each receptor subtype in health and disease.
Neurokinin A (4-10), a C-terminal heptapeptide fragment of NKA, has been identified as a potent agonist at the NK2 receptor.[1] This guide evaluates its selectivity and compares its performance against other known NK2 agonists.
Comparative Analysis of NK2 Receptor Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Neurokinin A (4-10) and other selective NK2 receptor agonists. The data is compiled from studies using recombinant human NK receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Binding Affinity (Ki, nM) of NK2 Receptor Agonists at Tachykinin Receptors
| Compound | NK1 (Ki, nM) | NK2 (Ki, nM) | NK3 (Ki, nM) | NK1/NK2 Ki Ratio | Source(s) |
| Neurokinin A (NKA) | 20 | 1 | - | 20 | [2] |
| Neurokinin A (4-10) | - | Potent | - | - | [3] |
| [β-Ala8]-NKA(4-10) | - | 1.9 ± 0.36 | - | - | [4] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | >1000 | 1.4 | - | >714 | [2] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 700 | 1.2 | - | 583 | [2] |
| GR 64349 | >10000 | 17 | - | >588 | [5][6] |
| Eledoisin | - | NK2 selective | NK2/NK3 agonist | - | [7] |
Note: A higher NK1/NK2 Ki ratio indicates greater selectivity for the NK2 receptor. Data for NK3 receptor binding for all listed peptide agonists was not consistently available in the reviewed literature.
Table 2: Functional Potency (EC50, nM) of NK2 Receptor Agonists in Intracellular Calcium Mobilization Assays
| Compound | NK1 (EC50, nM) | NK2 (EC50, nM) | NK1/NK2 EC50 Ratio | Source(s) |
| Neurokinin A (NKA) | 1.8 | 1.8 | 1 | [2] |
| [β-Ala8]-NKA(4-10) | - | 4.83 | - | [8] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 163 | 1.55 | 105 | [2] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 133 | 1.9 | 70 | [2] |
| GR 64349 | 2820 | 5.6 | 504 | [5][6] |
Note: A higher NK1/NK2 EC50 ratio indicates greater functional selectivity for the NK2 receptor.
Table 3: Functional Potency (EC50, nM) of NK2 Receptor Agonists in cAMP Stimulation Assays
| Compound | NK1 (EC50, nM) | NK2 (EC50, nM) | NK1/NK2 EC50 Ratio | Source(s) |
| Neurokinin A (NKA) | 10.7 | 3.8 | 2.8 | [2] |
| [β-Ala8]-NKA(4-10) | 1170 | 4.8 | 244 | [2] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 118 | 1.6 | 74 | [2] |
| GR 64349 | 195 | 0.22 | 886 | [5][6] |
Note: A higher NK1/NK2 EC50 ratio indicates greater functional selectivity for the NK2 receptor.
Experimental Protocols
Radioligand Binding Assay for NK2 Receptor
This protocol outlines a standard procedure for determining the binding affinity of compounds for the NK2 receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human NK2 receptor.
-
Radioligand: [¹²⁵I]-NKA or [³H][β-Ala8]neurokinin A-(4-10).[4][6]
-
Non-specific binding control: High concentration of unlabeled NKA (e.g., 1 µM).[6]
-
Test compounds (e.g., Neurokinin A (4-10), GR 64349).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes (e.g., 5-10 µg protein) with the radioligand (at a concentration near its Kd) and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled NKA.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-180 minutes) to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes the measurement of NK2 receptor activation by quantifying changes in intracellular calcium concentration.
Materials:
-
CHO cells stably expressing the human NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (e.g., Neurokinin A (4-10), GR 64349).
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound to the cells.
-
Immediately measure the change in fluorescence intensity over time. For Fura-2, this involves measuring emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, excitation is typically at 488 nm and emission at 520 nm.
-
The increase in fluorescence is proportional to the increase in intracellular calcium concentration.
-
Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by an agonist like Neurokinin A (4-10) primarily initiates a signal transduction cascade through the Gq alpha subunit of its associated G-protein.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[9] The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response, such as smooth muscle contraction. Some evidence also suggests that the NK2 receptor can couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[2]
Caption: NK2 Receptor Signaling Cascade.
Experimental Workflow for Agonist Validation
The following diagram illustrates a typical workflow for validating a selective NK2 receptor agonist.
Caption: Agonist Validation Workflow.
Conclusion
The data presented in this guide validate Neurokinin A (4-10) and its analogs, such as [β-Ala8]-NKA(4-10), as potent and selective agonists for the NK2 receptor. While the endogenous ligand NKA shows little selectivity between NK1 and NK2 receptors in functional assays, modifications to the NKA(4-10) peptide sequence, such as the substitution at position 8 with β-Alanine, significantly enhance its selectivity for the NK2 receptor.
For researchers seeking a highly selective tool for in vitro and in vivo studies of NK2 receptor function, compounds like [Lys5,MeLeu9,Nle10]-NKA(4-10) and GR 64349 offer superior selectivity profiles compared to the parent NKA(4-10) fragment. The choice of agonist will depend on the specific experimental requirements, including the desired potency and the acceptable level of off-target activity at the NK1 receptor. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies aimed at further characterizing the role of the NK2 receptor in physiology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are NK2R agonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of Neurokinin A (4-10) Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of various Neurokinin A (4-10) (NKA (4-10)) analogs, supported by experimental data from peer-reviewed studies. The focus is on the interaction of these analogs with the Neurokinin-2 (NK2) receptor, a key target in various physiological processes.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several NKA (4-10) analogs at human recombinant NK2 and NK1 receptors. This data is crucial for understanding the selectivity and efficacy of these compounds.
Table 1: Binding Affinity and Functional Potency of NKA (4-10) Analogs at the Human NK2 Receptor
| Compound | pKi (Displacement of [¹²⁵I]-NKA) | pEC50 (Intracellular Calcium Response) | pEC50 (Cyclic AMP Stimulation) |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 9.90 | 10.08 | - |
| [Lys⁵,MeLeu⁹]-NKA(4-10) | 9.90 | - | - |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 9.88 | 9.77 | 8.8 |
| [Arg⁵,MeLeu⁹]-NKA(4-10) | 9.85 | - | - |
| [β-Ala⁸]-NKA(4–10) | pIC50 = 8.87 | 9.07 | 9.1 |
| NKA | 8.30 | 8.12 | 7.9 |
| [Arg⁵,β-Ala⁸]-NKA(4–10) | pIC50 = 8.16 | - | - |
| [Lys⁵,β-Ala⁸,Nle¹⁰]-NKA(4–10) | 7.79 | - | - |
| Substance P | - | 7.15 | 6.4 |
Data sourced from Rupniak et al., 2018.[1][2][3]
Table 2: Selectivity Ratios of NKA (4-10) Analogs for NK2 over NK1 Receptors
| Compound | NK1/NK2 Ki Ratio | NK1/NK2 EC50 Ratio (Calcium Response) | NK1/NK2 EC50 Ratio (cAMP Stimulation) |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 674 | 105 | 74 |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 561 | 70 | - |
| [β-Ala⁸]-NKA(4–10) | - | - | 244 |
| NKA | 20 | 1 | 2.8 |
Data sourced from Rupniak et al., 2018.[1][2][3]
Key Experimental Protocols
The data presented above was generated using the following key functional assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of NKA (4-10) analogs to NK1 and NK2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1 or NK2 receptors are used.
-
Membrane Preparation: Cell membranes are prepared from the cultured CHO cells.
-
Competitive Binding: Membranes are incubated with a specific radioligand ([¹²⁵I]-NKA for NK2 receptors or [³H]-Septide for NK1 receptors) and varying concentrations of the unlabeled NKA (4-10) analog.[1][2]
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma or beta counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of the analogs in activating the Gq-coupled signaling pathway of the NK2 receptor.
Methodology:
-
Cell Seeding: CHO cells expressing human recombinant NK1 or NK2 receptors are seeded into 384-well plates.[3]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Compound Addition: The NKA (4-10) analogs are added at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).[3]
-
Data Analysis: Concentration-response curves are generated, and the EC50 values (the concentration of the analog that produces 50% of the maximal response) are calculated.
Cyclic AMP (cAMP) Stimulation Assay
Objective: To assess the ability of the analogs to activate the Gs-coupled signaling pathway of the NK2 receptor.
Methodology:
-
Cell Culture and Treatment: CHO cells expressing the NK2 receptor are incubated with various concentrations of the NKA (4-10) analogs.
-
cAMP Measurement: The intracellular levels of cAMP are quantified using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 for cAMP stimulation.[1][2]
Inositol Phosphate (IP) Accumulation Assay
Objective: To provide an alternative measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.
Methodology:
-
Cell Labeling: Cells expressing the NK2 receptor are labeled overnight with myo-[³H]inositol.[4]
-
Agonist Stimulation: The cells are then stimulated with the NKA (4-10) analogs in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase.
-
IP Extraction and Separation: The reaction is stopped, and total inositol phosphates are extracted and separated using anion-exchange chromatography.[4]
-
Quantification: The amount of [³H]-labeled inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are constructed to determine the EC50 values for IP accumulation.
Visualizing the Mechanisms
NK2 Receptor Signaling Pathways
Caption: NK2 receptor signaling cascade upon agonist binding.
Experimental Workflow for Analog Comparison
Caption: Workflow for comparing NKA (4-10) analogs.
Conclusion
The comparative analysis of Neurokinin A (4-10) analogs reveals that specific amino acid substitutions can significantly enhance both potency and selectivity for the NK2 receptor over the NK1 receptor. Analogs such as [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) and [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) have demonstrated substantially higher affinity and functional potency for the NK2 receptor, with impressive selectivity ratios.[1][2] The data underscores the importance of positions 5, 8, 9, and 10 in the NKA (4-10) sequence for receptor interaction and activation. This guide provides a foundational dataset and methodological overview to aid researchers in the selection and development of potent and selective NK2 receptor agonists for therapeutic applications.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Neurokinin A (4-10) and Its Derivatives at the NK2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of neurokinin A (4-10) and a range of its synthetic derivatives. The data presented herein, derived from various in vitro studies, offers valuable insights into the structure-activity relationships of these peptides at the tachykinin NK2 receptor. Detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.
Quantitative Comparison of Neurokinin A (4-10) and Its Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various neurokinin A (4-10) analogs at the human NK2 receptor. These values are crucial for understanding how structural modifications impact the interaction of these peptides with their target receptor.
| Compound | Substitution(s) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Calcium Mobilization | Functional Potency (EC50, nM) - cAMP Stimulation | Reference(s) |
| Neurokinin A (NKA) | - | 2.1 | 1.8 | 3.6 | [1] |
| NKA (4-10) | - | - | - | - | [2][3][4][5] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ser⁵→Lys, Leu⁹→MeLeu, Met¹⁰→Nle | 0.3 | 0.09 | 0.5 | [1] |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ser⁵→Arg, Leu⁹→MeLeu, Met¹⁰→Nle | 0.4 | 0.08 | - | [1] |
| [β-Ala⁸]-NKA(4-10) | Gly⁸→β-Ala | - | 0.4 | 0.2 | [1][6] |
| [MeLeu⁹,Nle¹⁰]-NKA(4-10) | Leu⁹→MeLeu, Met¹⁰→Nle | 1.1 | 0.3 | - | [1][4] |
| [Nle¹⁰]-NKA(4-10) | Met¹⁰→Nle | - | - | - | [3][4] |
| [p-F-Phe⁶,Nle¹⁰]NKA(4-10) | Phe⁶→p-F-Phe, Met¹⁰→Nle | - | Agonist | - | [7] |
| [Trp⁶,Nle¹⁰]NKA(4-10) | Phe⁶→Trp, Met¹⁰→Nle | - | Agonist | - | [7] |
Note: A lower Ki or EC50 value indicates higher binding affinity or potency, respectively. Data is compiled from studies on human recombinant NK2 receptors expressed in CHO cells and other relevant models.[1][2][3][4][5][6][7]
Key Experimental Protocols
The assessment of the potency of neurokinin A (4-10) and its derivatives primarily relies on two types of in vitro assays: radioligand binding assays to determine the affinity of the compounds for the receptor, and functional assays to measure the biological response they elicit upon binding.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the NK2 receptor.
Objective: To determine the binding affinity (Ki) of unlabeled NKA (4-10) derivatives for the NK2 receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.
-
Test compounds: NKA (4-10) and its derivatives.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, and 0.1% BSA.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: A mixture containing cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound is incubated.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist. Common functional assays for the NK2 receptor include measuring changes in intracellular calcium levels and cAMP stimulation.[1]
Objective: To determine the potency (EC50) of NKA (4-10) derivatives in stimulating an increase in intracellular calcium.
Materials:
-
CHO cells stably expressing the human recombinant NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: NKA (4-10) and its derivatives.
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes at 37°C).
-
Washing: The cells are washed to remove excess dye.
-
Compound Addition: The test compounds at various concentrations are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[1]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Objective: To determine the potency (EC50) of NKA (4-10) derivatives in stimulating the production of cyclic AMP (cAMP).
Materials:
-
CHO cells stably expressing the human recombinant NK2 receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: NKA (4-10) and its derivatives.
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Compound Stimulation: The test compounds at various concentrations are added to the cells and incubated for a specific time (e.g., 30 minutes at 37°C).
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay or other detection method as per the kit instructions.[1]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the tachykinin NK2 receptor and a typical experimental workflow for assessing the potency of its ligands.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent and selective agonist for NK-2 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Neurokinin A (4-10) with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of the tachykinin peptide fragment Neurokinin A (4-10) across the three main tachykinin receptors: NK1, NK2, and NK3. For objective evaluation, its performance is benchmarked against the endogenous tachykinin ligands: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in experimental design.
Executive Summary
Neurokinin A (4-10) demonstrates marked selectivity as a potent agonist for the NK2 receptor . Its affinity for the NK1 and NK3 receptors is significantly lower, indicating minimal cross-reactivity. In contrast, the endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B) exhibit a profile of preferential, but not exclusive, receptor activation, leading to a broader spectrum of physiological effects. This high selectivity makes Neurokinin A (4-10) and its analogs valuable tools for investigating the specific roles of the NK2 receptor in various physiological and pathological processes.
Data Presentation: Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurokinin A (4-10) and endogenous tachykinins at human NK1, NK2, and NK3 receptors.
Table 1: Binding Affinities (Ki, nM) of Tachykinins for Human Tachykinin Receptors
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Neurokinin A (4-10) | >10,000[1] | 1.9[1] | >10,000[1] |
| Substance P | 0.8[2] | 136[3] | 304[2] |
| Neurokinin A | 30[3] | 0.4[1] | 95[4] |
| Neurokinin B | 300[2] | 300[2] | 1.5[4] |
Table 2: Functional Potencies (EC50, nM) of Tachykinins at Human Tachykinin Receptors (Calcium Mobilization Assay)
| Ligand | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) |
| Neurokinin A (4-10) | >10,000 | 4.83 | No significant activity |
| Substance P | ~1 | ~150 | >1000 |
| Neurokinin A | ~10 | ~1 | ~100 |
| Neurokinin B | >1000 | >1000 | ~1 |
Note: Some values are approximated based on multiple sources and are intended for comparative purposes. Exact values may vary depending on the specific experimental conditions and cell lines used.
Mandatory Visualizations
Tachykinin Receptor Signaling Pathway
Experimental Workflow: GPCR Functional Assay
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand specific for each receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).
-
Test compounds: Neurokinin A (4-10), Substance P, Neurokinin A, Neurokinin B.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of a test compound by quantifying the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
A stable cell line expressing the human NK1, NK2, or NK3 receptor.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Test compounds: Neurokinin A (4-10), Substance P, Neurokinin A, Neurokinin B.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximum response.
References
- 1. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neurokinin A (4-10) Activity at the NK2 Receptor: A Comparative Guide to Antagonist-Based Experimental Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental findings validating the effects of the tachykinin NK2 receptor agonist, Neurokinin A (4-10), and its analogs, through the use of selective NK2 receptor antagonists. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical pathways and workflows to support robust experimental design and data interpretation in the study of NK2 receptor pharmacology.
Introduction to Neurokinin A (4-10) and the NK2 Receptor
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that preferentially activates the Neurokinin-2 (NK2) receptor.[1][2] The C-terminal fragment, Neurokinin A (4-10), retains the necessary residues for receptor binding and activation, making it a valuable tool for studying NK2 receptor function.[3] The NK2 receptor is a G-protein coupled receptor (GPCR) widely distributed in the central and peripheral nervous systems, as well as in non-neuronal tissues such as the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.[2][4] Its activation is implicated in a variety of physiological processes including smooth muscle contraction, inflammation, and nociception.[2]
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by an agonist like Neurokinin A (4-10) primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This cascade ultimately results in various cellular responses, most notably smooth muscle contraction.
Comparative Efficacy of NK2 Receptor Antagonists
The specificity of Neurokinin A (4-10) and its analogs as NK2 receptor agonists is experimentally validated by demonstrating that their effects are competitively inhibited by selective NK2 receptor antagonists. Several non-peptide antagonists have been developed and characterized for this purpose. Below is a comparison of their performance in various experimental models.
| Antagonist | Agonist(s) | Preparation | Assay Type | Antagonist Potency (pA2/pKi) | Reference(s) |
| SR 48968 | [β-Ala8]NKA (4-10), NKA | Guinea-pig bronchus | Smooth Muscle Contraction | pA2: ~9.05 | [6] |
| NKA, [Nle10]NKA(4-10) | Guinea-pig isolated lung | Smooth Muscle Contraction | - | [7] | |
| NKA | Human colonic muscle strips | Smooth Muscle Contraction | pA2: 9.4 | [8] | |
| [β-Ala8]NKA (4-10) | Rat isolated bladder | Smooth Muscle Contraction | pA2: 7.6-8.2 | [9] | |
| GR 159897 | [Lys3,Gly8-R-γ-lactam-Leu9]NKA(3-10) | Guinea-pig trachea | Smooth Muscle Contraction | pA2: 8.7 | [10] |
| [3H]GR100679 (radioligand) | hNK2-transfected CHO cells | Radioligand Binding Assay | pKi: 9.5 | [10][11] | |
| [3H]GR100679 (radioligand) | Rat colon membranes | Radioligand Binding Assay | pKi: 10.0 | [10] | |
| MEN 10627 | [β-Ala8]-NKA (4-10) | Rat proximal colon | Smooth Muscle Contraction | - | [12] |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | Rat isolated bladder | Smooth Muscle Contraction | pA2: 7.6-8.2 | [9] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. The pKi value is the negative logarithm of the inhibition constant. Higher values indicate greater potency.
Detailed Experimental Protocols
In Vitro Smooth Muscle Contraction Assay (Isolated Organ Bath)
This is a classical and widely used functional assay to quantify the effects of NK2 agonists and the inhibitory potency of antagonists.
Objective: To determine the contractile response of an isolated tissue to an NK2 agonist and the ability of an NK2 antagonist to inhibit this response.
General Protocol:
-
Tissue Preparation: A smooth muscle-containing tissue (e.g., guinea-pig trachea, rat colon, human bronchial rings) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Setup: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Agonist Concentration-Response Curve: The NK2 agonist (e.g., Neurokinin A (4-10)) is added to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized. The contractile response (increase in tension) is recorded for each concentration.
-
Antagonist Incubation: After washing the tissue to restore baseline tension, a specific concentration of the NK2 antagonist (e.g., SR 48968) is added to the bath and incubated for a predetermined time (e.g., 30-60 minutes).
-
Repeat Agonist Curve: In the continued presence of the antagonist, the agonist concentration-response curve is repeated.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA2 value using a Schild plot analysis.[13]
Radioligand Binding Assay
This assay is used to determine the affinity of an antagonist for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of an unlabeled NK2 antagonist by measuring its ability to displace a radiolabeled ligand from the NK2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK2 receptor (e.g., CHO cells transfected with the human NK2 receptor, or rat colon tissue).[10]
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [3H]GR100679) and varying concentrations of the unlabeled antagonist being tested (e.g., GR 159897).
-
Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Models for Validating NK2 Antagonist Activity
In vivo studies are crucial for confirming the physiological relevance of in vitro findings.
-
Bronchoconstriction Models: In anesthetized guinea pigs, intravenous administration of an NK2 agonist like GR64349 induces bronchoconstriction. The potency of an NK2 antagonist such as GR 159897 can be quantified by its ability to inhibit this effect, expressed as a dose-ratio.[10] In asthmatic patients, inhalation of NKA causes bronchoconstriction, and the oral administration of the NK2 antagonist SR 48968 has been shown to significantly inhibit this response.[14][15]
-
Gastrointestinal Motility Models: In rats, NK2 agonists like [β-Ala8]neurokinin A (4-10) promote defecation. The antagonist SR 48968, administered orally or subcutaneously, dose-dependently inhibits this effect, demonstrating the role of NK2 receptors in gut motility.[16]
-
Urination and Defecation Models: In conscious rats, the NK2 agonist [Lys5,MeLeu9,Nle10]-NKA(4–10) induces urination and defecation. Pre-treatment with the NK2 antagonist GR159897 reduces urination and blocks defecation, confirming the involvement of NK2 receptors in these physiological functions.[17]
Conclusion
The validation of experimental findings with Neurokinin A (4-10) and other NK2 agonists relies heavily on the use of selective antagonists. The data presented in this guide, derived from a range of in vitro and in vivo models, consistently demonstrate that the pharmacological effects of these agonists are mediated through the NK2 receptor. The competitive nature of the antagonism, as evidenced by parallel rightward shifts in agonist concentration-response curves and quantifiable pA2 values, provides strong support for a specific receptor-agonist interaction. Researchers can leverage this comparative data and the outlined experimental protocols to design rigorous studies aimed at further elucidating the role of the NK2 receptor in health and disease, and to aid in the development of novel therapeutics targeting this pathway.
References
- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 5. innoprot.com [innoprot.com]
- 6. Neurokinin receptors (NK1, NK2) in the mouse: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postjunctional inhibitory effect of the NK2 receptor antagonist, SR 48968, on sensory NANC bronchoconstriction in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 12. Involvement of tachykinin NK2 receptors in the modulation of spontaneous motility in rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. SR 48968 selectively prevents faecal excretion following activation of tachykinin NK2 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Neurokinin A (4-10): A Comparative Guide to Studying NK2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
The neurokinin 2 (NK2) receptor, a G protein-coupled receptor (GPCR) predominantly activated by neurokinin A (NKA), plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. While the NKA fragment, neurokinin A (4-10), is a commonly used tool to probe NK2 receptor function, a diverse array of alternative pharmacological tools offers greater selectivity and unique properties for dissecting its complex signaling pathways. This guide provides a comprehensive comparison of these alternative methods, complete with experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Alternative Pharmacological Probes for NK2 Receptor Activation and Blockade
A variety of synthetic peptide and non-peptide compounds have been developed to selectively activate or inhibit the NK2 receptor. These tools are invaluable for delineating the physiological roles of the NK2 receptor and for the development of novel therapeutics.
Selective NK2 Receptor Agonists
Beyond the endogenous ligand NKA and its fragments, several synthetic agonists have been engineered to exhibit higher selectivity and potency for the NK2 receptor over other tachykinin receptors (NK1 and NK3).
| Agonist | Receptor Selectivity (NK1/NK2 Ratio) | Potency (pEC50) - Calcium Assay | Efficacy | Reference |
| Neurokinin A (NKA) | Low (1) | ~8.6 | Full Agonist | [1] |
| [β-Ala8]-NKA(4-10) | High (244 in cAMP assay) | ~9.0 | Full Agonist | [2] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | High (105) | ~9.5 | Full Agonist | [1][2] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | High (70) | ~10.1 | Full Agonist | [1][2] |
Table 1: Comparison of Selective NK2 Receptor Agonists. Data presented as pEC50 values from intracellular calcium mobilization assays in CHO cells expressing the human NK2 receptor. A higher NK1/NK2 ratio indicates greater selectivity for the NK2 receptor.
Selective NK2 Receptor Antagonists
A range of competitive and non-competitive antagonists, including both peptide and non-peptide molecules, are available to block NK2 receptor activity. These are critical for investigating the therapeutic potential of NK2 receptor inhibition in conditions like asthma, irritable bowel syndrome (IBS), and anxiety.
| Antagonist | Type | Affinity (pKi / pA2 / pKB) | Receptor Selectivity | Reference |
| SR 48968 (Saredutant) | Non-peptide | pKi: ~9.2 / pA2: 7.6-8.2 | Selective for NK2 | [3][4][5] |
| MEN 10627 | Peptide | pA2: 7.6-8.2 | Selective for NK2 | [4][5] |
| GR 159897 | Non-peptide | pKi: 9.5-10.0 / pA2: 8.7 | Highly selective for NK2 | [6][7] |
| Ibodutant (MEN 15596) | Non-peptide | pKi: 9.9-10.1 / pKB: 9.1 | Selective for NK2 | [3][8] |
| Nepadutant (MEN 11420) | Peptide | pKi: 8.4 / pKB: 8.1-10.2 | Selective for NK2 | [3][9] |
Table 2: Comparison of Selective NK2 Receptor Antagonists. Affinity values are presented as pKi from radioligand binding assays or pA2/pKB from functional antagonism assays.
Key Experimental Methodologies
The study of NK2 receptor activation relies on a variety of robust in vitro assays. Below are detailed protocols for the most common and informative methods.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NK2 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Materials:
-
Membrane preparations from cells expressing the NK2 receptor (e.g., CHO-hNK2R cells).
-
Radioligand: [¹²⁵I]-NKA or a selective antagonist radioligand like [³H]GR100679.[1][6]
-
Test compounds (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known NK2 receptor ligand (e.g., 1 µM NKA).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (or non-specific binding control), and 50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
The NK2 receptor primarily couples to the Gq signaling pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This assay measures this response as an indicator of receptor activation.
Objective: To measure the potency (EC50) and efficacy of NK2 receptor agonists or the potency (IC50) of antagonists.
Materials:
-
Cells stably expressing the human NK2 receptor (e.g., CHO-hNK2R or HEK293-hNK2R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage from some cell types).
-
Agonists and/or antagonists.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Protocol:
-
Seed the NK2R-expressing cells into the microplates and grow overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye (e.g., 1-2 hours at 37°C). Probenecid may be included in the loading buffer.[10]
-
Wash the cells with assay buffer to remove excess dye.
-
For antagonist studies, pre-incubate the cells with the antagonist for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response is proportional to the increase in [Ca²⁺]i.
-
Plot the peak response against the agonist concentration to generate a dose-response curve and determine the EC50 value. For antagonists, the IC50 can be determined from the inhibition of the agonist response.
Caption: Workflow for a calcium mobilization assay.
cAMP Accumulation Assay
The NK2 receptor can also couple to the Gs signaling pathway, leading to the production of cyclic AMP (cAMP). Bioluminescence Resonance Energy Transfer (BRET) is a sensitive method to measure changes in intracellular cAMP levels.
Objective: To measure agonist-induced cAMP production or antagonist-mediated inhibition.
Materials:
-
HEK293 cells co-expressing the NK2 receptor and a BRET-based cAMP biosensor (e.g., CAMYEL).[11]
-
Coelenterazine h (luciferase substrate).
-
Assay Buffer (e.g., HBSS).
-
Agonists and/or antagonists.
-
White, 96- or 384-well microplates.
-
BRET-compatible plate reader.
Protocol:
-
Seed the cells co-expressing the NK2 receptor and the cAMP biosensor into the microplates.
-
On the day of the assay, replace the culture medium with assay buffer and incubate for a period (e.g., 30-60 minutes).
-
For antagonist studies, pre-incubate with the antagonist.
-
Add coelenterazine h to the wells and incubate for 5-10 minutes.
-
Measure the baseline BRET ratio.
-
Add the agonist at various concentrations and measure the change in the BRET ratio over time. An increase in cAMP leads to a conformational change in the biosensor and a decrease in the BRET signal.
-
Plot the change in BRET ratio against the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the NK2 receptor, leading to desensitization and internalization. BRET can also be used to monitor this interaction.
Objective: To measure agonist-induced recruitment of β-arrestin to the NK2 receptor.
Materials:
-
HEK293 cells co-expressing the NK2 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus or GFP).[12]
-
Coelenterazine h.
-
Assay Buffer.
-
Agonists.
-
White microplates.
-
BRET plate reader.
Protocol:
-
Seed the cells co-expressing the BRET pair-tagged NK2 receptor and β-arrestin.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Add coelenterazine h and incubate.
-
Measure the baseline BRET ratio.
-
Add the agonist and measure the BRET ratio over time. Recruitment of β-arrestin-Venus to the NK2R-Rluc brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
-
Plot the BRET signal change against agonist concentration to determine the EC50 for β-arrestin recruitment.
NK2 Receptor Signaling Pathways
Understanding the signaling cascades initiated by NK2 receptor activation is fundamental to interpreting experimental data. The NK2 receptor can signal through two primary G protein-mediated pathways.
Caption: NK2 receptor signaling and desensitization pathways.
Conclusion
The study of NK2 receptor activation is greatly enhanced by the availability of a wide range of pharmacological tools and sophisticated assay methodologies. Moving beyond neurokinin A (4-10) to more selective agonists and antagonists allows for a more precise interrogation of NK2 receptor function. The combination of binding and functional assays, such as calcium mobilization, cAMP accumulation, and β-arrestin recruitment, provides a multi-faceted view of receptor pharmacology and signaling. This comprehensive approach is essential for advancing our understanding of the physiological and pathophysiological roles of the NK2 receptor and for the successful development of novel therapeutics targeting this important receptor.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different mechanism of tachykinin NK2 receptor blockade by SR 48968 and MEN 10,627 in the guinea-pig isolated gallbladder and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Neurokinin A (4-10) and [β-Ala8]NKA(4-10)
A comprehensive guide for researchers on the differential in vivo effects, receptor selectivity, and signaling pathways of the tachykinin analogues, Neurokinin A (4-10) and [β-Ala8]NKA(4-10).
This guide provides a detailed comparison of the in vivo biological activities of the heptapeptide Neurokinin A (NKA) fragment, NKA (4-10), and its synthetic analogue, [β-Ala8]NKA(4-10). The information presented is intended for researchers, scientists, and professionals in drug development, offering a clear overview of their respective potencies, receptor selectivities, and physiological effects, supported by experimental data and detailed methodologies.
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that exerts its biological effects through interaction with specific G protein-coupled receptors, primarily the NK2 receptor.[1] The C-terminal fragment NKA (4-10) retains biological activity.[2] The substitution of glycine at position 8 with β-alanine results in [β-Ala8]NKA(4-10), an analogue designed to exhibit enhanced selectivity and potency for the NK2 receptor.[2][3] This guide delves into the in vivo consequences of this structural modification, providing a comparative analysis of their physiological effects.
Quantitative Comparison of In Vivo Effects
The following tables summarize the quantitative data on the in vivo potency and efficacy of Neurokinin A (4-10) and [β-Ala8]NKA(4-10) in various animal models.
Table 1: Comparative Potency on Smooth Muscle Contraction
| Agonist | Animal Model | Tissue/Organ | Effect | Potency (ID50/ED50) | Reference |
| [β-Ala8]NKA(4-10) | Rat | Urinary Bladder | Contraction | ID50 = 11 µg/kg i.v. | [4] |
| [β-Ala8]NKA(4-10) | Guinea Pig | Airways | Bronchoconstriction | - | [3] |
| NKA (4-10) Analogue | Guinea Pig | Airways | Bronchoconstriction | ID50 = 21 µg/kg i.v. ([Nle10]NKA(4-10)) | [4] |
| [β-Ala8]NKA(4-10) | Dog (anesthetized) | Colorectal | Increased Pressure | Dose-dependent (0.1-300 µg/kg IV) | [5] |
| NKA | Dog (anesthetized) | Colorectal | Increased Pressure | Dose-dependent (0.1-300 µg/kg IV) | [5] |
Table 2: Cardiovascular Effects
| Agonist | Animal Model | Parameter | Effect | Dose Range | Reference |
| [β-Ala8]NKA(4-10) | Rat (anesthetized) | Blood Pressure | Weakly active/inactive | - | [3] |
| [β-Ala8]NKA(4-10) | Dog (anesthetized) | Mean Arterial Pressure | Hypotension | 0.1-300 µg/kg IV | [5] |
| NKA | Dog (anesthetized) | Mean Arterial Pressure | Hypotension | 0.1-300 µg/kg IV | [5] |
Table 3: Receptor Selectivity
| Agonist | Receptor | Activity | Selectivity Profile | Reference |
| [β-Ala8]NKA(4-10) | NK2 | Selective Agonist | High selectivity for NK2 over NK1 | [3][6] |
| NKA (4-10) | NK2 | Agonist | Less selective, may interact with other tachykinin receptors | [7] |
Signaling Pathways
Both Neurokinin A (4-10) and [β-Ala8]NKA(4-10) exert their effects by activating tachykinin receptors, which are G protein-coupled receptors (GPCRs).[8][9] The primary receptor for these ligands is the NK2 receptor.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The predominant pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.[1][10]
Experimental Protocols
The following section outlines a generalized in vivo experimental workflow for comparing the effects of Neurokinin A (4-10) and [β-Ala8]NKA(4-10) on smooth muscle contraction and cardiovascular parameters, based on methodologies described in the cited literature.[3][4][5]
Animal Models and Preparation
-
Species: Male Wistar rats or Dunkin-Hartley guinea pigs are commonly used.[3]
-
Anesthesia: Animals are anesthetized, typically with urethane or a similar anesthetic agent, to permit surgical procedures and prevent distress.
-
Surgical Procedures:
-
For cardiovascular measurements, a carotid artery is cannulated for blood pressure monitoring, and a jugular vein is cannulated for intravenous (i.v.) administration of test compounds.
-
For urinary bladder motility studies, the bladder is catheterized for pressure measurement and substance instillation.[11]
-
For bronchoconstriction assessment, a tracheal cannula is inserted and connected to a ventilator and a pressure transducer to measure changes in pulmonary insufflation pressure.[3]
-
Administration of Test Compounds
-
Neurokinin A (4-10) and [β-Ala8]NKA(4-10) are typically dissolved in a suitable vehicle, such as saline.
-
Compounds are administered intravenously (i.v.) as a bolus injection or infusion to determine dose-response relationships.[5] For localized effects, intravesical instillation can be used for bladder studies.[11]
Data Acquisition and Analysis
-
Cardiovascular Parameters: Mean arterial blood pressure and heart rate are continuously recorded using a pressure transducer and a data acquisition system.
-
Smooth Muscle Contraction:
-
Urinary Bladder: Intravesical pressure changes are recorded to assess bladder contractions.
-
Airways: Increases in pulmonary insufflation pressure are indicative of bronchoconstriction.
-
Colon: Colorectal pressure is measured to quantify contractions.[5]
-
-
Data Analysis: Dose-response curves are constructed, and parameters such as the dose required to produce 50% of the maximal effect (ED50 or ID50) are calculated to compare the potencies of the two compounds. Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the observed differences.
Conclusion
The in vivo data strongly indicate that [β-Ala8]NKA(4-10) is a more selective and, in many cases, a more potent agonist for the NK2 receptor compared to Neurokinin A (4-10).[3] This enhanced selectivity for the NK2 receptor translates to more specific physiological effects, particularly in stimulating smooth muscle contraction in organs such as the urinary bladder and airways, with potentially fewer off-target effects on the cardiovascular system at lower doses.[3] However, at higher doses, both peptides can induce hypotension, likely through activation of NK1 receptors.[5] The choice between these two peptides in a research setting will therefore depend on the desired level of receptor selectivity and the specific physiological system under investigation. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers designing and interpreting experiments involving these important tachykinin analogues.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neurokinin A. A pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological activities of SR 144190, a new potent non-peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK2 and NK1 receptor-mediated effects of NKA and analogs on colon, bladder, and arterial pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [bAla8]-Neurokinin A(4-10) (1640) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilitation of reflex micturition by intravesical administration of [beta Ala8]-neurokinin A (4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Neurokinin A(4-10)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of bioactive peptides like Neurokinin A(4-10) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Neurokinin A(4-10).
Hazard and Safety Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| General Handling | Stable under normal conditions.[2] Incompatible with strong oxidizing agents, acids, and alkalis.[1][2] | Avoid dust formation.[2] Ensure adequate ventilation.[2] Use personal protective equipment as required.[2] |
Experimental Protocols: Standard Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of Neurokinin A(4-10) and associated materials. This protocol is based on general best practices for peptide and chemical waste management in a laboratory setting.
1. Personal Protective Equipment (PPE) and Spill Management:
-
PPE: Always wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling Neurokinin A(4-10) waste.[3]
-
Spill Response: In the event of a spill, absorb the material with inert, non-combustible absorbent materials (e.g., sand, earth, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed, appropriately labeled container for hazardous waste disposal.[2][3]
2. Waste Segregation and Containerization:
-
Identify Waste Streams: Accurately classify all waste materials at the point of generation.[4] Neurokinin A(4-10) waste should be categorized as chemical waste.
-
Solid Waste:
-
Place unused or expired solid Neurokinin A(4-10) powder, along with any contaminated items such as weighing papers, pipette tips, and gloves, into a dedicated, sealable hazardous waste container.[3]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name "Neurokinin A(4-10)".[3]
-
-
Liquid Waste:
-
Solutions containing Neurokinin A(4-10) should be collected in a designated, leak-proof liquid waste container.[3]
-
Do not pour any liquid peptide waste down the drain.[3]
-
If the peptide is dissolved in a solvent (e.g., DMSO, acetonitrile), the waste must be treated as mixed chemical waste, and the container should list all components.[3]
-
Containers should be made of a compatible material, such as high-density polyethylene, and kept closed when not in use.[4][5]
-
3. Final Disposal:
-
Institutional Protocols: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and protocols.[3] Local and national regulations must be followed.[6][7]
-
Professional Disposal Service: Arrange for the collection of the segregated and labeled waste containers by a certified hazardous waste disposal company.[3] These companies are equipped to handle and dispose of chemical waste in compliance with environmental regulations.
-
Record Keeping: Maintain a detailed log of all disposed chemical waste, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Neurokinin A(4-10).
References
- 1. Neurokinin A|MSDS [dcchemicals.com]
- 2. fishersci.fi [fishersci.fi]
- 3. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. essex.ac.uk [essex.ac.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Neurokinin A (4-10)
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Neurokinin A (4-10). Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Neurokinin A (4-10), a biologically active peptide fragment, requires careful handling due to its potential physiological effects and the inherent risks associated with handling powdered chemical compounds. The following procedures outline the necessary personal protective equipment (PPE), operational plans for safe handling and storage, and proper disposal methods.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with Neurokinin A (4-10) include potential harm if swallowed and risks associated with inhalation of the powdered form. While specific toxicity data for the (4-10) fragment is limited, the parent molecule, Neurokinin A, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach is warranted.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet EN 166 or equivalent standards. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Inspect for tears or holes before each use. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental splashes. |
| Respiratory | Dust mask or respirator | Recommended when handling the powdered form to avoid inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Neurokinin A (4-10) minimizes the risk of exposure and contamination.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Lyophilized peptides are stable at room temperature for short periods, but for long-term storage, they should be kept at -20°C or colder in a tightly sealed container to prevent degradation from moisture and oxidation.
Reconstitution and Aliquoting
-
Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide.
-
Solubilization: There is no universal solvent for all peptides. The choice of solvent will depend on the specific experimental requirements. It is advisable to first test the solubility of a small amount of the peptide.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.
Experimental Use
When working with Neurokinin A (4-10) in solution, standard laboratory practices for handling biologically active reagents should be followed. This includes working in a designated area and avoiding the generation of aerosols.
Disposal Plan
All materials contaminated with Neurokinin A (4-10), including empty vials, pipette tips, and gloves, should be disposed of as chemical waste.
Disposal Protocol:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled hazardous waste container | Arrange for pickup by a certified chemical waste disposal service. |
| Liquid Waste | Labeled hazardous waste container | Do not pour down the drain. Arrange for pickup by a certified chemical waste disposal service. |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Neurokinin A Signaling Pathway
Neurokinin A (NKA) and its fragments exert their biological effects by binding to tachykinin receptors, primarily the Neurokinin-2 (NK2) receptor, and to a lesser extent, the Neurokinin-1 (NK1) receptor.[2][3] These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Another potential pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
Caption: Neurokinin A (4-10) signaling via the NK2 receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
